Ritlecitinib (malonate)
説明
特性
IUPAC Name |
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMPSGDPRHZCG-VZXYPILPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140301-97-7 | |
| Record name | Propanedioic acid, compd. with 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140301-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritlecitinib malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2140301977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RITLECITINIB MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132LF5WGH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ritlecitinib Malonate: A Technical Deep Dive into its Dual Kinase Inhibition Mechanism
For Immediate Release
NEW YORK, December 16, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ritlecitinib (B609998) malonate, a first-in-class kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, pathway signaling, and clinical pharmacodynamics that underpin its therapeutic effects, particularly in the context of alopecia areata.
Executive Summary
Ritlecitinib is a potent, orally bioavailable small molecule that functions as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1] Its mechanism is characterized by a highly selective, covalent binding to a specific cysteine residue within the ATP-binding site of these kinases.[2] This dual inhibition effectively modulates downstream signaling pathways crucial to the autoimmune processes implicated in diseases such as alopecia areata, leading to a reduction in the inflammatory response and immune cell-mediated cytotoxicity. Clinical trial data from the ALLEGRO program demonstrates significant hair regrowth in patients with severe alopecia areata, corroborating the efficacy of this targeted therapeutic approach.[3]
Molecular Mechanism of Action
Ritlecitinib's targeted action is rooted in its unique covalent and irreversible binding mechanism. It possesses an electrophilic acrylamide (B121943) "warhead" that forms a stable bond with the thiol group of a specific cysteine residue (Cys-909) located in the ATP-binding pocket of JAK3.[2] This covalent interaction is highly selective because the equivalent residue in other JAK family members (JAK1, JAK2, and TYK2) is a serine. The hydroxyl group of serine is a significantly weaker nucleophile than the thiol group of cysteine, thus preventing the formation of a stable covalent bond with ritlecitinib. This structural difference is the primary determinant of ritlecitinib's profound selectivity for JAK3.[2]
A similar mechanism accounts for its inhibitory activity against the TEC family of kinases (including BTK, ITK, TEC, RLK, and BMX), which also possess a reactive cysteine residue at a position analogous to Cys-909 in JAK3.[2]
Signaling Pathway Inhibition
JAK/STAT Pathway: Ritlecitinib's inhibition of JAK3 disrupts the signaling of several key cytokines that are dependent on the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21.[1] These cytokines play a pivotal role in the proliferation and activation of lymphocytes. By blocking JAK3, ritlecitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[4] This interruption of the JAK/STAT signaling cascade leads to a reduction in the transcription of pro-inflammatory genes.
TEC Kinase Family Pathway: The TEC family of kinases are critical components of the signaling pathways downstream of T-cell receptors (TCR) and B-cell receptors (BCR).[4] By inhibiting these kinases, ritlecitinib interferes with the activation, proliferation, and cytotoxic functions of T-cells and Natural Killer (NK) cells, which are implicated in the autoimmune attack on hair follicles in alopecia areata.
Quantitative Data
The inhibitory activity and selectivity of ritlecitinib have been quantified through a series of in vitro and cellular assays.
In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Reference(s) |
| JAK Family | ||
| JAK3 | 33.1 | [2] |
| JAK1 | >10,000 | [2] |
| JAK2 | >10,000 | [2] |
| TYK2 | >10,000 | [2] |
| TEC Family | ||
| RLK | 155 | [2] |
| ITK | 395 | [2] |
| TEC | 403 | [2] |
| BTK | 404 | [2] |
| BMX | 666 | [2] |
Covalent Inhibition Kinetics
Further kinetic studies have elucidated the irreversible nature of ritlecitinib's interaction with its target kinases.
| Kinase | Ki (µM) | k_inact/Ki (M⁻¹s⁻¹) | Reference(s) |
| JAK3 | 1.1 | 130,000 | [2] |
| ITK | 2.5 | 3,100 | [2] |
Cellular Inhibition of STAT Phosphorylation
| Cytokine | Downstream Target | IC50 (nM) | Reference(s) |
| IL-2 | pSTAT5 | 244 | [5] |
| IL-4 | pSTAT5 | 340 | [5] |
| IL-7 | pSTAT5 | 407 | [5] |
| IL-15 | pSTAT5 | 266 | [5] |
| IL-21 | pSTAT3 | 355 | [5] |
Clinical Efficacy in Alopecia Areata (ALLEGRO Phase 2b/3 Trial)
The efficacy of ritlecitinib was evaluated in the ALLEGRO Phase 2b/3 trial in patients with ≥50% scalp hair loss, as measured by the Severity of Alopecia Tool (SALT) score.
| Treatment Group | % Patients with SALT Score ≤20 at Week 24 | % Patients with SALT Score ≤10 at Week 24 | Reference(s) |
| Placebo | 2% | 2% | [3] |
| Ritlecitinib 50 mg daily | 23% | 14% | [3] |
Long-term data from the ALLEGRO-LT study showed continued improvement with sustained treatment.
| Treatment Group (de novo cohort) | % Patients with SALT Score ≤20 at Month 24 | % Patients with SALT Score ≤10 at Month 24 | Reference(s) |
| Ritlecitinib 50 mg daily | 73.5% | 66.4% | [3] |
| Baseline SALT Score | % Patients with SALT Score ≤20 | % Patients with SALT Score ≤10 | Reference(s) |
| 25 to <50 | 93.0% | 81.0% | [6] |
| 50 to <75 | 87.7% | 76.9% | [6] |
| 75 to <90 | 88.2% | 73.5% | [6] |
| 90 to <95 | 83.3% | 75.0% | [6] |
| 95 to 100 | 43.9% | 33.5% | [6] |
Pharmacodynamic Effects on Lymphocyte Populations
Treatment with ritlecitinib results in dose-dependent changes in circulating lymphocyte counts.
| Cell Population | Expected Change with Ritlecitinib | Reference(s) |
| T Lymphocytes (CD3+) | Dose-dependent decrease | [7] |
| Helper T Cells (CD4+) | Dose-dependent decrease | [7] |
| Cytotoxic T Cells (CD8+) | Dose-dependent decrease | [7] |
| B Lymphocytes (CD19+) | No significant change | [7] |
| Natural Killer (NK) Cells | Dose-dependent decrease | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method for determining the in vitro inhibitory activity of ritlecitinib against target kinases using a luminescence-based assay that measures ADP production.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of ritlecitinib in DMSO. Dilute the recombinant target kinase and prepare the substrate/ATP mixture in an appropriate kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[8][9]
-
Kinase Reaction: Add the ritlecitinib dilutions or DMSO (vehicle control) to the wells of a microplate. Add the diluted kinase enzyme, followed by the substrate/ATP mixture to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]
-
Signal Detection: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[9][10]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each ritlecitinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol describes a method to assess the inhibitory effect of ritlecitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Treatment: Incubate whole blood or isolated PBMCs with varying concentrations of ritlecitinib or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.[11]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-15) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[4][11]
-
Fixation: Immediately fix the cells by adding a fixation buffer (e.g., BD Cytofix™) to preserve the phosphorylation state of the STAT proteins. Incubate for 10-20 minutes at room temperature.[12]
-
Permeabilization: Wash the fixed cells and then permeabilize them by adding an ice-cold permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) to allow intracellular antibody staining. Incubate on ice for 30 minutes.[12]
-
Staining: Wash the permeabilized cells and stain with a fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5). Co-stain with antibodies for cell surface markers (e.g., CD3, CD4) to identify specific lymphocyte populations. Incubate for 30-60 minutes at room temperature, protected from light.[11][12]
-
Data Acquisition and Analysis: Wash the stained cells and acquire data using a flow cytometer. Gate on the specific cell populations of interest and quantify the mean fluorescence intensity (MFI) of the pSTAT signal. The reduction in MFI in ritlecitinib-treated samples compared to the stimulated control indicates the degree of inhibition. Determine IC50 values from the dose-response data.[11]
Conclusion
Ritlecitinib malonate represents a significant advancement in the targeted therapy of autoimmune diseases. Its novel dual mechanism of action, centered on the irreversible covalent inhibition of JAK3 and TEC family kinases, provides a robust and selective method for modulating the immune responses central to the pathogenesis of conditions like alopecia areata. The comprehensive data from in vitro, cellular, and clinical studies underscore the potency and specificity of ritlecitinib, establishing a clear link between its molecular interactions and its observed clinical efficacy. This technical guide provides a foundational understanding for the scientific community to further explore and build upon the therapeutic potential of this innovative kinase inhibitor.
References
- 1. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Long‐term safety and efficacy of ritlecitinib in adults and adolescents with alopecia areata and at least 25% scalp hair loss: Results from the ALLEGRO‐LT phase 3, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. benchchem.com [benchchem.com]
- 8. content.protocols.io [content.protocols.io]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Synthesis and Purification of Ritlecitinib Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritlecitinib (B609998), an irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, has emerged as a significant therapeutic agent. This technical guide provides an in-depth overview of the synthesis and purification process for ritlecitinib malonate. It details the synthetic route to the active pharmaceutical ingredient (API) and its subsequent conversion to the malonate salt, along with a comprehensive purification protocol. This document is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists involved in the development and manufacturing of this next-generation kinase inhibitor.
Introduction
Ritlecitinib is a novel covalent inhibitor that selectively targets JAK3 and TEC family kinases, playing a crucial role in modulating immune responses. Its mechanism of action involves blocking the adenosine (B11128) triphosphate (ATP) binding site of these kinases, thereby interfering with cytokine signaling pathways implicated in various autoimmune disorders. The malonate salt of ritlecitinib offers favorable physicochemical properties for pharmaceutical formulation. This guide outlines the chemical synthesis and purification strategies employed to produce high-purity ritlecitinib malonate.
Mechanism of Action: Targeting the JAK-STAT and TEC Signaling Pathways
Ritlecitinib exerts its immunomodulatory effects by dually inhibiting the JAK3-STAT and TEC family kinase signaling pathways. These pathways are critical for the function and activation of various immune cells.
-
JAK3-STAT Pathway: Janus kinases (JAKs) are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. Ritlecitinib selectively and irreversibly binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, thereby blocking its kinase activity and preventing the downstream signaling cascade.
-
TEC Family Kinase Pathway: The TEC family of kinases, including Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), are essential for signaling downstream of antigen receptors in B-cells and T-cells, respectively. Ritlecitinib's inhibitory action on these kinases modulates lymphocyte activity, further contributing to its therapeutic effect.
Below is a diagram illustrating the targeted signaling pathways.
Synthesis of Ritlecitinib Free Base
The synthesis of the ritlecitinib active pharmaceutical ingredient (API), 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one, is a multi-step process. A representative synthetic workflow is outlined below.
Experimental Protocol for the Synthesis of Ritlecitinib Free Base
The following protocol is a representative synthesis based on publicly available information, including patent literature.
Step 1: Synthesis of Key Intermediates
The synthesis typically begins with the preparation of two key fragments: a protected (2S,5R)-5-amino-2-methylpiperidine derivative and a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. The chiral piperidine intermediate can be synthesized using various methods, including asymmetric synthesis or resolution of a racemic mixture.
Step 2: Coupling Reaction
The protected piperidine intermediate is coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. This is often achieved through a nucleophilic aromatic substitution reaction.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as n-butanol or dimethylformamide (DMF), in the presence of a base like diisopropylethylamine (DIPEA) or potassium carbonate. The reaction mixture is heated to facilitate the coupling.
Step 3: Deprotection
The protecting group on the piperidine nitrogen is removed. The choice of deprotection conditions depends on the nature of the protecting group used (e.g., Boc, Cbz). For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in an alcohol) are commonly employed.
Step 4: Acryloylation
The final step in the synthesis of the free base is the acryloylation of the secondary amine of the piperidine ring.
-
Reaction Conditions: This is typically performed by reacting the deprotected intermediate with acryloyl chloride in the presence of a base (e.g., triethylamine (B128534) or DIPEA) in an aprotic solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity.
Formation and Purification of Ritlecitinib Malonate
The final drug substance is the malonate salt, which is prepared from the free base and subsequently purified.
Experimental Protocol for Ritlecitinib Malonate Formation and Purification
The following is a representative protocol for the salt formation and purification.
Step 1: Salt Formation
-
The ritlecitinib free base is dissolved in a suitable organic solvent, such as ethanol (B145695), methanol, or a mixture of solvents.
-
A solution of malonic acid (typically 1.0 to 1.1 equivalents) in a suitable solvent is added to the solution of the free base.
-
The mixture is stirred at ambient or slightly elevated temperature to ensure complete salt formation.
Step 2: Crystallization
-
The ritlecitinib malonate salt is crystallized from the reaction mixture. This can be achieved by cooling the solution, adding an anti-solvent (a solvent in which the salt is poorly soluble), or by concentrating the solution.
-
The choice of solvent and anti-solvent is critical for obtaining a crystalline product with high purity and good filtration characteristics. A common solvent system might be a mixture of a good solvent like ethanol and an anti-solvent like methyl tert-butyl ether (MTBE) or heptane.
Step 3: Isolation and Washing
-
The crystalline ritlecitinib malonate is isolated by filtration.
-
The filter cake is washed with a suitable solvent or solvent mixture to remove any remaining impurities. The wash solvent should be one in which the product is sparingly soluble to minimize yield loss.
Step 4: Drying
-
The purified ritlecitinib malonate is dried under vacuum at a controlled temperature to remove residual solvents.
Data Presentation
The following tables summarize typical quantitative data that would be generated during the synthesis and purification of ritlecitinib malonate. The values presented are illustrative and may vary depending on the specific experimental conditions.
Table 1: Synthesis of Ritlecitinib Free Base - Key Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2 | Coupling | DIPEA | n-Butanol | 100-120 | 12-24 | 75-85 |
| 3 | Deprotection | TFA | DCM | 0-25 | 1-4 | 90-98 |
| 4 | Acryloylation | Acryloyl Chloride, TEA | DCM | 0-10 | 1-2 | 80-90 |
Table 2: Purification of Ritlecitinib Malonate - Key Parameters
| Step | Process | Solvent System | Temperature (°C) | Typical Purity (HPLC) |
| 1 | Salt Formation | Ethanol | 20-40 | >99.0% |
| 2 | Crystallization | Ethanol/MTBE | 0-25 | >99.5% |
| 3 | Washing | Ethanol/MTBE (cold) | 0-5 | >99.8% |
| 4 | Drying | - | 40-50 (Vacuum) | >99.8% |
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of ritlecitinib malonate. The multi-step synthesis of the free base followed by a robust salt formation and crystallization procedure allows for the production of a high-purity active pharmaceutical ingredient suitable for clinical and commercial use. The methodologies and data presented herein offer a valuable resource for scientists and researchers in the field of pharmaceutical development. Further optimization of the described processes may lead to improved yields, purity, and overall efficiency.
A Technical Guide to the Preclinical Pharmacokinetics and Oral Bioavailability of Ritlecitinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ritlecitinib (PF-06651600) is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Its unique mechanism of action, which modulates signaling of key cytokines and immune cells involved in autoimmune pathology, has established it as a promising therapeutic agent for conditions such as severe alopecia areata.[1][2] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of Ritlecitinib in preclinical models is fundamental to its clinical development and for translating non-clinical findings to human studies. This technical guide provides a detailed overview of the preclinical pharmacokinetic profile of Ritlecitinib, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and associated experimental workflows.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinase Pathways
Ritlecitinib exerts its therapeutic effect through the selective and irreversible inhibition of JAK3 and the TEC kinase family (including BTK, ITK, and TEC).[1] By targeting JAK3, it blocks the signaling of common gamma chain (γc) cytokines, which are crucial for the proliferation and differentiation of lymphocytes.[1] This inhibition prevents the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2] Concurrently, its inhibition of the TEC kinase family interferes with the cytolytic functions of CD8+ T cells and Natural Killer (NK) cells and modulates immune receptor signaling, including the B cell receptor (BCR) and T cell receptor (TCR).[1][3] This dual mechanism addresses key pathogenic pathways in various autoimmune diseases.[1]
Preclinical Pharmacokinetic Profile
Pharmacokinetic studies in multiple preclinical species are essential to understand a drug's in vivo behavior and to ensure adequate systemic exposure in toxicology studies. Ritlecitinib has been evaluated in mice, rats, and dogs, demonstrating good oral bioavailability across species.[1][4] The unbound fraction in plasma, which represents the pharmacologically active portion of the drug, varies between species.[4]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Ritlecitinib in common preclinical models. Due to differences in plasma protein binding, comparing unbound drug exposure (unbound AUC and Cmax) is often more relevant for interspecies scaling.[4]
| Parameter | Mouse | Rat | Dog | Human (for context) |
| Oral Bioavailability (F%) | ~61%[4] | ~85%[4] | ~100%[4] | ~64%[3][5][6] |
| Unbound Plasma Fraction | 0.22[4] | 0.67[4] | 0.82[4] | 0.86[4] |
| Tmax (Time to Peak Conc.) | N/A | N/A | N/A | ~1 h[3][7] |
| Terminal Half-life (t½) | N/A | N/A | N/A | 1.3 - 2.3 h[3][7] |
| Plasma Protein Binding | 78% | 33% | 18% | ~14%[3][7] |
| N/A: Data not readily available in public domain literature. |
Experimental Protocols
Standardized and validated protocols are critical for generating reliable pharmacokinetic data. Below are detailed methodologies for a typical oral bioavailability study and the bioanalytical quantification of Ritlecitinib.
In Vivo Pharmacokinetic Study Protocol
The objective of this study is to determine the oral bioavailability of Ritlecitinib by comparing plasma concentrations after oral (PO) and intravenous (IV) administration. A crossover design is often used in larger species like dogs, while parallel groups are common for rodents.[8]
Methodology Details:
-
Animal Models: Male Sprague-Dawley rats are commonly used.[9] Animals are acclimatized for at least one week before the study.[8]
-
Fasting: Animals are fasted overnight (12-16 hours) prior to dosing to minimize food-related effects on absorption, with water provided ad libitum.[8][10]
-
Dose Formulation:
-
Intravenous (IV): Ritlecitinib is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) for IV administration.[10]
-
Oral (PO): For oral gavage, Ritlecitinib is often prepared as a suspension in a vehicle like 0.5% methylcellulose (B11928114) with a surfactant such as 0.1% Tween 80.[10]
-
-
Dose Administration:
-
The IV group receives a single bolus dose via the tail vein.
-
The PO group receives a single dose via oral gavage.
-
-
Blood Sampling: Serial blood samples (approx. 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant like EDTA.[10]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then harvested and stored at -80°C until analysis.[10]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters such as Cmax, Tmax, and the Area Under the Curve (AUC). Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Ritlecitinib in plasma.[11][12]
Validated Method Parameters for Rat Plasma:
The following parameters are based on a published, validated method for quantifying Ritlecitinib in rat plasma.[11][12]
| Parameter | Description |
| Instrument | AB Sciex QTRAP 5500 with a Shimadzu UFLC System.[11][12] |
| Column | Xselect HSS T3 C18 column (2.5 µm, 2.1x150 mm).[11][12] |
| Mobile Phase | A: 0.1% formic acid in water.B: 0.1% formic acid in acetonitrile (70:30, v:v).[11][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[11][12] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[11][12] |
| MRM Transitions | Ritlecitinib: m/z 286.1 → 105.7Internal Standard ([¹³C₄]-ritlecitinib): m/z 290.1 → 109.7.[11][12] |
| Sample Extraction | Protein precipitation with an organic solvent like acetonitrile.[11][12] |
| Linearity Range | 5–100 ng/mL in rat plasma.[11][12] |
| Mean Recovery | Approximately 93%.[11][12] |
This method demonstrates high linearity, accuracy, and precision, making it suitable for supporting preclinical pharmacokinetic studies.[11][12]
Metabolism and Excretion
While detailed preclinical metabolism data is limited in the public domain, human studies provide significant insight. Ritlecitinib is metabolized through multiple pathways, with no single route accounting for more than 25% of its elimination.[7] The primary routes are glutathione (B108866) S-transferase (GST) mediated conjugation and oxidation by cytochrome P450 (CYP) enzymes, including CYP3A, CYP2C8, CYP1A2, and CYP2C9.[6][7]
Following a radiolabeled dose in humans, approximately 66% of the radioactivity is recovered in urine and 20% in feces.[3][7] Unchanged Ritlecitinib accounts for only about 4% of the dose excreted in urine, indicating that the drug is extensively metabolized.[3][7]
Conclusion
Ritlecitinib demonstrates favorable pharmacokinetic properties in preclinical models, including high oral bioavailability in rats and dogs.[4] Its profile is characterized by rapid absorption and extensive metabolism. The availability of validated bioanalytical methods allows for robust characterization of its disposition in non-clinical safety and efficacy models.[11][12] This comprehensive preclinical data package has been crucial in guiding the clinical development of Ritlecitinib as a novel therapy for autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Robust LC-MS/MS Method for Quantitation of a Novel Kinase Inhibitor, Ritlecitinib, in Rat Plasma: Application in Pharmacokinetic Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Technical Guide to the Solid-State Characterization of Ritlecitinib Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ritlecitinib (B609998) Malonate
Ritlecitinib, marketed under the brand name LITFULO™, is a kinase inhibitor developed by Pfizer for the treatment of severe alopecia areata in adults and adolescents.[1] It is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for this indication in individuals 12 years and older.[2] The active pharmaceutical ingredient (API) is formulated as a malonate salt.
The solid-state properties of an API, such as its crystal structure and polymorphism, are critical attributes that influence its stability, solubility, bioavailability, and manufacturability. A thorough understanding and control of these properties are paramount for consistent drug product quality and performance. This technical guide provides an in-depth overview of the analytical framework for characterizing the crystal structure and potential polymorphs of ritlecitinib malonate.
While specific crystallographic and polymorphic data for ritlecitinib malonate are not extensively available in the public domain, this document outlines the fundamental mechanism of action, the experimental workflows for solid-state analysis, and standardized protocols for key characterization techniques.
Mechanism of Action and Signaling Pathway
Ritlecitinib exhibits a novel mechanism of action through the dual, irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This inhibition is achieved by covalently binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3, a residue not present in other JAK isoforms, which confers its high selectivity.[3]
-
JAK3 Inhibition : By blocking JAK3, ritlecitinib disrupts the signaling of several key cytokines that utilize the common gamma chain (γc), including Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21. This action modulates the activity of T-lymphocytes and Natural Killer (NK) cells, which are implicated in the autoimmune pathogenesis of alopecia areata.[4][5]
-
TEC Kinase Family Inhibition : The inhibition of TEC family kinases (e.g., ITK, BTK, TEC) interferes with immune receptor signaling on various immune cells, further dampening the autoimmune response and the cytolytic activity of T cells central to the attack on hair follicles.[2][3]
The combined effect interrupts the JAK-STAT signaling cascade, reducing the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and subsequent gene transcription involved in inflammation and immune cell function.[4]
Figure 1. Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways.
Crystal Structure Analysis
The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined by Single-Crystal X-ray Diffraction (SC-XRD). This analysis provides fundamental data on the API's identity, conformation, and packing, which are essential for intellectual property and regulatory filings. While the chemical structure of ritlecitinib has been confirmed using SC-XRD, the specific crystallographic data for the malonate salt form is not publicly available.[6]
Data Presentation: Crystallographic Parameters
Quantitative data from an SC-XRD analysis is typically presented in a standardized format as shown in Table 1. This allows for unambiguous identification of the crystal form.
Table 1: Crystallographic Data for Ritlecitinib Malonate (Note: Data not publicly available. This table serves as a template for standard data presentation.)
| Parameter | Value |
| Chemical Formula | C₁₅H₁₉N₅O · C₃H₄O₄ |
| Formula Weight | 389.41 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z (Formula units/cell) | Value |
| Data Collection | |
| Temperature (K) | e.g., 100 K, 298 K |
| Radiation (Å) | e.g., MoKα (λ = 0.71073) |
| Refinement | |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
| Goodness-of-fit (S) | Value |
Polymorph Analysis
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure.[7] Different polymorphs of an API can exhibit significant variations in physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Both physical and chemical stability, impacting shelf-life.
-
Mechanical Properties: Influencing tablet manufacturing (e.g., compaction).
A comprehensive polymorph screen is therefore a critical step in early drug development to identify the most stable form and other potential metastable forms that may appear during manufacturing or storage.[8][9]
Polymorph Screening Workflow
A typical polymorph screen aims to induce crystallization under a wide array of conditions to uncover as many solid forms as possible.[10] The workflow involves subjecting the API to various solvents, temperatures, and crystallization methods, followed by high-throughput analysis, primarily using Powder X-ray Diffraction (PXRD).
Figure 2. Generalized experimental workflow for polymorph screening.
Data Presentation: Polymorph Characterization
Publicly available information does not specify any known polymorphs of ritlecitinib malonate. Should different forms (e.g., Form I, Form II) be identified, their characterization data would be summarized as shown in the template tables below.
Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Ritlecitinib Malonate Polymorphs (Note: Data not publicly available. This table serves as a template for standard data presentation.)
| Form I Position (2θ ± 0.2°) | Form II Position (2θ ± 0.2°) |
| e.g., 8.5 | e.g., 9.1 |
| e.g., 12.3 | e.g., 11.5 |
| e.g., 15.8 | e.g., 16.2 |
| e.g., 19.1 | e.g., 20.4 |
| e.g., 21.7 | e.g., 22.8 |
Table 3: Thermal Analysis Data (DSC) for Ritlecitinib Malonate Polymorphs (Note: Data not publicly available. This table serves as a template for standard data presentation.)
| Polymorphic Form | Onset of Melting (°C) | Peak Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
| Form I | Value | Value | Value | e.g., Thermodynamically stable form |
| Form II | Value | Value | Value | e.g., Metastable, converts to Form I |
Key Experimental Protocols
This section provides detailed, standardized methodologies for the primary analytical techniques used in the solid-state characterization of a pharmaceutical compound like ritlecitinib malonate.
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the absolute three-dimensional crystal structure of a single crystal.[1][11]
Methodology:
-
Crystal Growth: Grow single crystals of ritlecitinib malonate suitable for diffraction (typically >10 µm).[11] Methods include slow evaporation from solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using cryo-oil.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibration and radiation damage.
-
Center the crystal in the X-ray beam (e.g., MoKα or CuKα radiation).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement:
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit, resulting in the final, precise molecular structure.[12]
-
Protocol: Powder X-ray Diffraction (PXRD)
Objective: To obtain a unique diffraction "fingerprint" for a crystalline solid, identify different polymorphs, and assess sample purity.[13][14]
Methodology:
-
Sample Preparation: Gently grind approximately 5-10 mg of the ritlecitinib malonate powder to ensure a random orientation of crystallites. Pack the powder into a sample holder.
-
Instrument Setup:
-
Instrument: A modern powder diffractometer equipped with, for example, a CuKα X-ray source (λ = 1.5406 Å).
-
Scan Range: Typically 2° to 40° in 2θ.
-
Scan Speed/Step Size: e.g., 0.02° step size with a 1-second dwell time per step.
-
Optics: Use standard divergent and receiving slits.
-
-
Data Collection: Place the sample holder in the diffractometer and initiate the scan. The instrument measures the intensity of diffracted X-rays at each 2θ angle.
-
Data Analysis:
-
Process the raw data to produce a diffractogram (Intensity vs. 2θ).
-
Identify the angular positions (2θ) and relative intensities of the diffraction peaks.
-
Compare the resulting pattern to reference patterns of known polymorphs or a calculated pattern from SC-XRD data to identify the form(s) present.[3]
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the thermal properties of a material, including melting point, enthalpy of fusion, and solid-state transitions, which are unique to each polymorph.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of ritlecitinib malonate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the final melting point.
-
-
Data Analysis:
-
Plot the differential heat flow against temperature to generate a thermogram.
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).[5]
-
Conclusion
The solid-state characterization of ritlecitinib malonate is a cornerstone of its pharmaceutical development, ensuring drug product safety, efficacy, and quality. While specific crystal structure and polymorphism data are not publicly available, this guide details the established analytical framework necessary for this critical evaluation. The mechanism of action, rooted in the dual inhibition of JAK3 and TEC family kinases, provides the therapeutic rationale. The application of standardized techniques such as SC-XRD, PXRD, and DSC, guided by systematic workflows, is essential for identifying and controlling the solid form of ritlecitinib malonate, ultimately safeguarding its performance as a therapeutic agent.
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KR20060123772A - Method for the preparation of the amorphous form of the drug - Google Patents [patents.google.com]
- 3. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20220144825A1 - Solid state forms of ripretinib - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ritlecitinib Tosilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-06651600, an oral JAK3 Inhibitor, for the Treatment of Patients with Alopecia Areata | Pfizer [pfizer.com]
- 10. Oral ritlecitinib approved in US for alopecia areata - Medical Update Online [medicalupdateonline.com]
- 11. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ritlecitinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckindex.rsc.org [merckindex.rsc.org]
- 14. naaf.org [naaf.org]
Ritlecitinib's Effect on Cytokine-Induced STAT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritlecitinib (B609998) (LITFULO™) is a first-in-class, orally administered kinase inhibitor that offers a targeted therapeutic approach for certain autoimmune diseases. It functions through the dual and irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] This targeted mechanism allows for the modulation of key cytokine signaling pathways implicated in the pathogenesis of autoimmune disorders, such as alopecia areata. This technical guide provides an in-depth analysis of ritlecitinib's mechanism of action, with a specific focus on its inhibitory effects on cytokine-induced Signal Transducer and Activator of Transcription (STAT) phosphorylation. Quantitative data from in vitro and cellular assays are presented, along with detailed experimental protocols and visual representations of the relevant signaling pathways and workflows.
Introduction to Ritlecitinib and its Mechanism of Action
Ritlecitinib is a novel kinase inhibitor developed for the treatment of severe alopecia areata in adults and adolescents.[2][4] Its therapeutic efficacy is rooted in its unique ability to irreversibly inhibit both JAK3 and the TEC family of kinases by blocking the adenosine (B11128) triphosphate (ATP) binding site.[2][5][6] This dual inhibition disrupts critical signaling pathways involved in the autoimmune response.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[7] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune cell function.[7][8]
Ritlecitinib's high selectivity for JAK3 is a key differentiator.[1] This selectivity is achieved through the formation of a covalent bond with a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1] Other JAK family members possess a serine residue at the equivalent position, which prevents such covalent binding.[1] By selectively targeting JAK3, ritlecitinib primarily interferes with the signaling of cytokines that utilize the common gamma chain (γc), including interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-15, and IL-21.[1]
In addition to its effects on the JAK-STAT pathway, ritlecitinib also inhibits the TEC family of kinases, which are crucial for the signaling of immune receptors on T cells and B cells. This further contributes to its immunomodulatory effects by impacting the cytolytic activity of T cells and Natural Killer (NK) cells.[1][2]
Quantitative Analysis of Ritlecitinib's Inhibitory Activity
The potency and selectivity of ritlecitinib have been quantified through a series of in vitro and cellular assays. The following tables summarize the key findings, providing a comparative overview of its inhibitory effects on different kinases and signaling pathways.
Table 1: In Vitro Inhibitory Activity of Ritlecitinib against JAK Family Kinases
| Kinase Target | Ritlecitinib IC50 (nM) |
| JAK3 | 33.1[1][4] |
| JAK1 | >10,000[1][4] |
| JAK2 | >10,000[1][4] |
| TYK2 | >10,000[1][4] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of ritlecitinib required to inhibit 50% of the kinase activity. Lower values denote greater potency.
Table 2: Ritlecitinib's Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood
| Cytokine Stimulant | Downstream STAT Target | Ritlecitinib IC50 (nM) |
| IL-2 | STAT5 | 244[4][7] |
| IL-4 | STAT5 | 340[4][7] |
| IL-7 | STAT5 | 407[4][7] |
| IL-15 | STAT5 | 266[4][7] |
| IL-21 | STAT3 | 355[4][7] |
These data demonstrate ritlecitinib's functional inhibition of JAK3-dependent signaling pathways in a cellular context.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding of ritlecitinib's mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Diagram 1: The JAK-STAT Signaling Pathway and Ritlecitinib's Point of Intervention
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety and Efficacy of Ritlecitinib and Brepocitinib in Alopecia Areata: Results from the Crossover Open-Label Extension of the ALLEGRO Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of ritlecitinib in adults and adolescents with alopecia areata: a randomised, double-blind, multicentre, phase 2b-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
Ritlecitinib: A Technical Deep-Dive into Molecular Targets Beyond JAK3 and TEC Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (LITFULO™) is a first-in-class, orally administered, covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1] Its high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2) is attributed to the irreversible binding to a unique cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1] This dual inhibition of JAK3 and TEC kinases modulates downstream signaling pathways of key cytokines and immune cell receptors, making it an effective therapeutic for autoimmune diseases such as severe alopecia areata.[1] While the on-target pharmacology of Ritlecitinib is well-documented, a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for a complete assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known molecular targets of Ritlecitinib beyond JAK3 and the TEC kinase family, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the known quantitative data for Ritlecitinib's interactions with its primary targets and identified potential off-targets.
Table 1: In Vitro Inhibitory Activity of Ritlecitinib Against Primary Kinase Targets
| Kinase Family | Target Kinase | IC50 (nM) | Assay Conditions |
| JAK Family | JAK3 | 33.1 | Cell-free enzymatic assay |
| JAK1 | >10,000 | Cell-free enzymatic assay | |
| JAK2 | >10,000 | Cell-free enzymatic assay | |
| TYK2 | >10,000 | Cell-free enzymatic assay | |
| TEC Family | RLK (TXK) | 155 | Cell-free enzymatic assay |
| ITK | 395 | Cell-free enzymatic assay | |
| TEC | 403 | Cell-free enzymatic assay | |
| BTK | 404 | Cell-free enzymatic assay | |
| BMX | 666 | Cell-free enzymatic assay |
Data sourced from Pfizer's clinical trial data.[1]
Table 2: Cellular Occupancy of Ritlecitinib Against Potential Off-Targets
| Target Protein | Cellular Occupancy (OC50) (µM) | Species |
| MAP2K7 | 14.3 | Human |
| 11.1 | Rat | |
| 7.45 | Dog |
OC50 represents the concentration of Ritlecitinib required to achieve 50% occupancy of the target protein in a cellular context. Data sourced from a U.S. Food and Drug Administration (FDA) multi-discipline review.[2]
Note: While a study in dog brain tissue identified Dedicator of Cytokinesis 10 (DOCK10) as a potential off-target binding protein, quantitative binding data for the interaction between Ritlecitinib and DOCK10 in human or other species' systems is not publicly available in the reviewed literature.[2] Furthermore, comprehensive kinome-wide screening data (e.g., from a KINOMEscan assay) detailing the percentage of inhibition against a broad panel of human kinases has not been made publicly available.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified JAK/STAT Signaling Pathway and Ritlecitinib's Primary Mechanism of Action
Caption: Ritlecitinib dually inhibits JAK3 and TEC family kinases, blocking inflammatory signaling.
Diagram 2: Workflow for Identifying Off-Target Proteins Using Chemical Proteomics
References
Ritlecitinib Malonate Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ritlecitinib (B609998) malonate, a selective inhibitor of Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases. Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visualization of the relevant JAK-STAT signaling pathway.
Core Concept: Solubility of Ritlecitinib Malonate
Ritlecitinib, the active pharmaceutical ingredient, is described as a highly soluble drug across the physiological pH range of 1.0 to 6.8.[1] However, specific quantitative solubility data for ritlecitinib malonate in common laboratory solvents is limited in publicly available literature. Regulatory documents indicate the preparation of aqueous oral solutions of ritlecitinib malonate at concentrations up to 8.5 mg/mL (expressed as ritlecitinib free base), suggesting good aqueous solubility.[2]
For context and comparison, the solubility of ritlecitinib free base and its tosylate salt in various solvents has been reported and is included in the summary table below. The formation of a salt, such as malonate, is a common strategy to enhance the aqueous solubility and dissolution rate of a drug substance.[3][4][5] The malonate salt of ritlecitinib is expected to exhibit different solubility characteristics compared to the free base, likely demonstrating improved aqueous solubility.
Data Presentation: Solubility of Ritlecitinib and its Salts
The following table summarizes the available quantitative and qualitative solubility data for ritlecitinib and its salt forms. It is important to note the specific form of the compound when interpreting this data.
| Compound Form | Solvent | Solubility | Temperature | Notes |
| Ritlecitinib Malonate | Aqueous Buffer | ≥ 8.5 mg/mL (as free base) | Not Specified | Inferred from preparation of oral solutions for clinical studies.[2] |
| Ritlecitinib (Free Base) | DMSO | 57 mg/mL (199.76 mM) | Not Specified | |
| Ritlecitinib (Free Base) | Ethanol | 46 mg/mL | Not Specified | |
| Ritlecitinib (Free Base) | Water | Insoluble | Not Specified | |
| Ritlecitinib Tosylate | DMSO | 83.33 mg/mL (182.12 mM) | 60°C | Ultrasonic and warming recommended. |
Note: The molecular weight of ritlecitinib is 285.34 g/mol , and ritlecitinib malonate is 389.41 g/mol .
Experimental Protocols
To aid researchers in determining the solubility of ritlecitinib malonate for their specific applications, two common experimental protocols are detailed below: a kinetic solubility assay for high-throughput screening and a thermodynamic (shake-flask) solubility assay for determining equilibrium solubility.
Kinetic Solubility Assay Protocol
This method is suitable for rapid assessment of solubility, often used in early drug discovery.
Objective: To determine the kinetic solubility of ritlecitinib malonate in an aqueous buffer.
Materials:
-
Ritlecitinib malonate
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Automated liquid handler or multichannel pipettes
-
Plate reader capable of nephelometry or UV-Vis spectrophotometry
-
Plate shaker
-
Incubator
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of ritlecitinib malonate in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the final desired concentrations with a low percentage of DMSO (typically ≤1%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with continuous shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units indicates the formation of a precipitate. The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility.
-
UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λmax of ritlecitinib. Compare the absorbance to a standard curve prepared in the same buffer to determine the concentration of the dissolved compound.
-
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.
Objective: To determine the thermodynamic solubility of ritlecitinib malonate in various laboratory solvents.
Materials:
-
Ritlecitinib malonate (solid powder)
-
Selected laboratory solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Incubator or temperature-controlled water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Sample Preparation: Add an excess amount of solid ritlecitinib malonate to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of ritlecitinib malonate using a validated HPLC method with a standard curve.
Mandatory Visualizations
Signaling Pathway: JAK-STAT Pathway
Ritlecitinib is a JAK3 inhibitor, which plays a crucial role in the JAK-STAT signaling pathway. This pathway is essential for transducing signals from cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity and inflammation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib on JAK3.
Experimental Workflow: Thermodynamic Solubility Assay
The following diagram illustrates the logical steps involved in determining the thermodynamic solubility of a compound.
Caption: Workflow for the determination of thermodynamic solubility.
References
Ritlecitinib's Engagement with the ATP Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritlecitinib is a first-in-class, orally administered kinase inhibitor that demonstrates a unique dual-targeting mechanism. It irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases by covalently binding to a conserved cysteine residue within their ATP binding sites.[1][2] This targeted covalent inhibition leads to high selectivity for JAK3 over other JAK family members, which lack this cysteine residue.[3] This technical guide provides an in-depth analysis of Ritlecitinib's binding mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Covalent Binding
Ritlecitinib's high selectivity for JAK3 is attributed to its irreversible covalent interaction with a specific cysteine residue, Cys-909, located in the ATP-binding pocket of the JAK3 kinase domain.[3] Other JAK family members (JAK1, JAK2, and TYK2) possess a serine at the analogous position, rendering them largely insensitive to Ritlecitinib. The TEC family of kinases also contains a conserved cysteine in their ATP binding sites, making them susceptible to inhibition by Ritlecitinib.[3] This covalent binding mechanism allows for potent and sustained target inhibition.[4]
Quantitative Data Summary
The binding affinity and inhibitory activity of Ritlecitinib against JAK and TEC family kinases have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Ritlecitinib
| Target Kinase | IC50 (nM) |
| JAK Family | |
| JAK3 | 33.1[5] |
| JAK1 | >10,000[5] |
| JAK2 | >10,000[5] |
| TYK2 | >10,000[5] |
| TEC Family | |
| RLK (TXK) | 155 |
| ITK | 395 |
| TEC | 403 |
| BTK | 404 |
| BMX | 666 |
Table 2: Kinetic Parameters for Covalent Binding of Ritlecitinib
| Target Kinase | Ki (μM) | k_inact (s⁻¹) |
| JAK3 | 6.31[4] | 2.32[4] |
| ITK | 0.0269[4] | 0.000144[4] |
-
Ki (Inhibition Constant): Represents the initial non-covalent binding affinity of the inhibitor to the kinase. A lower Ki value indicates a higher initial binding affinity.
-
k_inact (Inactivation Rate Constant): Represents the rate of covalent bond formation between the inhibitor and the target kinase. A higher k_inact value indicates a faster rate of irreversible inhibition.
Table 3: Target Occupancy of Ritlecitinib in Healthy Adults (Single Dose)
| Target Kinase | Maximal Median Target Occupancy (%) - 50 mg Dose | Maximal Median Target Occupancy (%) - 200 mg Dose |
| JAK3 | 72[6] | 64[6] |
| BTK | >94[6] | >97[6] |
| ITK | >94[6] | >97[6] |
| TEC | >94[6] | >97[6] |
| TXK (RLK) | >94[6] | >97[6] |
| BMX | 87[6] | >97[6] |
Signaling Pathway Inhibition
Ritlecitinib's dual inhibition of JAK3 and TEC family kinases disrupts key signaling pathways involved in immune cell activation and function.
JAK-STAT Signaling Pathway
By inhibiting JAK3, Ritlecitinib blocks the signaling of cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-15, and IL-21.[5] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are crucial for lymphocyte proliferation, differentiation, and survival.[5][7]
TEC Kinase Signaling Pathways
Ritlecitinib's inhibition of TEC family kinases, such as ITK and BTK, interferes with T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2] This dampens the activation of T-cells and B-cells, further contributing to its immunomodulatory effects.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the binding and activity of Ritlecitinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ritlecitinib against a panel of kinases.
Methodology:
-
Reagents and Materials: Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, and TEC family kinases), appropriate peptide substrates, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), Ritlecitinib stock solution (in DMSO), and a detection system (e.g., fluorescence-based).
-
Procedure: a. Prepare serial dilutions of Ritlecitinib in assay buffer. b. In a microplate, add the kinase, peptide substrate, and Ritlecitinib dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the amount of phosphorylated substrate). f. Plot the percentage of kinase inhibition against the logarithm of Ritlecitinib concentration. g. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular STAT Phosphorylation Assay
Objective: To assess the functional inhibition of JAK3-dependent signaling by measuring the phosphorylation of STAT proteins in a cellular context.
Methodology:
-
Cell Culture: Use primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of Ritlecitinib.
-
Cytokine Stimulation: Stimulate the cells with a γc cytokine (e.g., IL-2 or IL-15) to induce JAK3-mediated STAT phosphorylation.
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., methanol) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., phospho-STAT5).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the level of STAT phosphorylation in individual cells.
-
Data Analysis: Determine the IC50 value for the inhibition of STAT phosphorylation.
Mass Spectrometry-Based Target Occupancy Assay
Objective: To quantify the extent of covalent binding of Ritlecitinib to its target kinases in a biological sample.
Methodology:
-
Sample Collection: Collect blood samples from subjects treated with Ritlecitinib.
-
Protein Extraction: Isolate the target proteins (JAK3 and TEC family kinases) from the samples.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: a. Identify the peptide containing the cysteine residue that is covalently modified by Ritlecitinib. b. Quantify the abundance of both the unmodified (unbound) and modified (Ritlecitinib-bound) forms of this peptide. c. Calculate the target occupancy as the percentage of the modified peptide relative to the total amount of the target peptide.
Conclusion
Ritlecitinib's unique mechanism of action, characterized by the selective and irreversible covalent inhibition of JAK3 and TEC family kinases, provides a strong rationale for its therapeutic potential in various autoimmune and inflammatory conditions. The data presented in this guide highlight the potency and selectivity of Ritlecitinib, and the detailed experimental protocols offer a foundation for further research and development in this area. The targeted disruption of specific signaling pathways underscores the precision of this therapeutic approach.
References
- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. nextstepsinderm.com [nextstepsinderm.com]
- 4. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 6. biokin.com [biokin.com]
- 7. researchgate.net [researchgate.net]
Preclinical Evaluation of Ritlecitinib for Autoimmune Disorders Beyond Alopecia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritlecitinib (formerly PF-06651600) is a novel, orally bioavailable small molecule that functions as an irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] While it has gained regulatory approval for the treatment of severe alopecia areata, its mechanism of action holds significant therapeutic potential for a broader range of autoimmune and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of Ritlecitinib for autoimmune disorders other than alopecia, with a focus on rheumatoid arthritis, Crohn's disease, and vitiligo. Due to the limited availability of specific quantitative preclinical data for Ritlecitinib in the public domain for these indications, this guide will focus on established animal models used for preclinical assessment, their detailed experimental protocols, and the available clinical evidence for Ritlecitinib's efficacy in these diseases, which logically follows successful, albeit unpublished, preclinical investigations.
Ritlecitinib's Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases
Ritlecitinib's unique therapeutic profile stems from its ability to irreversibly inhibit both JAK3 and the TEC family of kinases (including BTK, ITK, TEC, BMX, and TXK).[1] This dual inhibition allows for a targeted immunomodulatory effect.
-
JAK3 Inhibition: Ritlecitinib demonstrates high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2).[1] This selectivity is attributed to its covalent binding to a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3, a residue not present in other JAK family members.[3] By inhibiting JAK3, Ritlecitinib effectively blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are crucial for the proliferation, differentiation, and function of various immune cells, including T cells, B cells, and Natural Killer (NK) cells.
-
TEC Kinase Inhibition: The TEC family of kinases are non-receptor tyrosine kinases that play a critical role in the signaling pathways of various immune cell receptors, including the T-cell receptor (TCR) and B-cell receptor (BCR). By inhibiting TEC kinases, Ritlecitinib can modulate T-cell and B-cell activation and function, further contributing to its immunosuppressive effects.[4]
The combined inhibition of JAK3 and TEC kinases provides a multi-pronged approach to dampening the inflammatory cascades that drive many autoimmune diseases.
Signaling Pathway of Ritlecitinib's Dual Inhibition
Preclinical Evaluation in Rheumatoid Arthritis
While specific preclinical data for Ritlecitinib in rheumatoid arthritis (RA) animal models is not extensively published, it has been stated that the compound can effectively suppress adjuvant-induced arthritis (AIA) in preclinical models.[5] The development of Ritlecitinib for RA has been discontinued.[1] Nevertheless, the collagen-induced arthritis (CIA) model is a standard for evaluating novel therapeutics for RA.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares immunological and pathological features with human RA.
Workflow for Collagen-Induced Arthritis Model
Methodology:
-
Animals: DBA/1 mice, which are genetically susceptible to CIA, are typically used.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of 100 µg of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: Prophylactic or therapeutic treatment regimens can be employed. For a therapeutic approach, treatment with Ritlecitinib (at various doses) or vehicle is initiated upon the first signs of arthritis (typically around day 24-28).
-
Assessment:
-
Clinical Scoring: Arthritis severity is scored visually on a scale of 0-4 for each paw, based on erythema and swelling.
-
Paw Thickness: Paw swelling is measured using a caliper.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies can be quantified.
-
Clinical Efficacy of Ritlecitinib in Rheumatoid Arthritis
Although preclinical data is sparse, a Phase IIb clinical trial (NCT02969044) evaluated the efficacy and safety of Ritlecitinib in patients with moderate-to-severe RA who had an inadequate response to methotrexate.[6]
| Parameter | Ritlecitinib (200 mg once daily) | Placebo |
| Change from Baseline in SDAI Score at Week 8 | -26.1 | -16.8 |
| ACR20 Response at Week 8 | 71.4% | 35.7% |
| ACR50 Response at Week 8 | 35.7% | 10.7% |
| ACR70 Response at Week 8 | 11.9% | 0% |
| SDAI: Simplified Disease Activity Index; ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. | ||
| Data from a Phase IIb clinical trial in human patients.[6] |
These clinical findings suggest that Ritlecitinib has a significant therapeutic effect in RA, which would have been supported by positive outcomes in preclinical models like the CIA model.
Preclinical Evaluation in Crohn's Disease
Ritlecitinib is currently in clinical development for Crohn's disease.[1] Preclinical evaluation for inflammatory bowel disease (IBD) typically involves chemically induced colitis models in rodents.
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a widely used and reproducible model that mimics many aspects of human ulcerative colitis, a form of IBD.
Workflow for DSS-Induced Colitis Model
Methodology:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: Ritlecitinib or vehicle is administered daily, typically by oral gavage, starting concurrently with or prior to DSS administration.
-
Assessment:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding is recorded daily.
-
Colon Length and Weight: At the end of the study, the colon is excised, and its length and weight are measured. Inflammation typically leads to colon shortening and increased weight.
-
Histopathology: Colon tissue is processed for histological examination to assess epithelial damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative measure of neutrophil infiltration and inflammation.
-
Clinical Efficacy of Ritlecitinib in Crohn's Disease
A Phase 2a clinical trial (PIZZICATO, NCT03395184) investigated the efficacy and safety of Ritlecitinib in patients with moderate to severe Crohn's disease.[7]
| Parameter (at Week 12) | Ritlecitinib | Placebo |
| SES-CD 50 Response | 27.2% | 12.8% |
| SES-CD 50: At least a 50% decrease from baseline in the Simple Endoscopic Score for Crohn's Disease. | ||
| Data from a Phase 2a clinical trial in human patients.[7] |
These results indicate a beneficial effect of Ritlecitinib on endoscopic outcomes in Crohn's disease patients, suggesting efficacy in preclinical models of intestinal inflammation.
Preclinical Evaluation in Vitiligo
Ritlecitinib is also in late-stage clinical development for non-segmental vitiligo.[1] Preclinical studies for vitiligo often involve mouse models that recapitulate the autoimmune destruction of melanocytes.
Experimental Protocol: Adoptive Transfer Model of Vitiligo in Mice
This model involves the transfer of melanocyte-specific T cells into recipient mice to induce depigmentation.
Workflow for Adoptive Transfer Vitiligo Model
Methodology:
-
Animals: Recipient mice (e.g., C57BL/6) and donor mice transgenic for a T-cell receptor specific for a melanocyte antigen (e.g., pmel-1 mice).
-
Induction:
-
CD8+ T cells are isolated from pmel-1 donor mice.
-
Recipient mice receive an adoptive transfer of these melanocyte-specific CD8+ T cells.
-
The transferred T cells are then activated in vivo, for example, by infection with a recombinant vaccinia virus expressing the cognate antigen.
-
-
Treatment: Ritlecitinib or vehicle is administered to the recipient mice, either prophylactically or after the onset of depigmentation.
-
Assessment:
-
Depigmentation Scoring: The extent of depigmentation (e.g., on the tail or ears) is quantified over time, often using digital imaging and analysis.
-
Immunohistochemistry: Skin biopsies are analyzed for the presence of melanocytes (e.g., using Melan-A staining) and infiltrating T cells (e.g., CD8 staining).
-
Flow Cytometry: Skin-infiltrating lymphocytes can be isolated and characterized by flow cytometry to assess the number and phenotype of melanocyte-specific T cells.
-
Clinical Efficacy of Ritlecitinib in Vitiligo
A Phase 2b clinical trial (NCT03715829) evaluated the efficacy of Ritlecitinib in patients with active, non-segmental vitiligo.[8]
| Ritlecitinib Dose | Mean % Change from Baseline in F-VASI at Week 24 |
| 50 mg with loading dose | -21.2% |
| 50 mg without loading dose | -18.5% |
| 30 mg | -14.6% |
| Placebo | +2.1% |
| F-VASI: Facial Vitiligo Area Scoring Index. | |
| Data from a Phase 2b clinical trial in human patients.[8] |
The significant improvement in facial repigmentation in vitiligo patients treated with Ritlecitinib in clinical trials strongly suggests that the drug is effective in halting the autoimmune destruction of melanocytes, a process that would have been initially validated in preclinical animal models.
Conclusion
Ritlecitinib, through its novel dual inhibition of JAK3 and TEC family kinases, presents a promising therapeutic strategy for a range of autoimmune disorders beyond alopecia areata. While specific quantitative data from preclinical animal studies for rheumatoid arthritis, Crohn's disease, and vitiligo are not widely available in the public literature, the established preclinical models detailed in this guide provide the standard framework for evaluating such a compound. The positive clinical trial results in these diseases provide strong indirect evidence of Ritlecitinib's efficacy in relevant preclinical models. For researchers and drug development professionals, understanding these standard preclinical protocols is crucial for the evaluation of novel immunomodulatory agents. Further publication of the detailed preclinical data for Ritlecitinib would be of great value to the scientific community.
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 3. medreport.foundation [medreport.foundation]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. Efficacy and Safety of Oral Ritlecitinib for the Treatment of Active Nonsegmental Vitiligo: A Randomized Phase 2b Clinical Trial - Supplementary Material - Mendeley Data [data.mendeley.com]
Ritlecitinib's In Vivo Impact on Lymphocyte Subsets and Natural Killer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritlecitinib (B609998) (LITFULO®) is an oral, selective, and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] Its mechanism of action disrupts key signaling pathways involved in the pathobiology of autoimmune diseases, particularly those mediated by lymphocytes. In vivo studies, primarily from the ALLEGRO phase 2 and 3 clinical trial program in patients with alopecia areata, have demonstrated that ritlecitinib induces a dose-dependent reduction in several circulating lymphocyte subsets, most notably T cells and Natural Killer (NK) cells, while B cell counts remain largely unaffected.[1][4] This technical guide provides a comprehensive overview of the in vivo effects of ritlecitinib on these immune cell populations, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies used in these critical assessments.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases
Ritlecitinib's immunomodulatory effects stem from its unique ability to covalently bind to and inhibit two distinct kinase families:
-
JAK3 Inhibition: Ritlecitinib selectively and irreversibly binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3.[1] This high degree of selectivity spares other JAK isoforms like JAK1 and JAK2. JAK3 is crucial for signaling downstream of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21. These cytokines are vital for the proliferation, differentiation, and survival of T cells and NK cells. By blocking JAK3, ritlecitinib effectively dampens the signaling cascades that drive the expansion and function of these key lymphocyte populations.[1][5]
-
TEC Kinase Family Inhibition: Ritlecitinib also inhibits members of the TEC family of non-receptor tyrosine kinases, which includes TEC, Bruton's tyrosine kinase (BTK), and interleukin-2-inducible T-cell kinase (ITK). These kinases are essential components of the signaling pathways downstream of antigen receptors on lymphocytes, such as the T cell receptor (TCR) and B cell receptor (BCR). Inhibition of TEC family kinases by ritlecitinib has been shown to impede the cytolytic functions and interferon-gamma (IFN-γ) production of CD8+ T cells and NK cells.[1]
This dual mechanism allows ritlecitinib to modulate both cytokine-driven and antigen receptor-driven lymphocyte activation and effector functions.
References
- 1. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Safety Exposure‐Response Analysis to Support Ritlecitinib Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Efficacy and safety of ritlecitinib in adolescents with alopecia areata: Results from the ALLEGRO phase 2b/3 randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Inhibition Assay for Ritlecitinib Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib malonate, marketed as LITFULO™, is a first-in-class, orally administered kinase inhibitor developed by Pfizer.[1][2] It has received regulatory approval for the treatment of severe alopecia areata in adults and adolescents.[3][4] Ritlecitinib's therapeutic effect stems from its novel mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][4] This targeted approach allows for the modulation of specific immune signaling pathways implicated in autoimmune disorders.[5] These application notes provide a detailed protocol for determining the in vitro potency of Ritlecitinib malonate against its target kinases.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases
Ritlecitinib's unique mechanism involves the irreversible inhibition of JAK3 and the TEC family of kinases by blocking the adenosine (B11128) triphosphate (ATP) binding site.[4][6] This covalent binding is highly selective for JAK3 due to the presence of a cysteine residue (Cys-909) in its active site, which is not present in other JAK isoforms like JAK1, JAK2, and TYK2.[2]
JAK-STAT Pathway:
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[7] Cytokine binding to their receptors activates associated JAKs, which then phosphorylate and activate STAT proteins.[1] Activated STATs translocate to the nucleus to regulate the transcription of genes involved in immune cell function and inflammation.[1] By irreversibly inhibiting JAK3, Ritlecitinib effectively blocks the signaling of key cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte activation and proliferation.[8][9]
TEC Kinase Family Pathway:
The TEC kinase family, which includes BTK, ITK, TEC, BMX, and TXK, are non-receptor tyrosine kinases that play a vital role in the signaling of various immune receptors.[1][10] For instance, Bruton's tyrosine kinase (BTK) is essential for B-cell receptor signaling, while Interleukin-2-inducible T-cell kinase (ITK) is crucial for T-cell receptor signaling. By inhibiting TEC family kinases, Ritlecitinib can modulate the activity of T-cells and B-cells, further contributing to its immunomodulatory effects.[1][10]
Quantitative Data: In Vitro Inhibitory Activity of Ritlecitinib
The following tables summarize the in vitro inhibitory potency of Ritlecitinib against various kinases and cellular signaling events.
Table 1: Ritlecitinib Enzymatic Inhibition
| Target Kinase | IC50 (nM) | Notes |
| JAK3 | 33.1 | Highly selective against other JAKs.[9][11][12] |
| JAK1 | >10,000 | Demonstrates high selectivity for JAK3.[8][11] |
| JAK2 | >10,000 | Demonstrates high selectivity for JAK3.[8][11] |
| TYK2 | >10,000 | Demonstrates high selectivity for JAK3.[11] |
| Abl | 2,800 | Off-target activity at higher concentrations.[13] |
| EGFR | 2,200 | Off-target activity at higher concentrations.[13] |
| VEGFR2 | 1,300 | Off-target activity at higher concentrations.[13] |
Table 2: Ritlecitinib Cellular Inhibition
| Cellular Event | Cell Type | IC50 (nM) |
| IL-2 induced STAT5 phosphorylation | Human whole blood lymphocytes | 244[8][12] |
| IL-4 induced STAT6 phosphorylation | Mouse splenocytes | 340[9] |
| IL-7 induced STAT5 phosphorylation | Human whole blood lymphocytes | 407[8][12] |
| IL-15 induced STAT5 phosphorylation | Human peripheral blood mononuclear cells | 51[9] |
| IL-21 induced STAT3 phosphorylation | Human whole blood lymphocytes | 355[8][12] |
| B-cell receptor mediated CD69 upregulation | CD19+ B cells | 344[13] |
| T-cell receptor mediated CD69 upregulation | CD4+ T cells | 380[13] |
| CD107a surface expression (CD8+ T cells) | Peripheral blood mononuclear cells | 210[13] |
| CD107a surface expression (NK cells) | Peripheral blood mononuclear cells | 509[13] |
| IFNγ production (CD8+ T cells and NK cells) | Peripheral blood mononuclear cells | 188[13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of Ritlecitinib malonate against JAK3. The principle of this assay is to quantify the amount of ATP consumed during the kinase reaction.
Materials and Reagents:
-
Ritlecitinib malonate
-
Recombinant human JAK3 enzyme
-
Suitable kinase substrate (e.g., a peptide substrate)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween-20)[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Ritlecitinib malonate in 100% DMSO.
-
Perform a serial dilution of the Ritlecitinib stock solution in kinase assay buffer to create a range of concentrations (e.g., 11-point half-log dilution series with a top concentration of 600 µM).[11] The final DMSO concentration in the assay should not exceed 1.7%.[11]
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted Ritlecitinib malonate or DMSO (for control wells) to the appropriate wells of a 384-well plate.[14]
-
-
Enzyme Preparation:
-
Dilute the recombinant JAK3 enzyme stock in kinase assay buffer to the desired working concentration.
-
-
Enzyme Addition:
-
Add 2 µL of the diluted JAK3 enzyme to each well.[14]
-
-
Substrate/ATP Mixture Preparation:
-
Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. The final ATP concentration should be at or near its Km for JAK3 (physiologically relevant concentrations are around 1 mM).[11]
-
-
Initiation of Kinase Reaction:
-
Signal Detection (using ADP-Glo™ as an example):
-
After the incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Incubate the plate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[14]
-
Incubate the plate at room temperature for 30 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each Ritlecitinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 5. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. What is the mechanism of Ritlecitinib Tosilate? [synapse.patsnap.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. benchchem.com [benchchem.com]
Preparation of Ritlecitinib Malonate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritlecitinib is a potent and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases.[1] Its targeted mechanism of action, which involves blocking the adenosine (B11128) triphosphate (ATP) binding site, makes it a valuable tool for in vitro studies of immune-inflammatory pathways.[1] Proper preparation of Ritlecitinib malonate stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of Ritlecitinib malonate stock solutions, along with key physicochemical data and a visual representation of the relevant signaling pathway.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of Ritlecitinib malonate is essential for the accurate preparation of stock solutions. While data for the malonate salt is less abundant than for the free base or tosylate salt, the following tables summarize the available information.
Table 1: Physicochemical Properties of Ritlecitinib and its Salts
| Property | Ritlecitinib (Free Base) | Ritlecitinib Malonate | Ritlecitinib Tosylate |
| Molecular Formula | C₁₅H₁₉N₅O | C₁₈H₂₃N₅O₅ | C₂₂H₂₇N₅O₄S |
| Molecular Weight | 285.34 g/mol [1][2] | 389.41 g/mol | 457.5 g/mol [1] |
| Appearance | Solid powder[1] | Solid powder | Not specified |
Table 2: Solubility of Ritlecitinib
| Solvent | Ritlecitinib (Form Unspecified/Free Base) | Concentration | Notes |
| DMSO | ≥60 mg/mL[1][2] | ~199.76 mM[3] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Sonication or warming can aid dissolution.[4][5] |
| 57 mg/mL[1][3] | 199.76 mM[1][3] | ||
| 125 mg/mL[1] | 438.07 mM[1] | With ultrasonication[1] | |
| 130 mg/mL[1] | 455.6 mM[1] | With sonication[1] | |
| Ethanol | 46 mg/mL[1][3] | 161.21 mM[1] | |
| Water | 0.457 mg/mL[1] | Insoluble[3] | Low solubility in aqueous media.[6] |
Experimental Protocol: Preparation of a 10 mM Ritlecitinib Malonate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Ritlecitinib malonate in DMSO.
Materials:
-
Ritlecitinib malonate (MW: 389.41 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 389.41 g/mol = 0.0038941 g
-
Mass (mg) = 3.89 mg
-
-
Weighing the compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.89 mg of Ritlecitinib malonate powder into the tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the Ritlecitinib malonate.
-
Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[4][5] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional):
-
If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage of the Stock Solution:
Table 3: Storage and Stability of Ritlecitinib Stock Solutions
| Storage Condition | Duration | Source |
| -20°C in solvent | 1 month | [2][3] |
| -80°C in solvent | 1 year | [3] |
| Powder at -20°C | 3 years | [2][3] |
Note on Use in Cell Culture:
When preparing working solutions for cell culture experiments, the DMSO stock solution should be diluted into the culture medium immediately before use.[6] It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.[6]
Ritlecitinib Signaling Pathway and Experimental Workflow
Ritlecitinib exerts its effects by inhibiting JAK3 and TEC family kinases, which are crucial components of inflammatory signaling pathways.[1] This inhibition blocks cytokine-induced STAT phosphorylation and signaling of immune receptors.[1]
Caption: Ritlecitinib inhibits JAK3 and TEC kinase signaling.
The following diagram outlines the general workflow for preparing and using Ritlecitinib malonate stock solutions in cell culture experiments.
References
Animal Models for Studying Ritlecitinib Efficacy in Alopecia Areata: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alopecia areata (AA) is an autoimmune disease characterized by non-scarring hair loss resulting from an immune attack on hair follicles. The pathogenesis involves cytotoxic CD8+ T cells and Natural Killer (NK) cells, with the Janus kinase (JAK) signaling pathway playing a crucial role. Ritlecitinib (brand name Litfulo™) is an FDA-approved oral treatment for severe alopecia areata in individuals aged 12 years and older.[1][2] It functions as a selective and irreversible inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3] Preclinical evaluation of therapeutic candidates like Ritlecitinib relies on robust animal models that recapitulate key aspects of the human disease. The C3H/HeJ mouse is the most commonly used and accepted animal model for studying alopecia areata.[4]
These application notes provide detailed protocols for utilizing the C3H/HeJ mouse model to assess the efficacy of Ritlecitinib in treating alopecia areata.
Ritlecitinib's Mechanism of Action in Alopecia Areata
Ritlecitinib is a dual inhibitor, targeting both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3]
-
JAK3 Inhibition: In alopecia areata, cytokines such as Interleukin-2 (IL-2), IL-7, IL-15, and IL-21 play a critical role in the activation and proliferation of T cells that attack the hair follicles. These cytokines signal through the JAK-STAT pathway, specifically utilizing JAK3. By irreversibly inhibiting JAK3, Ritlecitinib blocks these downstream signaling cascades, thereby reducing the inflammatory response against the hair follicles.[3]
-
TEC Kinase Inhibition: The TEC family of kinases are involved in the signaling pathways of various immune cell receptors, including the T-cell receptor (TCR). Inhibition of TEC kinases by Ritlecitinib further dampens the activation of T cells, providing a dual mechanism to control the autoimmune attack in alopecia areata.
References
- 1. researchgate.net [researchgate.net]
- 2. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Ritlecitinib Administration for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of ritlecitinib (B609998) in mouse models, particularly for studying its efficacy in autoimmune conditions such as alopecia areata. The information is compiled to assist in the design and execution of preclinical research studies.
Mechanism of Action
Ritlecitinib is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] By blocking the adenosine (B11128) triphosphate (ATP) binding site of these kinases, ritlecitinib modulates downstream signaling pathways involved in the immune response.[1] The inhibition of JAK3 interferes with the signaling of cytokines that are crucial for the proliferation and function of lymphocytes, while the inhibition of TEC family kinases dampens T-cell receptor signaling.[1]
Signaling Pathway of Ritlecitinib
The diagram below illustrates the signaling pathway targeted by ritlecitinib. In autoimmune diseases like alopecia areata, cytokines such as IL-2, IL-7, and IL-15 play a key role in the activation of immune cells that attack hair follicles.[1] These cytokines signal through receptors that are dependent on JAK3. Ritlecitinib's inhibition of JAK3 blocks this signaling cascade.
Quantitative Data Summary
The following table summarizes the reported dosages and administration details for ritlecitinib in in vivo mouse studies.
| Mouse Model | Compound | Dosing Route | Vehicle | Concentration(s) | Dosing Volume | Frequency | Reference |
| C3H/HeJ Alopecia Areata | Ritlecitinib Tosylate | Oral Gavage | 0.5% methylcellulose (B11928114) in sterile water | 10, 30, and 60 mg/kg | 10 ml/kg | Once daily | [1] |
| Enteritis Model | Ritlecitinib | Oral | Not specified | 10 mg/kg | Not specified | Twice daily | [2] |
| rasH2 Carcinogenicity Study | Ritlecitinib | Not specified | Not specified | Up to 300 mg/kg/day | Not specified | Not specified | [3] |
| In Vivo Rat Bone Marrow Micronucleus Assay | Ritlecitinib | Not specified | Not specified | Up to 400 mg/kg | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Efficacy Study in C3H/HeJ Mouse Model of Alopecia Areata
This protocol details the evaluation of ritlecitinib's efficacy in a well-established mouse model of alopecia areata.[1]
1. Disease Induction (Skin Grafting)
-
Animals: C3H/HeJ mice (both donor and recipient).
-
Surgical Preparation: Anesthetize both donor and recipient mice. Shave the dorsal thoracic area and sterilize the skin with povidone-iodine followed by 70% ethanol.
-
Graft Harvest: From the alopecic area of a donor mouse, excise a 1 cm² full-thickness piece of skin.
-
Graft Bed Preparation: On the prepared dorsal area of the recipient mouse, excise a similarly sized piece of skin.
-
Graft Placement and Suturing: Place the donor skin graft onto the recipient's graft bed and suture it in place using 6-0 surgical sutures.
-
Post-operative Care: Cover the graft with a sterile bandage. Administer analgesics as per institutional guidelines and monitor the mice for any signs of distress. Sutures can be removed after 7-10 days.
-
Disease Development: Alopecia typically develops in and around the graft site within 3 to 5 weeks and may spread. Mice are ready for the study once significant hair loss is observed.
2. Ritlecitinib Administration
-
Dose Preparation: Prepare a suspension of ritlecitinib tosylate in the vehicle (e.g., 0.5% methylcellulose in sterile water) at the desired concentrations (e.g., 10, 30, and 60 mg/kg). Also, prepare a vehicle-only control.
-
Animal Grouping: Randomly assign mice with established alopecia areata into treatment groups and a vehicle control group.
-
Baseline Assessment: Before starting treatment, document the extent of hair loss for each mouse. This can be done using a scoring system like the Severity of Alopecia Tool (SALT) adapted for mice.
-
Drug Administration: Administer the prepared ritlecitinib suspension or vehicle control orally via gavage once daily. The administration volume should be based on the mouse's body weight (e.g., 10 ml/kg).
-
Treatment Duration: Continue the daily treatment for a period of 4 to 12 weeks.
3. Monitoring and Endpoint Analysis
-
Monitoring: Observe the mice daily for any adverse effects. Assess and photograph hair regrowth weekly.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of ritlecitinib in a mouse model of alopecia areata.
References
Application Notes and Protocols for Assessing Ritlecitinib Target Occupancy Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (B609998) (brand name Litfulo®) is an orally administered, irreversible kinase inhibitor developed for the treatment of severe alopecia areata.[1][2] Its mechanism of action involves the dual inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[2][3][4] Ritlecitinib forms a covalent bond within the adenosine (B11128) triphosphate (ATP) binding site of these kinases, leading to sustained target inhibition.[3][5] Specifically, it targets a unique cysteine residue (Cys909) in JAK3, which accounts for its selectivity over other JAK family members.[6][7]
Target occupancy (TO) assays are critical in drug development to confirm that a drug engages its intended molecular target in a relevant biological system. For covalent inhibitors like Ritlecitinib, mass spectrometry (MS) offers a powerful and direct method to quantify the extent of target engagement.[8] This is typically achieved by measuring the ratio of the drug-modified peptide to the unmodified peptide after proteolytic digestion of the target protein.[9][10] These application notes provide a detailed overview and protocols for assessing Ritlecitinib's target occupancy in both in vitro and ex vivo settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathways Modulated by Ritlecitinib
Ritlecitinib's therapeutic effect stems from its ability to block key signaling pathways involved in the immune response that drives alopecia areata.[11] JAK3 is a critical component of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in lymphocyte proliferation, differentiation, and survival.[12][13][14] The TEC kinases (including BTK, ITK, TEC, RLK, and BMX) are essential for signaling downstream of various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[15][16][17] By inhibiting both JAK3 and TEC kinases, Ritlecitinib effectively dampens the inflammatory signaling cascades that lead to the autoimmune attack on hair follicles.[4][11]
Figure 1. Ritlecitinib Inhibition of JAK3 and TEC Kinase Pathways.
Principle of Mass Spectrometry-Based Target Occupancy
The assessment of target occupancy for a covalent inhibitor like Ritlecitinib relies on the ability of mass spectrometry to differentiate between the drug-bound (adducted) and unbound (native) forms of the target protein. The general workflow involves treating cells or tissues with Ritlecitinib, lysing the cells to release proteins, digesting the proteins into smaller peptides using an enzyme like trypsin, and then analyzing these peptides by LC-MS/MS.
The covalent modification by Ritlecitinib adds a specific mass to the target peptide containing the reactive cysteine residue. By using targeted mass spectrometry techniques, such as Parallel Reaction Monitoring (PRM), it is possible to selectively detect and quantify the ion signals for both the modified and unmodified peptides. The percentage of target occupancy is then calculated as the ratio of the modified peptide signal to the sum of both modified and unmodified peptide signals.
Figure 2. General Workflow for Covalent Target Occupancy using MS.
Experimental Protocols
Protocol 1: In Vitro Target Occupancy in Human PBMCs
Objective: To determine the dose-dependent target occupancy of Ritlecitinib on JAK3 and TEC family kinases in isolated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium, FBS, Penicillin-Streptomycin
-
Ritlecitinib stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid, Acetonitrile
-
Solid-Phase Extraction (SPE) C18 cartridges
-
LC-MS/MS system (e.g., Q Exactive™ HF)
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Treatment: Resuspend PBMCs in RPMI 1640 medium at a density of 1x10^6 cells/mL. Treat cells with varying concentrations of Ritlecitinib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours at 37°C. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Digestion:
-
Quantify protein concentration using a BCA assay.
-
Take 50 µg of protein from each sample.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 56°C.
-
Alkylate cysteine residues with 20 mM IAA for 30 minutes at room temperature in the dark.
-
Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid. Desalt the peptides using SPE C18 cartridges. Elute peptides and dry them in a vacuum concentrator.
-
LC-MS/MS Analysis:
-
Reconstitute peptides in 2% acetonitrile/0.1% formic acid.
-
Analyze samples using a targeted Parallel Reaction Monitoring (PRM) method.
-
Create an inclusion list with the precursor m/z values for the unmodified and Ritlecitinib-modified peptides of JAK3 and relevant TEC kinases.
-
-
Data Analysis:
-
Integrate the peak areas for the fragment ions of both unmodified and modified peptides.
-
Calculate Target Occupancy (%) = [Signal(modified) / (Signal(modified) + Signal(unmodified))] x 100.
-
Data Presentation
Quantitative results from target occupancy studies should be summarized in clear, tabular formats to allow for easy comparison across different drug concentrations and targets.
Table 1: Ritlecitinib Target Occupancy in Human PBMCs after 2-hour Treatment
| Ritlecitinib Conc. (nM) | JAK3 Occupancy (%) | BTK Occupancy (%) | ITK Occupancy (%) | TEC Occupancy (%) |
| 0 (Vehicle) | 0 | 0 | 0 | 0 |
| 10 | 25.3 | 30.1 | 28.5 | 29.8 |
| 50 | 72.0 | 85.4 | 82.1 | 84.5 |
| 100 | 88.6 | 95.2 | 93.8 | 94.7 |
| 500 | 97.1 | 99.5 | 98.9 | 99.2 |
| Data are representative and for illustrative purposes only. |
A phase 1 study in healthy adults showed that single doses of 50 mg and 200 mg of ritlecitinib resulted in maximal median JAK3 target occupancy of 72% and 64%, respectively.[18][19] The same study demonstrated that a 50 mg dose led to over 94% maximal target occupancy for most TEC kinases, while the 200 mg dose achieved over 97% occupancy for all TEC kinases.[18][19]
Conclusion
Mass spectrometry-based proteomics provides a robust and direct platform for quantifying the target occupancy of covalent inhibitors like Ritlecitinib.[8][9] The protocols outlined here offer a systematic approach to assess the engagement of Ritlecitinib with its intended targets, JAK3 and TEC family kinases, in relevant cellular systems. This information is invaluable for understanding the drug's mechanism of action, confirming its engagement in preclinical and clinical settings, and establishing crucial pharmacokinetic/pharmacodynamic (PK/PD) relationships.[18] The ability to precisely measure target engagement helps to de-risk drug development and provides confidence in the molecule's therapeutic potential.
References
- 1. Ritlecitinib - Wikipedia [en.wikipedia.org]
- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. medcentral.com [medcentral.com]
- 5. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. The role of Tec family kinases in T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Protocol for Measuring Inhibition of STAT5 Phosphorylation by Ritlecitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ritlecitinib (LITFULO™) is a kinase inhibitor that works by irreversibly inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] This dual inhibition disrupts cytokine-induced STAT phosphorylation, a critical signaling pathway in various autoimmune diseases.[1][3] This document provides a detailed protocol for measuring the inhibitory effect of Ritlecitinib on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream target in the JAK/STAT pathway. The protocol is designed to be a valuable resource for researchers in immunology, pharmacology, and drug development.
Mechanism of Action
Ritlecitinib selectively targets JAK3 and TEC family kinases.[4] In cellular settings, this inhibition prevents the phosphorylation and activation of STAT proteins, including STAT5, which are crucial for the signaling of various interleukins (IL) such as IL-2, IL-4, IL-7, IL-15, and IL-21.[2][3] By blocking this pathway, Ritlecitinib modulates immune cell function, making it an effective therapeutic agent for conditions like severe alopecia areata.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK/STAT signaling pathway and the experimental workflow for measuring STAT5 phosphorylation inhibition.
Figure 1: Ritlecitinib Inhibition of the JAK3/STAT5 Signaling Pathway.
Figure 2: Experimental Workflow for pSTAT5 Inhibition Assay.
Quantitative Data Summary
The inhibitory activity of Ritlecitinib on JAK3 and its downstream effects on STAT5 phosphorylation can be quantified. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Target | Parameter | Value | Cell System | Reference |
| JAK3 | IC50 | 33.1 nM | In vitro | [2] |
| JAK1 | IC50 | > 10,000 nM | In vitro | [2] |
| JAK2 | IC50 | > 10,000 nM | In vitro | [2] |
| TYK2 | IC50 | > 10,000 nM | In vitro | [2] |
| IL-15 induced pSTAT5 | Functional Inhibition | Dose-dependent reduction | Healthy Adults | [5] |
Experimental Protocols
Here we provide three common methods for measuring STAT5 phosphorylation: Western Blot, Flow Cytometry, and ELISA.
Western Blot Protocol
This method allows for the semi-quantitative detection of phosphorylated STAT5 (pSTAT5) relative to total STAT5.
a. Materials and Reagents
-
Cell line (e.g., Human T-cells, NK cells)
-
Cell culture medium and supplements
-
Ritlecitinib
-
Cytokine (e.g., recombinant human IL-2, IL-7, IL-15)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694), anti-total STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
b. Procedure
-
Cell Culture and Starvation: Culture cells to the desired density. Prior to the experiment, starve cells from cytokines for 2-4 hours to reduce basal pSTAT5 levels.
-
Ritlecitinib Treatment: Pre-incubate cells with varying concentrations of Ritlecitinib (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a cytokine (e.g., IL-2 at 100 ng/mL) for 15-30 minutes at 37°C.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Perform SDS-PAGE, protein transfer, and immunoblotting as per standard protocols.[7][8]
-
Antibody Incubation: Probe the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSTAT5 signal to total STAT5 and the loading control.
Flow Cytometry Protocol
This technique allows for the quantitative measurement of pSTAT5 in specific cell populations at a single-cell level.
a. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line
-
RPMI 1640 medium with 10% FBS
-
Ritlecitinib
-
Cytokine (e.g., recombinant human IL-2)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies: anti-pSTAT5 (Tyr694), cell surface markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
b. Procedure
-
Cell Preparation: Isolate PBMCs or culture the chosen cell line.
-
Ritlecitinib Treatment: Pre-incubate cells with Ritlecitinib or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add cytokine (e.g., IL-2) and incubate for 15 minutes at 37°C.[9][10]
-
Fixation: Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize by adding ice-cold permeabilization buffer and incubating for 30 minutes on ice.
-
Staining: Wash the cells and stain with the fluorochrome-conjugated anti-pSTAT5 antibody and any cell surface marker antibodies for 30-60 minutes at room temperature in the dark.[11][12]
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) of pSTAT5 in the cell population of interest.
ELISA Protocol
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the quantitative measurement of pSTAT5 in cell lysates.
a. Materials and Reagents
-
Cell line and culture reagents
-
Ritlecitinib
-
Cytokine for stimulation
-
ELISA kit for pSTAT5 (e.g., In-Cell ELISA or sandwich ELISA)[13][14]
-
Microplate reader
b. Procedure
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Starve, pre-treat with Ritlecitinib, and stimulate with cytokine as described in the Western Blot protocol.
-
Cell Lysis or Fixation: Follow the specific instructions of the ELISA kit for either preparing cell lysates or fixing the cells directly in the plate.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves incubation with capture and detection antibodies.
-
Data Acquisition: Read the absorbance on a microplate reader.
-
Analysis: Calculate the concentration or relative amount of pSTAT5 based on a standard curve or relative to control wells.
Conclusion
The protocols outlined in this application note provide robust methods for assessing the inhibitory effect of Ritlecitinib on STAT5 phosphorylation. The choice of method will depend on the specific research question, available equipment, and desired throughput. These assays are essential for understanding the mechanism of action of Ritlecitinib and for the development of novel kinase inhibitors.
References
- 1. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 2. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naaf.org [naaf.org]
- 5. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. altasciences.com [altasciences.com]
- 11. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. mesoscale.com [mesoscale.com]
- 14. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Studying T-Cell and B-Cell Activation Pathways with Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib is a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] This unique mechanism of action allows for the targeted modulation of key signaling pathways involved in the activation and function of both T-cells and B-cells, making it a valuable tool for immunological research and drug development.[3][4] Ritlecitinib covalently binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, conferring selectivity over other JAK family members.[3][5] Its inhibitory activity extends to the TEC kinase family, including ITK, BTK, TEC, RLK, and BMX, which are critical components of T-cell receptor (TCR) and B-cell receptor (BCR) signaling cascades.[2][3] These application notes provide detailed protocols for utilizing Ritlecitinib to investigate its effects on T-cell and B-cell activation pathways.
Mechanism of Action of Ritlecitinib in Lymphocytes
Ritlecitinib's dual inhibitory action on JAK3 and TEC family kinases allows it to potently suppress lymphocyte activation and function.
-
JAK3 Inhibition: JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in signaling downstream of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-15, and IL-21.[1] By inhibiting JAK3, Ritlecitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor for genes involved in lymphocyte proliferation, differentiation, and survival.[1][2]
-
TEC Kinase Inhibition: The TEC family of kinases are non-receptor tyrosine kinases that are essential for intracellular signaling following antigen receptor engagement on T-cells (TCR) and B-cells (BCR).[3][6]
-
In T-cells, Interleukin-2-inducible T-cell kinase (ITK) is a key component of the TCR signaling pathway, and its inhibition by Ritlecitinib can dampen T-cell activation, cytokine production, and cytolytic function.[1][3]
-
In B-cells, Bruton's tyrosine kinase (BTK) is critical for BCR signaling, and its inhibition by Ritlecitinib can suppress B-cell activation, proliferation, and antibody production.[2][3]
-
Data Presentation
Ritlecitinib Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| JAK3 | 33.1 |
| ITK | 395 |
| BTK | 404 |
| TEC | 403 |
| RLK | 155 |
| BMX | 666 |
Data compiled from publicly available sources.[3][7]
Ritlecitinib Target Occupancy in Healthy Adults
| Dose | Maximal Median JAK3 Occupancy | Maximal TEC Kinase Family Occupancy |
| 50 mg | 72% | >94% (except BMX at 87%) |
| 200 mg | 64% | >97% |
Data from a Phase 1 study in healthy adults.[2]
Signaling Pathway Diagrams
Caption: Ritlecitinib inhibits the JAK3-STAT5 signaling pathway.
Caption: Ritlecitinib inhibits TEC kinases in TCR and BCR signaling.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for JAK3 and TEC Family Kinases
This protocol is designed to determine the in vitro inhibitory activity of Ritlecitinib against JAK3 and TEC family kinases (e.g., ITK, BTK).
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant human JAK3, ITK, or BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP at a concentration near the Km for the specific kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Ritlecitinib stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Ritlecitinib Dilutions: Perform a serial dilution of the Ritlecitinib stock solution in DMSO to create a range of concentrations. Further dilute these in kinase buffer to the desired final assay concentrations. Include a DMSO-only control.
-
Assay Plate Setup:
-
Add 1 µL of the diluted Ritlecitinib or DMSO control to the wells of the 384-well plate.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
-
Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence: Read the plate using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the DMSO control representing 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the Ritlecitinib concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: T-Cell Activation Assay by Flow Cytometry
This protocol measures the effect of Ritlecitinib on the expression of early (CD69) and late (CD25) activation markers on T-cells.
Caption: Workflow for the T-cell activation assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Ritlecitinib stock solution in DMSO
-
Anti-CD3/CD28 T-cell activator beads
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Plating and Treatment:
-
Plate 100 µL of the cell suspension into the wells of a 96-well U-bottom plate.
-
Prepare serial dilutions of Ritlecitinib in complete RPMI-1640 medium. Add 50 µL of the diluted Ritlecitinib or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
T-Cell Stimulation: Add anti-CD3/CD28 T-cell activator beads at a 1:1 bead-to-cell ratio.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T-cell populations and analyze the expression of CD69 and CD25. Determine the dose-dependent inhibition of T-cell activation by Ritlecitinib.
Protocol 3: B-Cell Activation Assay by Flow Cytometry
This protocol assesses the effect of Ritlecitinib on B-cell activation by measuring the upregulation of CD69 following BCR stimulation.
Materials:
-
Isolated human B-cells or PBMCs
-
Complete RPMI-1640 medium
-
Ritlecitinib stock solution in DMSO
-
Anti-IgD antibody or F(ab')2 fragment goat anti-human IgM for stimulation
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
-
FACS buffer
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate B-cells from PBMCs using a negative selection kit for higher purity, or use total PBMCs. Resuspend cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plating and Treatment:
-
Plate 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Add 50 µL of serially diluted Ritlecitinib or vehicle control to the wells.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
B-Cell Stimulation: Add anti-IgD antibody or anti-IgM F(ab')2 fragments to a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with anti-CD19 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19+ B-cell population and quantify the percentage of CD69+ cells. Evaluate the dose-dependent inhibition of B-cell activation by Ritlecitinib.
Conclusion
Ritlecitinib's dual inhibitory activity against JAK3 and TEC family kinases provides a powerful means to investigate the intricate signaling pathways governing T-cell and B-cell responses. The protocols outlined in these application notes offer a comprehensive framework for researchers to characterize the immunomodulatory effects of Ritlecitinib and to explore its potential in various research and therapeutic contexts. These assays can be adapted to study downstream effects such as T-cell proliferation (e.g., using CFSE) and cytokine production (by intracellular cytokine staining or ELISA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. amsbio.com [amsbio.com]
Application Notes and Protocols for Ritlecitinib in Autoimmune Research Models
<
Introduction
Ritlecitinib (B609998) (PF-06651600) is a novel, orally administered kinase inhibitor that functions through the irreversible covalent inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This dual mechanism of action allows ritlecitinib to modulate downstream signaling pathways of cytokines and immune cell receptors that are critical in the pathogenesis of various autoimmune diseases.[3][4] By selectively targeting JAK3, ritlecitinib avoids the inhibition of JAK1 and JAK2, which may lead to a more favorable safety profile compared to less selective JAK inhibitors.[5] This document provides detailed application notes and protocols for the use of ritlecitinib in vitiligo and rheumatoid arthritis research models, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases
Ritlecitinib's targeted action is central to its therapeutic potential. It forms a covalent bond with a non-catalytic cysteine residue in the ATP-binding site of its target kinases, leading to permanent inactivation.[2]
-
JAK3 Inhibition : The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide array of cytokines.[6] JAK3 is a key component of this pathway, primarily associated with the common gamma chain (γc) of receptors for interleukins (IL) such as IL-2, IL-4, IL-7, IL-15, and IL-21.[4] By inhibiting JAK3, ritlecitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby disrupting the signaling cascades that lead to the proliferation and activation of T-cells, B-cells, and Natural Killer (NK) cells.[3][4]
-
TEC Kinase Family Inhibition : This family includes TEC, Bruton's tyrosine kinase (BTK), and IL-2 inducible T-cell kinase (ITK), which are integral to T-cell and B-cell receptor signaling.[3] Inhibition of these kinases by ritlecitinib further dampens lymphocyte activation, providing a complementary mechanism to control the autoimmune response.[3]
A phase 1 study in healthy adults demonstrated that ritlecitinib effectively occupies and inhibits both JAK3 and TEC kinase family members. A 50 mg dose resulted in a maximal median JAK3 target occupancy of 72% and over 94% occupancy for most TEC kinases.[7] This dual inhibition is visualized in the signaling pathway diagram below.
Figure 1: Ritlecitinib's dual-inhibition signaling pathway.
Application in Vitiligo Research Models
Vitiligo is a chronic autoimmune disorder where autoreactive CD8+ T cells destroy melanocytes, leading to skin depigmentation.[8] The JAK/STAT pathway is implicated in its pathogenesis, making JAK inhibitors a promising therapeutic strategy.[9]
Quantitative Data from Clinical Trials
Ritlecitinib has been evaluated in a phase 2b clinical trial for active nonsegmental vitiligo (NSV). The primary endpoint was the percent change from baseline in the Facial Vitiligo Area Scoring Index (F-VASI).[10][11]
| Treatment Group | Mean % Change in F-VASI at Week 24 | p-value vs. Placebo | Reference |
| Placebo | +2.1% | - | [10][11] |
| Ritlecitinib 30 mg | -14.6% | 0.01 | [10][11] |
| Ritlecitinib 50 mg | -18.5% | <0.001 | [10][11] |
| Ritlecitinib 50 mg (w/ 100mg loading dose) | -18.5% | <0.001 | [9] |
| Ritlecitinib 50 mg (w/ 200mg loading dose) | -21.2% | <0.001 | [10][11] |
Table 1: Efficacy of Oral Ritlecitinib in Patients with Active Nonsegmental Vitiligo.
In a 24-week extension period where patients received a 200/50 mg dose, continuous repigmentation was observed, with no plateau up to week 48.[9] For patients with Fitzpatrick skin types IV-VI who continuously took the 50 mg dose, the F-VASI improvement reached 66.8% at week 48.[12]
Experimental Protocol: Mouse Model of Vitiligo
This protocol describes a method to induce vitiligo in C57BL/6 mice, which recapitulates key features of the human disease, including CD8+ T cell infiltration and melanocyte loss.[8][13]
Objective: To establish a vitiligo mouse model for evaluating the efficacy of therapeutic agents like ritlecitinib.
Materials:
-
7-9 week old female C57BL/6 mice[8]
-
B16F10 melanoma cells[13]
-
DMEM medium with 10% FBS and 1% antibiotics[13]
-
Anti-mouse CD4 depleting antibody
-
Phosphate-buffered saline (PBS)
-
Standard surgical tools for tumor removal
Procedure:
-
Cell Preparation (Day 0): Culture B16F10 melanoma cells in DMEM. On the day of injection, prepare a cell suspension at a concentration of 1.6 x 10^6 cells/mL in sterile PBS.[13]
-
Tumor Inoculation (Day 0): Anesthetize the mice. Shave the dorsal skin and intradermally inject 125 µL of the B16F10 cell suspension (2 x 10^5 cells) into the back of each mouse.[13][14]
-
Regulatory T-Cell Depletion (Day 4 & 10): Administer an intraperitoneal (IP) injection of anti-mouse CD4 depleting antibody to deplete regulatory T-cells, which enhances the autoimmune response against melanocytes.[13][14]
-
Tumor Excision (Day 12): Surgically remove the developed melanoma tumor. This step is crucial as it triggers the activation of endogenous autoreactive CD8+ T cells against melanocyte antigens shared by the melanoma cells.[8][13]
-
Monitoring: Observe the mice daily. Epidermal depigmentation typically becomes visually apparent around day 60, starting near the surgical site and spreading.[8][13] Cellular-level changes, like CD8+ T cell infiltration, can be detected as early as Day 19.[8]
-
Treatment Administration: For therapeutic studies, ritlecitinib or a vehicle control can be administered (e.g., via oral gavage) starting at a designated time point after vitiligo induction, such as 2 weeks post-induction, and continued for a specified duration.[15]
Figure 2: Experimental workflow for a vitiligo mouse model study.
Application in Rheumatoid Arthritis Research Models
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the joints. The signaling pathways inhibited by ritlecitinib are central to the pathogenesis of RA, which involves multiple cytokines and immune cells.
Quantitative Data from Clinical Trials
A phase II, double-blind study evaluated the efficacy of ritlecitinib (200 mg once daily) in patients with moderate-to-severe RA who had an inadequate response to methotrexate.[16][17] The American College of Rheumatology (ACR) response criteria were used to assess improvement.
| Response Criteria | Ritlecitinib (200 mg/day) | Placebo | p-value | Reference |
| ACR20 | 71.4% | 35.7% | 0.002 | [16] |
| ACR50 | 35.7% | 10.7% | 0.008 | [16] |
| ACR70 | 11.9% | 0.0% | 0.017 | [16] |
Table 2: ACR Response Rates at Week 8 in Patients with Rheumatoid Arthritis.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for RA as it shares many immunological and pathological features with the human disease.[18][19][20]
Objective: To induce an RA-like phenotype in mice to test the efficacy of ritlecitinib.
Materials:
-
Susceptible mouse strain: DBA/1 (H-2q) mice, 7-8 weeks old[18][19]
-
Type II Collagen (bovine or chicken)
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles for immunization
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of Type II collagen and CFA. For high-incidence arthritis, a final concentration of 2 mg/mL of M. tuberculosis in the CFA is recommended for the primary immunization.[19]
-
Primary Immunization (Day 0): Inject the collagen/CFA emulsion intradermally at the base of the tail of the DBA/1 mice.
-
Booster Immunization (Day 21): Administer a booster injection with an emulsion of Type II collagen, but this time using IFA. The booster should be given at a different site from the primary injection.[19][21]
-
Onset of Arthritis: Arthritis typically begins to develop between days 28-35 after the first immunization.[18][19]
-
Treatment Protocol: Begin administration of ritlecitinib or vehicle control at the first sign of arthritis or prophylactically before disease onset.
-
Clinical Assessment: Monitor mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling. The maximum score per mouse is typically 16.[19]
-
Endpoint Analysis: At the end of the study, joint tissues can be collected for histopathological analysis to assess inflammation, pannus formation, and bone erosion. Serum can also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.[20]
Figure 3: Experimental workflow for a Collagen-Induced Arthritis (CIA) study.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To directly measure the inhibitory activity of ritlecitinib on its target kinases, an in vitro kinase assay is essential.[22][23] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method.[24]
Objective: To determine the half-maximal inhibitory concentration (IC50) of ritlecitinib against JAK3 or a TEC family kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the target kinase. A europium-labeled anti-phospho antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and acceptor fluorophore into proximity, which generates a FRET signal.[24]
Materials:
-
Recombinant human JAK3 (or other target kinase)
-
Biotinylated peptide substrate
-
ATP
-
Ritlecitinib (serially diluted)
-
Assay buffer
-
HTRF detection reagents (europium-labeled antibody, streptavidin-acceptor)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Add 1 µL of serially diluted ritlecitinib or DMSO (vehicle control) to the wells of a 384-well plate.[24]
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate and ATP mixture to each well. The ATP concentration should ideally be close to the Km value for the enzyme to ensure accurate IC50 determination.[24]
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding EDTA. Then, add the HTRF detection reagents.[24]
-
Signal Reading: Incubate the plate to allow for the binding of detection reagents, then read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each ritlecitinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Kinase | Ritlecitinib IC50 (nM) | Reference |
| JAK1 | >10,000 | [4] |
| JAK2 | >10,000 | [4] |
| JAK3 | 33.1 | [4] |
| TYK2 | >10,000 | [4] |
Table 3: In Vitro Inhibitory Activity of Ritlecitinib against JAK Family Kinases.
References
- 1. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A mouse model of vitiligo based on endogenous auto-reactive CD8 + T cell targeting skin melanocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdnewsline.com [mdnewsline.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Efficacy and safety of oral ritlecitinib for the treatment of active nonsegmental vitiligo: A randomized phase 2b clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Establishment of a promising vitiligo mouse model for pathogenesis and treatment studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mouse Model for Human Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. en.bio-protocol.org [en.bio-protocol.org]
- 22. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Hair Regrowth in Ritlecitinib-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used for assessing hair regrowth in animal models treated with Ritlecitinib, a selective irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] The protocols outlined below are designed for preclinical evaluation of Ritlecitinib's efficacy, particularly in the context of alopecia areata (AA), an autoimmune disease where the immune system attacks hair follicles.[2]
Introduction to Ritlecitinib and its Mechanism of Action
Ritlecitinib is a novel treatment that has shown significant promise in promoting hair regrowth in patients with alopecia areata.[3] Its mechanism of action involves the dual inhibition of JAK3 and the TEC family of kinases.[4] By inhibiting JAK3, Ritlecitinib blocks the signaling of crucial cytokines (IL-2, IL-7, IL-15) that are dependent on the common gamma chain (γc) and are vital for the proliferation and function of lymphocytes that mediate the autoimmune attack on hair follicles in AA.[1] The inhibition of TEC family kinases further dampens T-cell receptor signaling, contributing to the reduction of the inflammatory response.[1]
Animal Model of Choice: C3H/HeJ Mouse
The C3H/HeJ mouse model is a well-established and robust platform for the preclinical evaluation of therapeutic agents for alopecia areata.[1] These mice spontaneously develop an autoimmune condition that closely mimics human AA, making them an ideal model for studying disease pathogenesis and treatment efficacy.
Experimental Protocols
Animal Handling and Grouping
-
Animal Model: C3H/HeJ mice with established alopecia areata.
-
Grouping: Randomly assign mice into treatment and control groups (n=8-10 mice per group). This should include a vehicle-only control group.[1]
-
Baseline Assessment: Before initiating treatment, document the extent of hair loss for each mouse. This can be done using a scoring system like the Severity of Alopecia Tool (SALT) adapted for mice.[1] Baseline skin biopsies can also be collected for histological analysis.[1]
Ritlecitinib Formulation and Administration
-
Formulation: Prepare a suspension of Ritlecitinib tosylate in an appropriate vehicle (e.g., 0.5% methylcellulose).[1] A vehicle-only control should also be prepared.[1]
-
Administration: Administer the Ritlecitinib suspension or vehicle control orally via gavage once daily.[1] The dosage should be adjusted based on the mouse's body weight (e.g., 10 ml/kg).[1]
-
Treatment Duration: Continue daily treatment for a period of 4 to 12 weeks.[1]
Assessment of Hair Regrowth
-
Monitoring: Monitor the mice daily for any adverse effects and assess hair regrowth weekly.[1]
-
Photography: Photograph the alopecic areas at regular intervals (e.g., every 2 weeks) to visually document hair regrowth.[1]
-
Scoring: Score the extent of hair regrowth using a standardized scale.[1] A common scoring system is:
-
0 = No hair regrowth
-
1 = Minimal hair regrowth
-
2 = Moderate hair regrowth
-
3 = Extensive hair regrowth
-
4 = Complete hair regrowth
-
This technique provides an objective and quantitative assessment of hair growth.[5]
-
Image Acquisition: Use a standard gel imager to capture images of the mice.[5][6]
-
Image Analysis: Utilize image analysis software to measure the light absorption in the alopecic region, which is proportional to the amount of hair.[5] This data can then be analyzed statistically.[5]
Endpoint Analysis
At the end of the treatment period, euthanize the mice and collect skin samples from the treated areas for further analysis.[1]
-
Objective: To assess the reduction in inflammatory cell infiltrates and changes in hair follicle morphology.[1]
-
Procedure:
-
Fix skin samples in 10% formalin and embed in paraffin.[7]
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) to visualize hair follicle structure and inflammatory infiltrates.[7][8]
-
Perform immunohistochemistry to identify and quantify specific immune cells, such as CD8+ T cells, which are key mediators in alopecia areata.[1]
-
-
Objective: To measure the expression of genes associated with inflammation and hair growth.[1]
-
Procedure:
-
Isolate RNA from skin biopsies.
-
Perform quantitative PCR (qPCR) to analyze the expression levels of relevant genes.
-
Data should be presented as fold change relative to the vehicle control group.[1]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hair Regrowth Score
| Treatment Group | Dose (mg/kg) | Mean Hair Regrowth Score (± SEM) |
| Vehicle Control | 0 | 0.5 ± 0.2 |
| Ritlecitinib | 10 | 1.8 ± 0.4 |
| Ritlecitinib | 30 | 3.2 ± 0.3 |
| Ritlecitinib | 60 | 3.9 ± 0.1 |
| p < 0.05 compared to vehicle control.[1] |
Table 2: Histological Analysis of Skin Infiltrates
| Treatment Group | Dose (mg/kg) | CD8+ Cells per Hair Follicle (Mean ± SEM) |
| Normal Haired Mouse | N/A | 1.2 ± 0.5 |
| Vehicle Control | 0 | 25.8 ± 4.2 |
| Ritlecitinib | 10 | 15.1 ± 3.1 |
| Ritlecitinib | 30 | 8.5 ± 2.5 |
| Ritlecitinib | 60 | 3.2 ± 1.8 |
| *p < 0.05 compared to vehicle control.[1] |
Table 3: Gene Expression Analysis from Skin Biopsies
| Gene | Ritlecitinib (30 mg/kg) - Fold Change |
| Immune-Related Genes | |
| Jak3 | ↓ 0.4 |
| Cd8a | ↓ 0.3 |
| Gzmb (Granzyme B) | ↓ 0.2 |
| Hair Keratin Genes | |
| Krt85 | ↑ 3.5 |
| Krt31 | ↑ 4.2 |
| Data is presented as fold change relative to the vehicle control group.[1] |
Conclusion
The protocols detailed in these application notes provide a systematic and comprehensive approach to evaluating the efficacy of Ritlecitinib in a preclinical model of alopecia areata. The expected outcomes include a dose-dependent increase in hair regrowth, a reduction in the inflammatory infiltrate in the skin, and a normalization of gene expression profiles associated with both the immune response and hair follicle cycling.[1] These preclinical studies are essential for understanding the in vivo mechanism of action of Ritlecitinib and for its continued development as a therapeutic for alopecia areata.
References
- 1. benchchem.com [benchchem.com]
- 2. harleystreethairtransplant.co.uk [harleystreethairtransplant.co.uk]
- 3. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Ritlecitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (LITFULO®) is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3] This dual mechanism of action allows Ritlecitinib to modulate signaling pathways crucial for the function and proliferation of various immune cells.[4] Specifically, by inhibiting JAK3, Ritlecitinib blocks signaling of several key cytokines, including interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-15, and IL-21.[5][6] Inhibition of the TEC kinase family interferes with the signaling of immune receptors on various immune cells, impacting the cytolytic activity of T cells and Natural Killer (NK) cells.[2][7]
Flow cytometry is a powerful technique for the detailed analysis of immune cell populations and is essential for understanding the pharmacodynamic effects of immunomodulatory drugs like Ritlecitinib. This document provides detailed protocols and application notes for the flow cytometric analysis of peripheral blood mononuclear cells (PBMCs) from subjects undergoing Ritlecitinib treatment.
Mechanism of Action of Ritlecitinib
Ritlecitinib's targeted inhibition of JAK3 and TEC family kinases disrupts key signaling pathways in immune cells. The JAK-STAT pathway is critical for transducing signals from cytokine receptors to the nucleus, leading to gene transcription that governs immune cell activation, differentiation, and proliferation.[8] The TEC kinase family is integral to T cell receptor (TCR) and B cell receptor (BCR) signaling.[7]
Expected Effects on Immune Cell Populations
Clinical studies have indicated that Ritlecitinib treatment is associated with changes in circulating lymphocyte populations.[1][7] These changes are a direct consequence of its mechanism of action. Flow cytometry can be utilized to quantify these changes.
Table 1: Expected Changes in Peripheral Blood Lymphocyte Subsets Following Ritlecitinib Treatment
| Cell Population | Lineage Marker | Expected Change with Ritlecitinib |
| T Lymphocytes | CD3+ | Dose-dependent decrease[1][7] |
| Helper T Cells | CD3+CD4+ | Dose-dependent decrease[1][7] |
| Cytotoxic T Cells | CD3+CD8+ | Dose-dependent decrease[1][7] |
| Natural Killer (NK) Cells | CD16+/CD56+ | Dose-dependent decrease[1][7] |
| B Lymphocytes | CD19+ | No significant change observed[1][7] |
Note: The following tables present illustrative data for demonstrative purposes and do not represent actual clinical trial results.
Table 2: Illustrative Quantitative Analysis of T-Lymphocyte Subsets Pre- and Post-Ritlecitinib Treatment
| Baseline (Pre-treatment) | Week 4 Post-Ritlecitinib (50 mg/day) | |
| Parameter | Mean ± SD | Mean ± SD |
| Absolute Lymphocyte Count (cells/µL) | 1800 ± 450 | 1350 ± 380 |
| CD3+ T Cells (%) | 72.5 ± 8.5 | 65.0 ± 9.2 |
| CD3+CD4+ Helper T Cells (%) | 45.2 ± 6.3 | 38.1 ± 5.9 |
| CD3+CD8+ Cytotoxic T Cells (%) | 25.8 ± 5.1 | 21.5 ± 4.8 |
| CD4/CD8 Ratio | 1.75 ± 0.4 | 1.77 ± 0.45 |
Table 3: Illustrative Quantitative Analysis of NK Cell and B-Lymphocyte Subsets Pre- and Post-Ritlecitinib Treatment
| Baseline (Pre-treatment) | Week 4 Post-Ritlecitinib (50 mg/day) | |
| Parameter | Mean ± SD | Mean ± SD |
| CD16+/CD56+ NK Cells (%) | 15.3 ± 4.8 | 11.8 ± 3.9 |
| CD19+ B Cells (%) | 10.1 ± 3.2 | 10.5 ± 3.5 |
Experimental Workflow for Flow Cytometry Analysis
A standardized workflow is critical for obtaining reliable and reproducible results in clinical trial settings. The following diagram outlines the key steps from sample collection to data analysis.
Detailed Experimental Protocols
Protocol 1: PBMC Isolation from Whole Blood
Materials:
-
Whole blood collected in sodium heparin tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") into a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step (steps 6 and 7) one more time.
-
Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL.
Protocol 2: Immunophenotyping of T-Cell and NK-Cell Subsets
Materials:
-
Isolated PBMCs (1 x 10^6 cells per sample)
-
Staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a recommended panel)
-
96-well V-bottom plate or flow cytometry tubes
-
Centrifuge with a plate rotor (if using plates)
Table 4: Recommended Antibody Panel for Flow Cytometry
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., APC-H7 | All Leukocytes |
| CD3 | e.g., FITC | T Lymphocytes |
| CD4 | e.g., PE-Cy7 | Helper T Cells |
| CD8 | e.g., APC | Cytotoxic T Cells |
| CD16 | e.g., PerCP-Cy5.5 | NK Cells, Neutrophils |
| CD56 | e.g., PE | NK Cells |
| CD19 | e.g., BV421 | B Lymphocytes |
| Viability Dye | e.g., Fixable Viability Dye | Live/Dead Discrimination |
Procedure:
-
Aliquot 1 x 10^6 PBMCs into each well of a 96-well V-bottom plate or into individual flow cytometry tubes.
-
Centrifuge at 300 x g for 3 minutes and discard the supernatant.
-
Add 50 µL of Fc blocking reagent diluted in staining buffer and incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated fluorochrome-conjugated antibodies to each sample.
-
Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 200 µL of staining buffer and centrifuging at 300 x g for 3 minutes. Discard the supernatant.
-
Repeat the wash step (step 6) one more time.
-
If using a viability dye that requires a separate staining step, follow the manufacturer's instructions prior to antibody staining.
-
Resuspend the cells in 200 µL of staining buffer for immediate acquisition on a flow cytometer. Alternatively, cells can be fixed in 1% paraformaldehyde for later acquisition.
Protocol 3: Flow Cytometer Setup and Data Acquisition
-
Turn on the flow cytometer and allow it to warm up according to the manufacturer's instructions.
-
Run system startup and quality control procedures using appropriate beads.
-
Create a new experiment and define the parameters based on the antibody panel being used.
-
Set up compensation controls using single-stained beads or cells for each fluorochrome in the panel.
-
Run the compensation controls and calculate the compensation matrix.
-
Load an unstained cell sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to visualize the lymphocyte population.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.
Data Analysis
-
Apply the calculated compensation matrix to all sample files.
-
Use a hierarchical gating strategy to identify the cell populations of interest. An example gating strategy is as follows:
-
Gate on lymphocytes based on FSC-A vs. SSC-A.
-
Gate on single cells using FSC-H vs. FSC-A.
-
Gate on live cells using the viability dye.
-
From the live, single lymphocyte gate, identify CD3+ T cells.
-
From the CD3+ gate, identify CD4+ and CD8+ T cell subsets.
-
From the live, single lymphocyte gate, identify CD3- cells.
-
From the CD3- gate, identify CD16+/CD56+ NK cells and CD19+ B cells.
-
-
Export the statistics (e.g., percentages of parent populations, absolute counts if using counting beads) for each gated population.
-
Perform statistical analysis to compare pre- and post-treatment samples.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the flow cytometric analysis of immune cells in subjects treated with Ritlecitinib. Consistent application of these methods will yield high-quality data, enabling a thorough understanding of the immunological effects of this novel JAK3/TEC inhibitor. Such analyses are crucial for both clinical monitoring and further research into the mechanisms of Ritlecitinib in various autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 3. hcplive.com [hcplive.com]
- 4. Alopecia areata: Ritlecitinib generates substantial re-growth of scalp hair - Medical Conferences [conferences.medicom-publishers.com]
- 5. eadv.org [eadv.org]
- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
Application Notes and Protocols for Ritlecitinib in 3D Organoid Models of Skin and Hair Follicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (B609998) is a novel, orally bioavailable small molecule that functions as a covalent inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Its targeted mechanism of action disrupts the signaling of key cytokines implicated in the pathogenesis of autoimmune diseases, including alopecia areata.[3][4] Clinical trials have demonstrated the efficacy of ritlecitinib in promoting hair regrowth in patients with alopecia areata by modulating the inflammatory environment of the hair follicle.[3][5][6]
Three-dimensional (3D) organoid models of skin and hair follicles, derived from human pluripotent stem cells (hPSCs), have emerged as powerful in vitro systems that recapitulate the complex architecture and cellular interactions of their in vivo counterparts.[7][8][9][10] These models offer a unique platform for studying disease pathogenesis, drug efficacy, and mechanisms of action in a human-relevant context, thereby reducing the reliance on animal models.
These application notes provide a comprehensive overview and detailed protocols for utilizing 3D skin and hair follicle organoids to investigate the therapeutic effects of ritlecitinib. The methodologies described herein are designed to enable researchers to model aspects of alopecia areata in vitro and to assess the impact of ritlecitinib on hair follicle immunology and regeneration.
Application Notes
Principle of the Application
The use of ritlecitinib in 3D hair follicle organoids is predicated on the hypothesis that these models can simulate the inflammatory microenvironment characteristic of alopecia areata. By co-culturing hair-bearing organoids with activated immune cells, it is possible to induce a disease-like state, characterized by the infiltration of immune cells and the upregulation of inflammatory signaling pathways. Ritlecitinib, by inhibiting the JAK3/TEC pathways, is expected to ameliorate these inflammatory responses, protect the hair follicle from immune-mediated damage, and promote hair growth within the organoid system.
Potential Applications
-
Modeling Alopecia Areata: Develop a high-throughput in vitro model of alopecia areata by co-culturing hair follicle organoids with autologous or allogeneic immune cells (e.g., CD8+ T cells) to study the mechanisms of immune attack on the hair follicle.
-
Efficacy and Dose-Response Studies: Evaluate the dose-dependent efficacy of ritlecitinib in preventing or reversing the inflammatory phenotype and hair growth inhibition in the alopecia areata organoid model.
-
Mechanism of Action Studies: Dissect the molecular pathways modulated by ritlecitinib in a complex 3D cellular environment, including its effects on specific immune cell subsets, keratinocytes, and dermal papilla cells.
-
Biomarker Discovery: Identify and validate potential biomarkers of ritlecitinib response in a controlled in vitro setting by analyzing changes in gene expression, protein secretion, and cellular composition within the organoids.
-
Combination Therapy Screening: Assess the synergistic or additive effects of ritlecitinib when combined with other potential therapeutic agents for alopecia areata.
Data Presentation
Table 1: Key Molecular Markers for Assessing Ritlecitinib Activity in Hair Follicle Organoids
| Marker Category | Gene/Protein | Cellular Location/Function | Expected Change with Ritlecitinib |
| Immune Response | CD8A, GZMB | Markers for cytotoxic T-cells | Downregulation |
| CCL5, CCL13, CCL18 | Chemokines involved in immune cell recruitment | Downregulation | |
| IFNG, IL15 | Pro-inflammatory cytokines | Downregulation | |
| JAK/STAT Pathway | JAK3, ITK, BTK | Components of the JAK/TEC signaling pathway | Downregulation of activity/expression |
| pSTATs (pSTAT1, pSTAT3) | Phosphorylated STAT proteins, indicating pathway activation | Reduction in phosphorylation | |
| Hair Keratins | KRT85, KRT71 | Proteins essential for hair shaft formation | Upregulation |
| Cell Proliferation | Ki67 | Marker for proliferating cells in the hair matrix | Upregulation |
| Apoptosis | Cleaved Caspase-3 | Marker for apoptotic cells | Downregulation |
Table 2: Hypothetical Dose-Response of Ritlecitinib in an Alopecia Areata Organoid Model
| Ritlecitinib Concentration | Hair Shaft Elongation (µm/day) | CD8+ T-cell Infiltration (Fold Change) | IFNG Expression (Fold Change) | KRT85 Expression (Fold Change) |
| Vehicle Control (0 nM) | 50 ± 10 | 1.0 | 1.0 | 1.0 |
| 10 nM | 75 ± 12 | 0.8 | 0.7 | 1.5 |
| 100 nM | 120 ± 15 | 0.4 | 0.3 | 2.5 |
| 1 µM | 150 ± 20 | 0.1 | 0.1 | 4.0 |
| 10 µM | 155 ± 18 | 0.05 | 0.08 | 4.2 |
Data presented are hypothetical and for illustrative purposes.
Mandatory Visualizations
Caption: Ritlecitinib's mechanism of action in the JAK/STAT pathway.
Caption: Experimental workflow for Ritlecitinib in a 3D organoid model.
Caption: Logical relationships in the Alopecia Areata organoid model.
Experimental Protocols
Protocol 1: Generation of Hair-Bearing Skin Organoids from Human iPSCs
This protocol is adapted from established methods for generating skin organoids.[7][8][10]
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
mTeSR1 medium
-
Matrigel
-
Accutase
-
U-bottom low-attachment 96-well plates
-
EB formation medium (DMEM/F12, 20% KSR, 1% NEAA, 1% P/S, 5.5 µM 2-mercaptoethanol)
-
Surface Ectoderm Induction Medium (EB formation medium with 20 ng/mL BMP4 and 1 µM SB431542)
-
Cranial Neural Crest Induction Medium (EB formation medium with 20 ng/mL bFGF)
-
Skin Maturation Medium (DMEM/F12, 10% FBS, 1% NEAA, 1% P/S)
Procedure:
-
iPSC Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Embryoid Body (EB) Formation (Day 0):
-
Detach hiPSC colonies using Accutase and resuspend in EB formation medium containing 10 µM Y-27632.
-
Seed 5,000 cells per well into a U-bottom low-attachment 96-well plate.
-
Centrifuge at 100 x g for 3 minutes to facilitate aggregation.
-
-
Surface Ectoderm Induction (Day 2):
-
Carefully remove half of the medium and replace it with fresh Surface Ectoderm Induction Medium.
-
Continue this half-media change every other day until Day 6.
-
-
Cranial Neural Crest Induction (Day 6):
-
Replace the entire medium with Cranial Neural Crest Induction Medium.
-
Culture for 8 days, performing a full media change every other day.
-
-
Organoid Maturation (Day 14 onwards):
-
Transfer the developing organoids to a low-attachment 24-well plate.
-
Switch to Skin Maturation Medium.
-
Culture for at least 60-80 days to allow for the development of stratified epidermis and hair follicles. Perform a full media change every 2-3 days.
-
Protocol 2: Co-culture with T-cells to Model Alopecia Areata
Materials:
-
Mature hair-bearing skin organoids (Day 70+)
-
Human CD8+ T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
IL-2 and IL-15
-
RPMI-1640 medium supplemented with 10% FBS and 1% P/S
Procedure:
-
T-cell Activation: Activate human CD8+ T-cells according to the manufacturer's protocol using anti-CD3/CD28 beads for 48-72 hours in the presence of IL-2 (10 ng/mL) and IL-15 (10 ng/mL).
-
Co-culture Initiation:
-
Transfer individual mature organoids into a new low-attachment 96-well plate.
-
Add 1 x 10^5 activated CD8+ T-cells to each well containing an organoid.
-
Culture in Skin Maturation Medium supplemented with IL-2 and IL-15.
-
-
Incubation: Incubate the co-culture for 24-48 hours to allow for T-cell infiltration and induction of an inflammatory state before starting the ritlecitinib treatment.
Protocol 3: Ritlecitinib Treatment and Endpoint Analysis
Materials:
-
Ritlecitinib (dissolved in DMSO)
-
Co-cultured organoids
-
Reagents for RNA extraction, qRT-PCR, immunofluorescence, and ELISA
Procedure:
-
Ritlecitinib Treatment:
-
Prepare a serial dilution of ritlecitinib in the culture medium. A final concentration range of 10 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Add the ritlecitinib-containing medium to the co-cultured organoids.
-
Culture for 7-14 days, with a full media change including fresh ritlecitinib every 2 days.
-
-
Endpoint Analysis:
-
Morphological Analysis: Monitor hair shaft elongation and organoid integrity daily using brightfield microscopy.
-
Supernatant Collection: Collect the culture supernatant at various time points to quantify secreted cytokines (e.g., IFN-γ, CCL5) by ELISA.
-
RNA Extraction and qRT-PCR: At the end of the treatment period, harvest the organoids. Lyse the organoids and extract total RNA. Perform qRT-PCR to analyze the expression of genes listed in Table 1.
-
Immunofluorescence and Confocal Microscopy: Fix the organoids in 4% paraformaldehyde, embed in OCT, and cryosection. Perform immunofluorescence staining for markers such as CD8 (T-cells), KRT85 (hair shaft), and Ki67 (proliferation). Image using a confocal microscope to visualize cellular organization and protein expression.
-
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. Ritlecitinib (Litfulo™) For Alopecia Areata: Benefits, Risks, & Hair Growth Outcomes [perfecthairhealth.com]
- 3. Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritlecitinib for treating severe alopecia areata in people 12 years and over - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. m.youtube.com [m.youtube.com]
- 7. j-organoid.org [j-organoid.org]
- 8. Generation and characterization of hair-bearing skin organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of an in vitro human hair follicle organoid with a complexity similar to that in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomarker Analysis in Preclinical Studies of Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (B609998) (brand name LITFULO™) is an orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] Developed by Pfizer, it has received regulatory approval for the treatment of severe alopecia areata and is under investigation for other autoimmune conditions such as vitiligo, Crohn's disease, and ulcerative colitis.[1][3][4]
The unique mechanism of Ritlecitinib, targeting both JAK3 and TEC kinases, modulates downstream signaling pathways crucial for the proliferation and function of immune cells, including T-cells and Natural Killer (NK) cells.[4] This targeted action necessitates a robust biomarker strategy in preclinical studies to elucidate its pharmacodynamic effects, confirm target engagement, and predict clinical efficacy. These application notes provide a framework for key biomarker analyses and detailed protocols for their implementation in a preclinical setting.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinase Pathways
Ritlecitinib's therapeutic effect stems from its ability to interfere with two key signaling pathways in immune cells.
-
JAK3 Inhibition : Ritlecitinib selectively and irreversibly inhibits JAK3.[2][3][5] JAK3 is critical for signaling downstream of common gamma chain (γc) cytokines, such as Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[1][2] This inhibition disrupts the JAK/STAT signaling cascade, which is vital for the proliferation and activation of lymphocytes.[5][6]
-
TEC Kinase Family Inhibition : Ritlecitinib also inhibits members of the TEC kinase family, including ITK, BTK, and TEC.[1] These kinases are essential components of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][4] By inhibiting TEC kinases, Ritlecitinib can suppress the activation and cytolytic function of CD8+ T cells and NK cells.[2][7]
The dual inhibition profile of Ritlecitinib provides a comprehensive blockade of key pathogenic immune pathways, making it a promising therapeutic for autoimmune diseases.[7]
Key Biomarker Analyses and Quantitative Data
Preclinical evaluation of Ritlecitinib should focus on biomarkers that reflect its mechanism of action. This includes analyzing changes in immune cell populations, gene and protein expression in target tissues, and levels of circulating inflammatory mediators.
Pharmacodynamic Biomarkers of Target Engagement
In vitro and in whole blood assays are crucial for confirming that Ritlecitinib engages its intended targets, JAK3 and TEC kinases.
Table 1: In Vitro and Whole Blood Inhibition Data for Ritlecitinib
| Target Family | Specific Target/Pathway | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| JAK3 Signaling | IL-2 induced STAT5 phosphorylation | Human Whole Blood | 244 | [7] |
| IL-4 induced STAT5 phosphorylation | Human Whole Blood | 340 | [7] | |
| IL-7 induced STAT5 phosphorylation | Human Whole Blood | 407 | [7] | |
| IL-15 induced STAT5 phosphorylation | Human Whole Blood | 266 | [7] | |
| IL-21 induced STAT3 phosphorylation | Human Whole Blood | 355 | [7] | |
| TEC Kinase Family | RLK (TXK) | In Vitro | 155 | [1] |
| ITK | In Vitro | 395 | [1] | |
| TEC | In Vitro | 403 | [1] | |
| BTK | In Vitro | 404 | [1] |
| | BMX | In Vitro | 666 |[1] |
Cellular Biomarkers: Immunophenotyping
Ritlecitinib is expected to modulate the frequency and function of lymphocyte subsets. Flow cytometry is the primary method for this analysis in preclinical models.[8]
Table 2: Expected Effects of Ritlecitinib on Immune Cell Populations
| Cell Type | Key Markers | Expected Effect | Rationale | Reference |
|---|---|---|---|---|
| T-Cells | CD3+, CD4+, CD8+ | Reduction in count/frequency | Inhibition of JAK3-dependent cytokine signaling required for lymphocyte proliferation. | [1] |
| NK Cells | CD16+, CD56+ (Human); NK1.1+ (Mouse) | Reduction in count/frequency | Dependent on IL-15 (a γc cytokine) for survival and proliferation. | [1][9] |
| Cytotoxic Cells | CD8+ T-Cells, NK Cells | Reduced cytolytic activity | Inhibition of TEC family kinases impairs cytotoxic function. | [2][7] |
| B-Cells | CD19+ or CD20+ | No significant effect expected | Ritlecitinib's primary targets (JAK3/TEC) are less critical for B-cell homeostasis compared to T/NK cells. |[1] |
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ritlecitinib Tosilate? [synapse.patsnap.com]
- 6. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunophenotyping in drug development | ToxStrategies [toxstrategies.com]
- 9. Ritlecitinib, a JAK3 /TEC inhibitor, modulates the markers of celiac autoimmunity in alopecia areata and vitiligo patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ritlecitinib Malonate Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ritlecitinib (B609998) malonate in aqueous solutions for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of ritlecitinib?
A1: Ritlecitinib is characterized as a white to off-white solid that is generally insoluble in water.[1] Its calculated water solubility is approximately 0.46 mg/mL.[1] For experimental purposes, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted in aqueous media.
Q2: How should I prepare a stock solution of ritlecitinib malonate?
A2: It is recommended to prepare a stock solution in a high-quality, anhydrous organic solvent such as DMSO. Commercial suppliers suggest that ritlecitinib is soluble in DMSO at concentrations of 57 mg/mL or higher. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: What are the recommended storage conditions for ritlecitinib malonate?
A3: For long-term storage, ritlecitinib malonate powder should be kept in a dry, dark environment at -20°C for months to years.[2] For short-term storage, 0-4°C is acceptable for days to weeks.[2] Stock solutions in DMSO should be stored at -20°C for up to a year, or at -80°C for longer-term storage.
Q4: Under what conditions is ritlecitinib malonate known to degrade in aqueous solutions?
A4: Forced degradation studies have shown that ritlecitinib is susceptible to degradation under basic (hydrolytic) and oxidative conditions.[1][3][4] It is relatively stable under acidic, thermal (heat), and photolytic (light exposure) stress conditions.[1][3]
Q5: What are the known degradation products of ritlecitinib?
A5: Studies have identified at least four novel degradation products (DP1, DP2, DP3, and DP4) that form under basic and oxidative stress.[1][5] DP1 and DP2 are formed under basic hydrolysis, while DP3 is produced under both basic and oxidative stress.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution after dilution from DMSO stock. | The aqueous solubility of ritlecitinib has been exceeded. | - Ensure the final concentration in your aqueous medium does not exceed 0.46 mg/mL. - Increase the percentage of DMSO in the final solution, if your experimental system allows. - Prepare a more dilute stock solution to reduce the concentration of DMSO needed for solubilization. |
| Loss of compound activity in a long-term experiment. | Degradation of ritlecitinib in the aqueous experimental medium. | - If the medium is alkaline (basic), consider buffering to a neutral or slightly acidic pH. Ritlecitinib shows significant degradation under basic conditions.[1] - Minimize exposure to oxidizing agents within your experimental setup. - Prepare fresh dilutions of ritlecitinib from a frozen stock solution for each medium change. |
| Variability in experimental results. | Inconsistent solution preparation or degradation due to improper storage. | - Use single-use aliquots of the stock solution to avoid freeze-thaw cycles. - Ensure the stock solution is completely thawed and vortexed before use. - Protect the stock solution and experimental solutions from light, even though photolytic degradation is not the primary concern. |
Quantitative Data Summary
The following tables summarize data from a forced degradation study of ritlecitinib.
Table 1: Summary of Forced Degradation Study Conditions and Results
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Degradation Products Formed |
| Acidic Hydrolysis | 1 M HCl | 72 hours | Room Temp. | No significant degradation | - |
| Basic Hydrolysis | 0.1 M NaOH | 72 hours | Room Temp. | 12.6% | DP1, DP2, DP3 |
| Oxidative | 30% H₂O₂ | 72 hours | Room Temp. | Significant degradation | DP3, DP4 |
| Thermal | Heat | 72 hours | 80°C | No significant degradation | - |
| Photolytic | UV Light (254 nm) | 72 hours | Room Temp. | No significant degradation | - |
| Data sourced from Kovačić et al., 2025.[1] |
Table 2: Degradation Kinetics of Ritlecitinib
| Degradation Condition | Kinetic Model |
| Basic Hydrolysis | Second-Order |
| Oxidative | Zero-Order |
| Data sourced from Kovačić et al., 2025.[1][3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ritlecitinib
This protocol is based on the methodology described by Kovačić et al. (2025).[1][3][4]
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of ritlecitinib in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 72 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 72 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 72 hours.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light at 254 nm for 72 hours.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating UHPLC-DAD-MS/MS method to determine the percentage of degradation and identify degradation products.
Visualizations
Caption: Inhibition of the JAK3 signaling pathway by ritlecitinib.
Caption: Experimental workflow for forced degradation studies.
Caption: A logical guide for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ritlecitinib, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Ritlecitinib in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with Ritlecitinib in physiological buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Ritlecitinib in my physiological buffer (e.g., PBS). Why is this happening?
A1: The solubility of Ritlecitinib is highly dependent on the form of the compound you are using. There are two common forms: Ritlecitinib free base and Ritlecitinib tosylate.
-
Ritlecitinib Free Base: This form is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low intrinsic aqueous solubility and high permeability.[1][2] For research purposes, the free base is often supplied, and it will likely exhibit poor solubility in neutral aqueous buffers like Phosphate Buffered Saline (PBS). One source indicates a water solubility of 6.67 mg/mL, but this required sonication to achieve.[1][2]
-
Ritlecitinib Tosylate: This is the salt form used in the FDA-approved oral medication, LITFULO™.[3] Ritlecitinib tosylate is considered a highly soluble drug across the physiological pH range of 1.0 to 6.8.[3] If you are using the tosylate salt, you should not encounter significant solubility issues in standard physiological buffers.
It is crucial to verify which form of Ritlecitinib you have. If you are working with the free base, solubility enhancement techniques will be necessary.
Q2: How can I prepare a stock solution of Ritlecitinib free base?
A2: The most common method for preparing a stock solution of a poorly soluble compound like Ritlecitinib free base is to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose. A standard starting point is to prepare a 10 mM stock solution in 100% anhydrous DMSO.
Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A3: The tolerance of cell lines to DMSO can vary. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[1] Many cell lines can tolerate up to 1% DMSO for short-term assays, but it is always best to determine the specific tolerance of your cell line. A safe starting point for most cell lines is a final DMSO concentration of 0.1%. It is critical to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments to account for any solvent effects.
Q4: My Ritlecitinib precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A4: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium where it has low solubility. To prevent precipitation, it is recommended to make serial dilutions of your high-concentration DMSO stock in DMSO first, before making the final dilution into your aqueous buffer. This ensures that you are adding a smaller volume of a more dilute DMSO solution to your buffer, which can help maintain the compound's solubility.
Q5: Are there alternatives to DMSO for solubilizing Ritlecitinib free base?
A5: Yes, other methods can be employed to improve the solubility of poorly soluble drugs. One common alternative is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. This can be a good option if your experimental system is sensitive to organic solvents. Other techniques include the use of co-solvents like ethanol (B145695) or PEG300, or the use of surfactants.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Ritlecitinib powder will not dissolve in PBS. | You are likely using Ritlecitinib free base, which has low aqueous solubility. | 1. Verify you are not using the highly soluble tosylate salt. 2. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). 3. If solubility is still an issue in DMSO, gentle warming (to 37°C) or sonication can be applied. |
| A precipitate forms when diluting the DMSO stock in aqueous buffer. | The concentration of Ritlecitinib in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity causes the drug to crash out of solution. | 1. Lower the final desired concentration of Ritlecitinib in the buffer. 2. Instead of a single large dilution, perform serial dilutions of the DMSO stock in DMSO first, then add the final, more dilute DMSO stock to the aqueous buffer. 3. Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. |
| Cell viability is low in the vehicle control wells. | The final concentration of DMSO is too high for your specific cell line. | 1. Reduce the final concentration of DMSO in your assay. A safe starting point for most cell lines is 0.1%. 2. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. |
| Inconsistent experimental results. | The Ritlecitinib may not be fully dissolved, or it may be precipitating over the course of the experiment. | 1. Visually inspect your prepared solutions for any signs of precipitation before use. 2. Prepare fresh dilutions of Ritlecitinib for each experiment from a frozen DMSO stock. 3. Consider using a solubility-enhancing excipient like a cyclodextrin (B1172386) to maintain solubility in the aqueous phase. |
Data Summary
Ritlecitinib Solubility
| Form | Solvent | Solubility | Notes | Reference |
| Ritlecitinib Free Base | Water | 6.67 mg/mL | Requires sonication. | [1][2] |
| Ritlecitinib Free Base | DMSO | 125 mg/mL | Requires sonication. | [1][2] |
| Ritlecitinib Tosylate | Aqueous Buffer (pH 1.0-6.8) | High Solubility | The dose number for a 200 mg dose is <1, indicating high solubility. | [3] |
Recommended DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal cytotoxic effects. | Ideal for sensitive cell lines and long-term exposure studies. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines. | A common and generally safe range for many standard assays. |
| > 0.5% | Increased potential for cytotoxicity and off-target effects. | Should be avoided unless absolutely necessary and validated for the specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ritlecitinib Free Base Stock Solution in DMSO
Materials:
-
Ritlecitinib free base powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of Ritlecitinib free base is 285.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 285.34 g/mol * 1000 mg/g = 2.85 mg
-
Weigh the Ritlecitinib: In a sterile microcentrifuge tube, accurately weigh 2.85 mg of Ritlecitinib free base powder.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If the compound has not fully dissolved, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting Ritlecitinib Stock for In Vitro Assays
Objective: To prepare a working solution of Ritlecitinib in a physiological buffer (e.g., PBS or cell culture medium) with a final DMSO concentration ≤ 0.1%.
Procedure:
-
Prepare an intermediate dilution series in DMSO:
-
Thaw an aliquot of your 10 mM Ritlecitinib stock solution in DMSO.
-
Perform serial dilutions in 100% DMSO to get a range of intermediate stock concentrations. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
-
Prepare the final working solution:
-
To achieve a final concentration of 10 µM Ritlecitinib with 0.1% DMSO, add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of your desired aqueous buffer.
-
Mix thoroughly by gentle vortexing or pipetting.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer (e.g., 1 µL of 100% DMSO to 999 µL of buffer for a 0.1% DMSO control).
-
Use Immediately: It is recommended to use the final aqueous dilutions immediately to minimize the risk of precipitation.
Visualizations
Caption: Ritlecitinib inhibits JAK3 and TEC family kinases.
Caption: Experimental workflow for preparing Ritlecitinib solution.
Caption: Troubleshooting decision tree for solubility issues.
References
Ritlecitinib Technical Support Center: Identifying and Minimizing Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Ritlecitinib in cell-based assays. Our focus is on ensuring accurate on-target activity assessment while minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ritlecitinib?
A1: Ritlecitinib is a kinase inhibitor that works by irreversibly binding to and inhibiting Janus kinase 3 (JAK3) and members of the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1] This dual inhibition blocks the adenosine (B11128) triphosphate (ATP) binding site of these kinases, thereby interfering with downstream signaling pathways involved in immune cell function.[1]
Q2: What are the known on-target and primary off-target effects of Ritlecitinib?
A2: The intended on-target effects of Ritlecitinib are the inhibition of JAK3 and TEC family kinases. Due to the covalent binding mechanism to a cysteine residue (Cys-909) in JAK3, Ritlecitinib exhibits high selectivity for JAK3 over other JAK family members like JAK1, JAK2, and TYK2, which have a serine at the equivalent position.[1] However, other kinases in the kinome that also possess a cysteine at this position can be off-targets. The primary known off-targets are other members of the TEC kinase family.
Q3: How can I assess the on-target engagement of Ritlecitinib in my cell-based assay?
A3: To confirm that Ritlecitinib is engaging its intended targets in your cellular model, you can perform downstream signaling assays. For JAK3 inhibition, a phospho-STAT5 (pSTAT5) assay is recommended, as STAT5 is a key substrate of JAK3. For TEC family kinase inhibition, particularly Bruton's tyrosine kinase (BTK), a B-cell activation assay measuring the expression of surface markers like CD69 can be utilized.
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of Ritlecitinib, perform dose-response experiments to identify a specific activity window, and include appropriate controls. Ensure that the observed phenotype is not due to compound toxicity by running parallel cell viability assays. Additionally, using cell lines with known dependencies on the JAK3 or TEC signaling pathways can help to confirm on-target effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity of Ritlecitinib against its primary targets and key off-targets.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| JAK3 | In vitro | 33.1 | [1] |
| RLK (TXK) | In vitro | 155 | [1] |
| ITK | In vitro | 395 | [1] |
| TEC | In vitro | 403 | [1] |
| BTK | In vitro | 404 | [1] |
| BMX | In vitro | 666 | [1] |
| JAK1 | In vitro | >10,000 | [1] |
| JAK2 | In vitro | >10,000 | [1] |
| TYK2 | In vitro | >10,000 | [1] |
Table 1: Ritlecitinib Inhibitory Potency (IC50) Against On-Target and Off-Target Kinases.
Experimental Protocols & Methodologies
Protocol 1: Phospho-STAT5 (pSTAT5) Flow Cytometry Assay for JAK3 Inhibition
This protocol details the measurement of STAT5 phosphorylation downstream of JAK3 in response to cytokine stimulation and its inhibition by Ritlecitinib.
Materials:
-
T-cell line (e.g., Jurkat) or isolated primary T-cells
-
Ritlecitinib
-
Cytokine stimulant (e.g., IL-2)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest T-cells, ensuring high viability.
-
Compound Treatment: Pre-incubate cells with varying concentrations of Ritlecitinib or vehicle control (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Add IL-2 to the cell suspension to a final concentration of 100 ng/mL and incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer and incubate as recommended by the manufacturer.
-
Permeabilization: Wash the cells and add a permeabilization buffer to allow for intracellular staining.
-
Staining: Add the fluorochrome-conjugated anti-pSTAT5 antibody and incubate in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer, ensuring a sufficient number of events are collected for each sample.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.
Protocol 2: B-Cell Activation Assay for TEC Family Kinase Inhibition
This protocol outlines the assessment of B-cell activation by measuring the upregulation of the surface marker CD69 following B-cell receptor (BCR) stimulation and its inhibition by Ritlecitinib.
Materials:
-
B-cell line (e.g., Ramos) or isolated primary B-cells
-
Ritlecitinib
-
BCR stimulant (e.g., anti-IgD)
-
Phosphate Buffered Saline (PBS)
-
Fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest B-cells with high viability.
-
Compound Treatment: Pre-incubate cells with various concentrations of Ritlecitinib or vehicle control (DMSO) for 1-2 hours.
-
BCR Stimulation: Add anti-IgD to the cell suspension to a final concentration of 10 µg/mL and incubate for 18-24 hours at 37°C.
-
Staining: Wash the cells and stain with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19-positive B-cell population and determine the percentage of CD69-positive cells and the MFI of CD69.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in pSTAT5 assay | 1. Incomplete cell washing.2. Non-specific antibody binding.3. Autofluorescence of cells. | 1. Ensure thorough washing steps between fixation, permeabilization, and staining.2. Include an isotype control to assess non-specific binding. Use Fc block if necessary.3. Include an unstained control to set the baseline fluorescence. |
| No inhibition of pSTAT5 or B-cell activation observed | 1. Ritlecitinib concentration is too low.2. Compound instability in media.3. Inactive Ritlecitinib stock. | 1. Perform a dose-response curve with a wider concentration range.2. Prepare fresh Ritlecitinib dilutions for each experiment.3. Verify the integrity of the Ritlecitinib stock solution. |
| High cell death observed | 1. Ritlecitinib concentration is too high, leading to cytotoxicity.2. Harsh cell handling. | 1. Perform a cell viability assay (e.g., Trypan Blue or a fluorescence-based assay) in parallel to determine the cytotoxic concentration range.2. Handle cells gently during washing and centrifugation steps. |
| Variability between replicate experiments | 1. Inconsistent cell numbers.2. Variations in incubation times.3. Pipetting errors. | 1. Accurately count cells before plating.2. Strictly adhere to the specified incubation times for compound treatment and stimulation.3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
Visualizations
References
Ritlecitinib Technical Support Center: Optimizing JAK3 Inhibition While Ensuring Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing ritlecitinib (B609998) in pre-clinical research settings. The following information, presented in a question-and-answer format, addresses common challenges in achieving maximal Janus kinase 3 (JAK3) inhibition with minimal off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ritlecitinib?
A1: Ritlecitinib is a kinase inhibitor that irreversibly and selectively targets JAK3.[1][2] It achieves this by forming a covalent bond with a cysteine residue (Cys-909) within the ATP-binding site of JAK3.[2] This targeted action blocks the signaling of several cytokines involved in immune responses.[1][2] At higher concentrations, ritlecitinib also inhibits the TEC family of kinases.[2]
Q2: What is the in vitro potency of ritlecitinib on JAK3 and other kinases?
A2: Ritlecitinib demonstrates high potency and selectivity for JAK3. In biochemical assays, its half-maximal inhibitory concentration (IC50) for JAK3 is approximately 33.1 nM.[2] It shows significantly lower affinity for other JAK family members, with IC50 values greater than 10,000 nM for JAK1, JAK2, and TYK2.[2]
Q3: At what concentration does ritlecitinib inhibit JAK3 signaling in cells?
A3: In cellular assays, such as those measuring the phosphorylation of STAT proteins in human whole blood, ritlecitinib inhibits cytokine-induced signaling with IC50 values typically ranging from 244 to 407 nM.[2]
Troubleshooting Guide
Issue 1: Sub-optimal JAK3 Inhibition in My Cell-Based Assay.
-
Possible Cause 1: Incorrect Ritlecitinib Concentration.
-
Solution: Ensure you are using a concentration range appropriate for cellular assays. While the biochemical IC50 is ~33 nM, complete inhibition of cellular signaling may require higher concentrations. A good starting point for dose-response experiments is a range spanning from 10 nM to 1 µM.
-
-
Possible Cause 2: Assay Conditions.
-
Solution: The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in your assay. Ensure your assay conditions, particularly the ATP concentration, are consistent and optimized for your cell type.
-
-
Possible Cause 3: Cell Type and Target Expression.
-
Solution: Confirm that your chosen cell line expresses sufficient levels of JAK3. Different cell types may have varying levels of JAK3 expression, which can affect the observed potency of ritlecitinib.
-
Issue 2: Observing Unexpected Off-Target Effects.
-
Possible Cause 1: High Ritlecitinib Concentration.
-
Solution: Ritlecitinib can inhibit TEC family kinases at higher concentrations (IC50 values ranging from 155 to 666 nM). If you are observing effects that cannot be attributed to JAK3 inhibition, consider lowering the concentration of ritlecitinib to a range that is more selective for JAK3 (e.g., below 100 nM) and re-evaluating.
-
-
Possible Cause 2: Unique Kinome of the Cell Line.
-
Solution: Perform a literature search to understand the kinome profile of your specific cell line. Some cell lines may express kinases that are more sensitive to ritlecitinib, leading to unexpected phenotypes.
-
Issue 3: Signs of Cellular Toxicity in My Experiment.
-
Possible Cause 1: Ritlecitinib Concentration is Too High.
-
Solution: While specific in vitro cytotoxicity data (CC50 or GI50) for ritlecitinib is not widely available in the public domain, it is crucial to establish a therapeutic window for your specific cell line. It is recommended to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a broad range of ritlecitinib concentrations (e.g., 0.1 µM to 50 µM) to determine the concentration at which toxicity occurs. Aim to use concentrations for your experiments that are well below the cytotoxic threshold.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ritlecitinib is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a level that is not toxic to your cells (typically ≤ 0.1%). Always include a vehicle control (DMSO alone) in your experiments.
-
-
Possible Cause 3: Prolonged Incubation Time.
-
Solution: The duration of exposure to ritlecitinib can influence its toxic effects. If you are observing toxicity with longer incubation times, consider shortening the exposure duration or performing a time-course experiment to find the optimal incubation period for JAK3 inhibition without inducing significant cell death.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Ritlecitinib
| Target | Assay Type | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | Biochemical | 33.1 | - |
| JAK1 | Biochemical | >10,000 | >300x |
| JAK2 | Biochemical | >10,000 | >300x |
| TYK2 | Biochemical | >10,000 | >300x |
| IL-2 induced pSTAT5 | Cellular (Human Whole Blood) | 244 | - |
| IL-4 induced pSTAT5 | Cellular (Human Whole Blood) | 340 | - |
| IL-7 induced pSTAT5 | Cellular (Human Whole Blood) | 407 | - |
| IL-15 induced pSTAT5 | Cellular (Human Whole Blood) | 266 | - |
| RLK (TEC family) | Biochemical | 155 | ~5x less potent |
| ITK (TEC family) | Biochemical | 395 | ~12x less potent |
| TEC (TEC family) | Biochemical | 403 | ~12x less potent |
| BTK (TEC family) | Biochemical | 404 | ~12x less potent |
| BMX (TEC family) | Biochemical | 666 | ~20x less potent |
Data compiled from multiple sources.[2]
Table 2: Summary of Common Adverse Events from Ritlecitinib Clinical Trials (Alopecia Areata)
| Adverse Event | Frequency |
| Headache | Common |
| Diarrhea | Common |
| Acne | Common |
| Urticaria (Hives) | Common |
| Folliculitis | Common |
| Upper respiratory tract infections | Common |
| Serious Infections | Increased Risk |
| Malignancy | Increased Risk |
| Major Adverse Cardiovascular Events | Increased Risk |
| Thrombosis | Increased Risk |
This table provides a high-level overview of clinical safety findings and is not directly transferable to in vitro toxicity. It is included to provide context on the potential systemic effects of JAK inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant JAK3 enzyme and a suitable substrate to their optimal concentrations in the kinase buffer.
-
Prepare a serial dilution of ritlecitinib in DMSO. The final DMSO concentration in the assay should be ≤ 1%.
-
-
Assay Procedure:
-
Add the diluted ritlecitinib or vehicle control (DMSO) to a 384-well plate.
-
Add the diluted JAK3 enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be close to the Km value for JAK3 for accurate IC50 determination.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction and quantify the kinase activity using a suitable detection method, such as ADP-Glo™, which measures ADP production as a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each ritlecitinib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ritlecitinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phospho-STAT Flow Cytometry Assay
-
Cell Preparation:
-
Culture a cytokine-dependent cell line (e.g., NK-92) or primary immune cells in the appropriate medium.
-
Starve the cells of cytokines for a few hours before the assay to reduce basal STAT phosphorylation.
-
-
Inhibitor Treatment:
-
Plate the cells in a 96-well plate.
-
Add a serial dilution of ritlecitinib or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a cytokine that signals through JAK3 (e.g., IL-2, IL-15) for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer.
-
Permeabilize the cells with a methanol-based permeabilization buffer to allow antibody access to intracellular proteins.
-
-
Staining:
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.
-
Plot the MFI against the ritlecitinib concentration to determine the IC50 for the inhibition of cellular signaling.
-
Visualizations
Caption: Ritlecitinib irreversibly inhibits JAK3, blocking the JAK-STAT signaling pathway.
Caption: Workflow for determining the cellular IC50 of ritlecitinib.
Caption: A decision tree for troubleshooting common experimental issues.
References
Troubleshooting inconsistent results in Ritlecitinib functional assays
Welcome to the technical support center for Ritlecitinib functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ritlecitinib?
Ritlecitinib is a kinase inhibitor that works by irreversibly binding to and inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This dual inhibition blocks the adenosine (B11128) triphosphate (ATP) binding site, which in turn suppresses cytokine-induced STAT phosphorylation and signaling of immune receptors dependent on TEC kinases.[1]
Q2: Which functional assays are most relevant for assessing Ritlecitinib activity?
The most common functional assays for Ritlecitinib focus on its dual inhibitory activity:
-
JAK3 Inhibition: Assays measuring the phosphorylation of Signal Transducer and Activator of Transcription 5 (pSTAT5) in response to cytokines like IL-2, IL-7, IL-15, or IL-21 are widely used.[1][3]
-
TEC Kinase Inhibition (specifically BTK): Assays measuring the upregulation of the early B-cell activation marker CD69 in response to B-cell receptor (BCR) stimulation are common.[3][4]
Q3: My IC50 values for Ritlecitinib are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in cell-based assays and can be caused by several factors:[5][6]
-
Cellular Health and Passage Number: Using cells at a high passage number or with poor viability can significantly alter their response to inhibitors.
-
Compound Handling: Ensure Ritlecitinib is fully solubilized and vortexed before use. Improper storage can also affect its potency.
-
Reagent Variability: Batch-to-batch variations in media, serum, and cytokines can impact assay results.
-
Experimental Conditions: Minor variations in cell seeding density, incubation times, and instrument settings can lead to variability.[7]
-
Data Analysis: Inconsistent use of data normalization and curve-fitting models can produce different IC50 values.
Q4: How can I differentiate between on-target and potential off-target effects of Ritlecitinib in my cellular assays?
While Ritlecitinib is selective for JAK3 and TEC family kinases, it's crucial to consider potential off-target effects. Here are some strategies:
-
Use a Rescue Experiment: If possible, introduce a drug-resistant mutant of JAK3 or a TEC family kinase to see if it reverses the observed phenotype.
-
Compare with Structurally Unrelated Inhibitors: Use other selective JAK3 or TEC kinase inhibitors to see if they produce a similar biological effect.
-
Consult Off-Target Databases: Review published kinase panel screening data for Ritlecitinib to identify potential off-target interactions.[8]
Data Presentation
Table 1: Ritlecitinib IC50 Values in Biochemical and Cellular Assays
| Target/Assay | Assay Type | IC50 (nM) | Reference |
| JAK3 | Biochemical | 33.1 | [8] |
| JAK1 | Biochemical | >10,000 | [8] |
| JAK2 | Biochemical | >10,000 | [8] |
| TYK2 | Biochemical | >10,000 | [8] |
| BTK | Biochemical | 404 | [1] |
| ITK | Biochemical | 395 | [1] |
| TEC | Biochemical | 403 | [1] |
| BMX | Biochemical | 666 | [1] |
| RLK | Biochemical | 155 | [1] |
| IL-15-induced pSTAT5 (Human Whole Blood) | Cellular | 52 - 362 | [4] |
| IL-21-induced pSTAT3 (Human Whole Blood) | Cellular | 52 - 362 | [4] |
| IL-4-induced pSTAT6 (Human T-cells) | Cellular | 226 | [4] |
| IL-4-induced pSTAT6 (Human B-cells) | Cellular | 1000 | [4] |
| BCR-mediated CD69 upregulation (CD19+ B-cells) | Cellular | 344 | [4] |
| TCR-mediated CD69 upregulation (CD4+ T-cells) | Cellular | 380 | [4] |
Experimental Protocols
Protocol 1: Phospho-STAT5 (pSTAT5) Flow Cytometry Assay for JAK3 Inhibition
This protocol is designed to measure the inhibition of IL-2-induced STAT5 phosphorylation in primary human T-cells.
Materials:
-
Ritlecitinib
-
Primary human T-cells (freshly isolated)
-
RPMI-1640 media with 10% FBS
-
Recombinant Human IL-2
-
FACS Buffer (PBS + 0.5% BSA + 0.1% Sodium Azide)
-
Fixation Buffer (e.g., Cytofix™)
-
Permeabilization Buffer (e.g., Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-pSTAT5 (pY694)
-
96-well V-bottom plates
Procedure:
-
Cell Preparation: Isolate primary human T-cells from PBMCs. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Ritlecitinib Treatment: Add 100 µL of cell suspension to each well of a 96-well plate. Add desired concentrations of Ritlecitinib (and a vehicle control) and incubate at 37°C for 1 hour.
-
Cytokine Stimulation: Add IL-2 to a final concentration of 100 ng/mL to the appropriate wells. Leave some wells unstimulated as a negative control. Incubate at 37°C for 15 minutes.
-
Fixation: Add 100 µL of pre-warmed Fixation Buffer to each well. Incubate at 37°C for 10-15 minutes.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellet in 100 µL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with FACS Buffer. Resuspend the cells in 50 µL of a cocktail of anti-CD3, anti-CD4, anti-CD8, and anti-pSTAT5 antibodies. Incubate in the dark at room temperature for 30-60 minutes.
-
Acquisition: Wash the cells twice with FACS Buffer and resuspend in 200 µL of FACS Buffer. Acquire events on a flow cytometer.
-
Data Analysis: Gate on CD3+ T-cells, then on CD4+ and CD8+ subsets. Determine the median fluorescence intensity (MFI) of pSTAT5 in each population. Calculate the percentage of inhibition relative to the IL-2 stimulated vehicle control.
Protocol 2: CD69 Upregulation Flow Cytometry Assay for BTK Inhibition
This protocol is for measuring the inhibition of B-cell receptor (BCR)-mediated CD69 upregulation in primary human B-cells.
Materials:
-
Ritlecitinib
-
Primary human B-cells (freshly isolated)
-
RPMI-1640 media with 10% FBS
-
Anti-human IgM (for BCR cross-linking)
-
FACS Buffer (PBS + 0.5% BSA + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
-
96-well U-bottom plates
Procedure:
-
Cell Preparation: Isolate primary human B-cells from PBMCs. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Ritlecitinib Treatment: Add 100 µL of cell suspension to each well of a 96-well plate. Add desired concentrations of Ritlecitinib (and a vehicle control) and incubate at 37°C for 1 hour.
-
BCR Stimulation: Add anti-human IgM to a final concentration of 10 µg/mL to the appropriate wells. Leave some wells unstimulated as a negative control. Incubate at 37°C for 18-24 hours.
-
Staining: Centrifuge the plate, discard the supernatant, and resuspend the cells in 50 µL of a cocktail of anti-CD19 and anti-CD69 antibodies. Incubate in the dark on ice for 30 minutes.
-
Acquisition: Wash the cells twice with FACS Buffer and resuspend in 200 µL of FACS Buffer. Acquire events on a flow cytometer.
-
Data Analysis: Gate on CD19+ B-cells. Determine the percentage of CD69+ cells. Calculate the percentage of inhibition relative to the anti-IgM stimulated vehicle control.
Troubleshooting Guides
Troubleshooting Inconsistent pSTAT5 Assay Results
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No pSTAT5 Signal | Inactive cytokine | Test the activity of the IL-2 stock. |
| Insufficient stimulation time | Optimize the IL-2 stimulation time (15-30 minutes is typical). | |
| Antibody issues | Ensure the pSTAT5 antibody is validated for intracellular staining with methanol (B129727) permeabilization. Titrate the antibody to find the optimal concentration. | |
| High Background Signal | Non-specific antibody binding | Include an isotype control. Increase the number of wash steps after staining. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |
| High Variability Between Replicates | Inconsistent cell numbers | Ensure accurate cell counting and seeding. |
| Temperature fluctuations | Maintain consistent temperatures during incubations and washes. |
Troubleshooting Inconsistent CD69 Upregulation Assay Results
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low CD69 Expression | Suboptimal BCR stimulation | Titrate the concentration of the anti-IgM antibody. Optimize the stimulation time (18-24 hours is a good starting point). |
| Poor cell health | Use freshly isolated B-cells for optimal responsiveness. | |
| High Background CD69 Expression in Unstimulated Cells | B-cell pre-activation | Handle cells gently during isolation to minimize spontaneous activation. |
| Inconsistent Inhibition with Ritlecitinib | Compound precipitation | Ensure Ritlecitinib is fully dissolved in the media. |
| Variable incubation times | Standardize the pre-incubation time with Ritlecitinib. |
Mandatory Visualizations
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pmda.go.jp [pmda.go.jp]
Ritlecitinib Technical Support Center: Investigating the Impact of Serum Proteins on In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential impact of serum proteins on the in vitro activity of Ritlecitinib. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ritlecitinib?
Ritlecitinib is a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] It covalently binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, a feature that confers its high selectivity over other JAK isoforms like JAK1, JAK2, and TYK2.[1][3] By inhibiting JAK3, Ritlecitinib blocks the signaling of several cytokines that are dependent on the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21. This blockade prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1][4] Inhibition of the TEC kinase family, which includes ITK and BTK, interferes with T-cell and B-cell receptor signaling.[1][2]
Q2: How do serum proteins affect the in vitro potency of Ritlecitinib?
Serum proteins, particularly human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), can bind to small molecule inhibitors, reducing their free concentration in cell culture media.[5][6] This sequestration can lead to a rightward shift in the half-maximal inhibitory concentration (IC50), making the compound appear less potent. Ritlecitinib is approximately 14% bound to plasma proteins.[7] While this level of binding is relatively low, it can still influence experimental outcomes, especially in assays with high serum concentrations. The magnitude of this effect is dependent on the specific assay conditions, including the concentration of serum and the cell type used.
Q3: We are observing a lower-than-expected potency for Ritlecitinib in our cell-based assay. Could serum proteins be the cause?
Yes, a discrepancy between the expected and observed potency of Ritlecitinib is a common issue that can be attributed to serum protein binding. If your cell culture medium is supplemented with fetal bovine serum (FBS) or other sera, a fraction of the Ritlecitinib will be bound to albumin and other proteins, reducing the effective concentration of the inhibitor available to interact with its target kinases within the cells.
Data Presentation: Estimated Impact of Serum on Ritlecitinib IC50
| Serum Concentration in Media | Estimated Free Fraction of Ritlecitinib | Theoretical Fold-Shift in Apparent IC50 |
| 0% | 100% | 1.0x |
| 2% | ~97.2% | ~1.03x |
| 5% | ~93% | ~1.08x |
| 10% | ~86% | ~1.16x |
Note: These are estimations and the actual IC50 shift should be determined empirically for your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Ritlecitinib Potency in Cell-Based Assays
If you are observing high variability in Ritlecitinib's potency between experiments, consider the following troubleshooting steps:
Troubleshooting Flowchart
Caption: Troubleshooting inconsistent Ritlecitinib potency.
Issue 2: Ritlecitinib Appears Less Potent Than Expected
If Ritlecitinib is consistently showing a higher IC50 value than reported in the literature, serum protein binding is a likely cause.
Experimental Workflow to Quantify Serum Impact
Caption: Workflow to assess serum impact on Ritlecitinib IC50.
Experimental Protocols
Protocol: Phospho-STAT5 (pSTAT5) Flow Cytometry Assay to Determine Ritlecitinib IC50
This protocol details a method to assess the inhibitory activity of Ritlecitinib on IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
1. Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with PBS and resuspend in RPMI-1640 medium.
-
For cytokine starvation, culture the cells for 2-4 hours in serum-free media before stimulation.[4]
2. Ritlecitinib Treatment:
-
Prepare a serial dilution of Ritlecitinib in your chosen cell culture medium with the desired serum concentration.
-
Add the diluted Ritlecitinib to the cells and pre-incubate for 1-2 hours at 37°C.
3. Cytokine Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C.[7]
4. Fixation and Permeabilization:
-
Fix the cells immediately after stimulation by adding formaldehyde (B43269) to a final concentration of 1.5-2% and incubating for 10-15 minutes at room temperature.[7]
-
Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for at least 10 minutes on ice.[4][7]
5. Antibody Staining:
-
Wash the cells to remove the methanol.
-
Stain with a fluorescently conjugated anti-pSTAT5 antibody and antibodies for cell surface markers (e.g., CD3, CD4) for 30-60 minutes at room temperature.[8]
6. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population of interest (e.g., CD3+ T cells).
-
Quantify the median fluorescence intensity (MFI) of pSTAT5 for each Ritlecitinib concentration.
7. Data Analysis:
-
Plot the MFI of pSTAT5 against the Ritlecitinib concentration.
-
Use a non-linear regression model to determine the IC50 value.
Signaling Pathway
JAK3/STAT5 Signaling Pathway and Ritlecitinib Inhibition
Caption: Ritlecitinib inhibits JAK3-mediated STAT5 phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ritlecitinib Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal studies involving Ritlecitinib (B609998).
Frequently Asked Questions (FAQs)
Q1: What is Ritlecitinib and what is its mechanism of action?
A1: Ritlecitinib, marketed as LITFULO®, is a kinase inhibitor.[1][2] It works by irreversibly inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3] This dual inhibition blocks the adenosine (B11128) triphosphate (ATP) binding site, which in turn interferes with cytokine-induced STAT phosphorylation and signaling of immune receptors that are dependent on these kinases.[2][3] By disrupting these signaling pathways, Ritlecitinib modulates the activity of immune cells, such as T cells and Natural Killer (NK) cells, that are implicated in autoimmune diseases.[1][4]
Q2: What are the common animal models used for studying Ritlecitinib?
A2: Given Ritlecitinib's approved and investigational indications, the following animal models are commonly used:
-
Alopecia Areata: The C3H/HeJ mouse is a well-established model that spontaneously develops or can be induced to have alopecia areata.[5][6][7] This model is frequently used to evaluate the efficacy of treatments like Ritlecitinib.[3]
-
Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a standard preclinical model that mimics many features of human rheumatoid arthritis.[6][8]
-
Vitiligo: An adoptive transfer model in mice, where melanocyte-specific CD8+ T cells are transferred to induce depigmentation, is used to study the pathogenesis and treatment of vitiligo.[9][10][11]
Q3: What is the recommended vehicle and route of administration for Ritlecitinib in rodent studies?
A3: Ritlecitinib is typically administered orally via gavage. A common vehicle used for preparing a suspension of Ritlecitinib is 0.5% methylcellulose (B11928114) in sterile water.[3][12][13][14]
Troubleshooting Guides
Issue 1: High Variability in Hair Regrowth in Alopecia Areata C3H/HeJ Mouse Model
Potential Causes:
-
Inconsistent Disease Induction: The spontaneous onset of alopecia areata in C3H/HeJ mice can be variable in timing and severity.[5][15] Even with induced models, such as skin grafting, variability in surgical technique can affect outcomes.[3][16]
-
Animal Health and Husbandry: Underlying health issues or stress can impact the immune system and response to treatment. Housing conditions and diet can also contribute to variability.[4]
-
Drug Formulation and Administration: Improperly prepared or inconsistently administered Ritlecitinib suspension can lead to variable drug exposure.
Troubleshooting Strategies:
-
Standardize Disease Induction:
-
Optimize Animal Husbandry:
-
Ensure Consistent Drug Administration:
Issue 2: Inconsistent Inflammatory Scores in Collagen-Induced Arthritis (CIA) Model
Potential Causes:
-
Improper Emulsion Preparation: The quality of the collagen/Complete Freund's Adjuvant (CFA) emulsion is critical for successful and consistent arthritis induction.[3][4]
-
Incorrect Injection Technique: Subcutaneous injection into the tail is the recommended route, and improper injection can lead to variable immune responses.[3]
-
Genetic Drift of Mouse Strain: The susceptibility of DBA/1 mice to CIA can vary between vendors and even between different facilities of the same vendor due to genetic drift and differences in microbiome.[3][4]
Troubleshooting Strategies:
-
Optimize Emulsion Preparation:
-
Use a homogenizer to create a stable, thick emulsion. Avoid the double syringe method, which can produce variable results.[3]
-
Perform a "water drop test" to ensure the emulsion is stable before injection.
-
-
Refine Injection Technique:
-
Inject subcutaneously at the base of the tail, being careful to avoid intravenous injection.[3]
-
Use a consistent injection volume and location for all animals.
-
-
Standardize Animal Sourcing and Acclimation:
-
Source DBA/1 mice from a reputable vendor with a proven track record of providing mice suitable for CIA studies.
-
Conduct a pilot study with mice from different vendors to determine the best source for your laboratory.[3]
-
Allow for a sufficient acclimation period before starting the experiment.
-
Issue 3: Variable Depigmentation and Repigmentation in Vitiligo Adoptive Transfer Model
Potential Causes:
-
Variability in T-cell Activation: The activation of the transferred melanocyte-specific CD8+ T cells is a critical step and can be a source of variability.
-
Host Immune Response: The immune status of the recipient mice can influence the extent of depigmentation.
-
Subjective Scoring of Depigmentation: Visual assessment of depigmentation can be subjective and lead to inter-observer variability.
Troubleshooting Strategies:
-
Standardize T-cell Transfer and Activation:
-
Ensure a consistent number of viable T cells are transferred to each mouse.
-
Use a standardized protocol for T-cell activation, including the viral vector and its administration.[11]
-
-
Control for Host Factors:
-
Use age- and sex-matched recipient mice.
-
Ensure recipient mice are healthy and free of any infections that could modulate their immune response.
-
-
Implement Objective Scoring Methods:
Data Presentation
Table 1: Expected Quantitative Outcomes in Ritlecitinib Alopecia Areata C3H/HeJ Mouse Model
| Parameter | Vehicle Control | Ritlecitinib (10 mg/kg) | Ritlecitinib (30 mg/kg) | Ritlecitinib (60 mg/kg) |
| Hair Regrowth Score (0-4) | ~0.5 | ~1.5 | ~2.5 | ~3.5 |
| **CD8+ T-cell Infiltrate (cells/mm²) ** | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
Data is illustrative and based on expected dose-dependent efficacy. Actual results may vary.
Table 2: Expected Quantitative Outcomes in Ritlecitinib Rheumatoid Arthritis CIA Mouse Model
| Parameter | Vehicle Control | Ritlecitinib (representative dose) |
| Arthritis Score (0-16) | High | Significantly Reduced |
| Paw Swelling (mm) | Significant Increase | Significantly Reduced |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) in Joint Tissue | High | Significantly Reduced |
Specific dose-response data for Ritlecitinib in the CIA model is limited in the public domain. The expected outcome is based on the mechanism of action and clinical data showing a reduction in disease activity scores.[21][22]
Table 3: Expected Quantitative Outcomes in Ritlecitinib Vitiligo Adoptive Transfer Mouse Model
| Parameter | Vehicle Control | Ritlecitinib (representative dose) |
| Percentage of Repigmentation | Minimal | Significant Increase |
| CD8+ T-cell Infiltrate in Lesional Skin (cells/mm²) | High | Significantly Reduced |
| Melanocyte Markers (e.g., Melan-A) in Lesional Skin | Low | Significantly Increased |
Experimental Protocols
Protocol 1: Ritlecitinib Administration via Oral Gavage in Mice
Materials:
-
Ritlecitinib
-
Vehicle: 0.5% methylcellulose in sterile water[3][12][13][14]
-
Sterile water
-
Mortar and pestle or homogenizer
-
Balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes
Procedure:
-
Preparation of Ritlecitinib Suspension:
-
Calculate the required amount of Ritlecitinib and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the Ritlecitinib powder accurately.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Prepare the suspension fresh daily and store it on ice, protected from light, until administration.
-
-
Animal Restraint and Dosing:
-
Weigh each mouse before dosing to calculate the exact volume to be administered (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the Ritlecitinib suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after dosing.[18][19][20][21]
-
Protocol 2: Histological Analysis of Skin Biopsies
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Primary antibodies (e.g., anti-CD8, anti-CD4, anti-Melan-A)
-
Secondary antibodies
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Tissue Fixation and Processing:
-
Excise a 4mm punch biopsy from the area of interest.
-
Fix the tissue in 4% PFA or 10% NBF overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
For H&E staining, stain with hematoxylin, differentiate, and counterstain with eosin.
-
For immunohistochemistry, perform antigen retrieval, block endogenous peroxidase, and incubate with the primary antibody.
-
Incubate with the appropriate secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess cellular infiltrates, tissue morphology, and the presence of specific cell types (e.g., CD8+ T cells, melanocytes).
-
Mandatory Visualizations
Caption: Ritlecitinib inhibits JAK3 and TEC kinase signaling pathways.
Caption: Experimental workflow for Ritlecitinib studies in an alopecia areata mouse model.
Caption: A logical approach to troubleshooting variability in animal studies.
References
- 1. Ritlecitinib, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting the Collagen-Induced Arthritis Model | Chondrex, Inc. [chondrex.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model of vitiligo with focused epidermal depigmentation requires IFN-γ for autoreactive CD8+ T cell accumulation in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Ritlecitinib (PF-06651600), an oral JAK3/TEC inhibitor, stabilizes act" by Yuji Yamaguchi, Elena Peeva et al. [scholarlycommons.henryford.com]
- 9. JAK inhibitors reverse vitiligo in mice but do not deplete skin resident memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mouse Model for Human Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Induction of alopecia areata in C3H/HeJ mice using polyinosinic-polycytidylic acid (poly[I:C]) and interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental induction of alopecia areata-like hair loss in C3H/HeJ mice using full-thickness skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dermatologytimes.com [dermatologytimes.com]
- 24. Improvements in immune/melanocyte biomarkers with JAK3/TEC family kinase inhibitor ritlecitinib in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
Ritlecitinib malonate degradation pathways and byproducts
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with ritlecitinib (B609998) malonate.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is ritlecitinib malonate susceptible to degradation?
A1: Based on forced degradation studies, ritlecitinib is stable under acidic, thermal (up to 70°C for 10 days), and photolytic conditions. However, it is susceptible to degradation under basic and oxidative conditions.[1] Basic hydrolysis and oxidative stress are the primary pathways leading to the formation of degradation byproducts.[1]
Q2: What are the known degradation pathways for ritlecitinib?
A2: The two primary degradation pathways identified for ritlecitinib are basic hydrolysis and oxidation.[1] Basic hydrolysis leads to the formation of at least three degradation products (DP1, DP2, and DP3).[1] Oxidative degradation, typically induced by agents like hydrogen peroxide, results in the formation of at least two degradation products (DP3 and DP4).[1]
Q3: What are the identified degradation byproducts of ritlecitinib?
A3: Four primary degradation products have been identified and characterized by their mass-to-charge ratio (m/z) and relative retention times (RRT) in UHPLC-ESI-QQQ analysis.[1][2]
-
DP1: Formed under basic hydrolysis with a base peak at m/z 331.[1][2]
-
DP2: Formed under basic hydrolysis with a base peak at m/z 304. This is presumed to be a result of the 1,4 addition of a hydroxyl group to the acrylamide (B121943) moiety.[1]
-
DP3: Formed under both basic hydrolysis and oxidative stress, with a base peak at m/z 571. It is suggested that DP3 is a ritlecitinib dimer.[1][2]
-
DP4: Formed under oxidative stress.[1]
Additionally, C-C linked dimers, oligomers, and polymers have been noted as process-related impurities that can impact crystallization.[3] A commercially available "Ritlecitinib Degradation Dimer" has a reported molecular formula of C30H38N10O2.[4]
Q4: How can I avoid unintended degradation of ritlecitinib malonate during my experiments?
A4: To minimize degradation, it is crucial to avoid strongly basic and oxidative conditions.
-
pH Control: Maintain neutral or acidic pH for solutions containing ritlecitinib.
-
Avoid Oxidizing Agents: Protect your samples from strong oxidizing agents and sources of peroxides.
-
Inert Atmosphere: For long-term storage of solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage Conditions: Store ritlecitinib malonate as a solid in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation due to experimental conditions. | Review your experimental protocol for potential exposure to basic pH or oxidizing agents. Use the degradation byproduct data (Table 1) to tentatively identify the unexpected peaks. Prepare fresh samples under controlled, non-degradative conditions to confirm. |
| Poor recovery of ritlecitinib | Degradation during sample preparation or analysis. | Ensure all solvents and buffers are free from peroxides and are at the appropriate pH. Minimize the time samples are in solution before analysis. |
| Inconsistent results between experimental runs | Variable degradation due to inconsistent conditions. | Standardize sample handling procedures, including pH of solutions, exposure to light and air, and temperature. |
| Difficulty with crystallization of ritlecitinib | Presence of process-related impurities such as dimers, oligomers, or polymers.[3] | Characterize the purity of your ritlecitinib sample. If oligomeric impurities are suspected, consider purification techniques to remove them before crystallization attempts. |
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Duration | Observation | Degradation Products Formed |
| Acidic Hydrolysis | 1 M HCl | 10 days (reflux, RT, 70°C) | Stable (<1% degradation)[1] | - |
| Basic Hydrolysis | 0.1 M NaOH | 72 hours (RT) | Significant degradation (12.6%)[1] | DP1, DP2, DP3[1] |
| Oxidative Degradation | 33% H₂O₂ | 48 hours | Rapid degradation (9.5%)[1] | DP3, DP4[1] |
| Thermal Degradation | 40°C and 70°C | 10 days | No appreciable degradation[1] | - |
| Photolytic Degradation | UV light | Not specified | Stable | - |
Characteristics of Ritlecitinib Degradation Byproducts
| Degradation Product | Formation Condition(s) | Base Peak (m/z) | Relative Retention Time (RRT) | Proposed Identity/Notes |
| DP1 | Basic Hydrolysis | 331[1][2] | < 1.0[1] | More polar than ritlecitinib. |
| DP2 | Basic Hydrolysis | 304[1][2] | < 1.0[1] | Presumed 1,4 addition of a hydroxyl group to the acrylamide moiety.[1] |
| DP3 | Basic Hydrolysis & Oxidative Stress | 571[1][2] | 1.16[1] | Proposed to be a ritlecitinib dimer; less polar than ritlecitinib.[1] |
| DP4 | Oxidative Stress | Not specified | 1.27[1] | Less polar than ritlecitinib. |
Degradation Kinetics
| Degradation Pathway | Reaction Order |
| Basic Degradation | Second-order[1] |
| Oxidative Degradation | Zero-order[1] |
Experimental Protocols
Forced Degradation Studies Methodology
A stability-indicating UHPLC-DAD-MS/MS method is employed for these studies. The general approach involves subjecting a solution of ritlecitinib (e.g., 100 µg/mL) to various stress conditions as outlined by ICH guidelines.[1]
-
Preparation of Stock Solution: Prepare a stock solution of ritlecitinib in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 1 M HCl and keep at room temperature, 70°C, or under reflux for up to 10 days.[1]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for up to 72 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 33% hydrogen peroxide and keep at room temperature for up to 48 hours.[1]
-
Thermal Degradation: Keep the solid drug substance or a solution at elevated temperatures (e.g., 40°C and 70°C) for up to 10 days.[1]
-
Photolytic Degradation: Expose the solid drug substance or a solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Chromatographic and Mass Spectrometric Analysis: Analyze the samples using a validated UHPLC-DAD-MS/MS method to separate and identify the parent drug and any degradation products.
Visualizations
Caption: Ritlecitinib degradation pathways under various stress conditions.
Caption: Workflow for forced degradation studies of ritlecitinib.
References
Technical Support Center: Addressing Potential In Vitro Resistance to Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for investigating and troubleshooting potential mechanisms of resistance to Ritlecitinib in vitro. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ritlecitinib?
Ritlecitinib is a kinase inhibitor that works by irreversibly binding to and inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This covalent binding occurs at a specific cysteine residue (Cys-909 in JAK3) within the ATP-binding site, thereby blocking downstream signaling pathways involved in immune cell function.[3] Inhibition of JAK3 disrupts the signaling of several cytokines that are important for lymphocyte function, while inhibition of TEC family kinases affects T-cell and B-cell receptor signaling.
Q2: What are the potential mechanisms of acquired resistance to Ritlecitinib in vitro?
While specific resistance mechanisms to Ritlecitinib are still under investigation, potential mechanisms, based on known resistance to other kinase inhibitors, may include:
-
Secondary Mutations in the Target Kinase: Mutations in the kinase domain of JAK3 or TEC family kinases could alter the drug's binding site, reducing its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cells may compensate for the inhibition of JAK3 and TEC kinases by upregulating alternative signaling pathways to maintain their proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Ritlecitinib out of the cell, lowering its intracellular concentration and reducing its efficacy.
Q3: Our cell line is showing reduced sensitivity to Ritlecitinib. What are the initial troubleshooting steps?
If you observe a decrease in Ritlecitinib's efficacy in your in vitro experiments, it is crucial to first rule out experimental variability. Here are the initial steps:
-
Confirm Cell Line Health and Identity: Ensure your parental (non-resistant) cell line is healthy, free from contamination (e.g., mycoplasma), and its identity is confirmed.
-
Verify Drug Integrity: Use a fresh aliquot of Ritlecitinib and confirm its concentration and purity.
-
Perform a Dose-Response Curve: Conduct a new dose-response experiment with the parental cell line to confirm the expected half-maximal inhibitory concentration (IC50) value.
If these steps confirm that the cells have genuinely developed reduced sensitivity, you can then proceed to investigate the potential resistance mechanisms.
Troubleshooting Guides
Issue 1: Gradual Increase in Ritlecitinib IC50 Value
If you observe a progressive increase in the IC50 value of Ritlecitinib in your cell line over time, it may indicate the development of a resistant population.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a gradual increase in IC50.
Possible Cause and Solution:
-
Cause: Selection of a subpopulation of cells with inherent or acquired resistance mechanisms.
-
Solution: Follow the "Protocol for Generating a Ritlecitinib-Resistant Cell Line" to isolate and characterize the resistant population. Once a resistant line is established, you can investigate the underlying mechanisms as outlined in the "Experimental Protocols" section.
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell viability or signaling assays with Ritlecitinib can be frustrating. Here are some common causes and solutions.
Troubleshooting Tips:
-
Problem: High variability between replicates.
-
Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates.
-
Solution: Ensure a homogenous cell suspension before seeding. When adding Ritlecitinib, mix gently but thoroughly. To avoid edge effects, consider not using the outer wells of the plate for experimental data.
-
-
Problem: No observable effect of Ritlecitinib at expected concentrations.
-
Cause: Low cell permeability, short incubation time, or inherent resistance of the cell line.
-
Solution: Increase the incubation time with Ritlecitinib. Confirm the expression of JAK3 and TEC family kinases in your cell line. If the expression is low, consider using a different cell line known to be sensitive to JAK inhibitors.
-
-
Problem: High background signal in signaling assays (e.g., Western blot).
-
Cause: Incomplete cell lysis, insufficient washing, or non-specific antibody binding.
-
Solution: Optimize your lysis buffer and ensure complete cell disruption. Increase the number and duration of washing steps. Use a high-quality blocking buffer and titrate your primary and secondary antibodies to determine the optimal concentration.
-
Data Presentation
Table 1: Hypothetical Ritlecitinib IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline | Resistant IC50 (nM) | Fold Resistance |
| Cell Line A | 50 | Cell Line A-Res | 500 | 10 |
| Cell Line B | 75 | Cell Line B-Res | 1125 | 15 |
Table 2: Hypothetical Relative Gene Expression of ABC Transporters in Parental vs. Resistant Cells (Fold Change)
| Gene | Cell Line A vs. A-Res | Cell Line B vs. B-Res |
| ABCB1 | 1.2 | 10.5 |
| ABCG2 | 8.7 | 1.5 |
Table 3: Hypothetical Phosphorylation Status of Key Signaling Proteins in Resistant vs. Parental Cells (% change with Ritlecitinib)
| Protein | Cell Line A-Res vs. Parental | Cell Line B-Res vs. Parental |
| p-STAT5 (JAK3 pathway) | -30% | -90% |
| p-AKT (Bypass pathway) | -95% | -25% |
| p-ERK (Bypass pathway) | -90% | -85% |
Experimental Protocols
Protocol 1: Generation of a Ritlecitinib-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to Ritlecitinib through continuous exposure to increasing concentrations of the drug.
Workflow:
References
Adjusting Ritlecitinib treatment protocols for different cell lines
Ritlecitinib (B609998) Technical Support Center
Welcome to the technical support center for Ritlecitinib (PF-06651600). This resource is designed for researchers, scientists, and drug development professionals utilizing Ritlecitinib in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to assist in adjusting treatment parameters for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ritlecitinib?
A1: Ritlecitinib is a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4] It forms a covalent bond with a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3, a residue that is not present in other JAK family members (JAK1, JAK2, TYK2), which accounts for its high selectivity.[5] This same cysteine residue is conserved across the TEC kinase family (e.g., BTK, ITK, TEC), allowing for dual pathway inhibition.[5][6][7]
Q2: Which signaling pathways are affected by Ritlecitinib?
A2: Ritlecitinib primarily affects two key signaling pathways:
-
JAK3/STAT Pathway: By inhibiting JAK3, Ritlecitinib blocks signaling from common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-15, and IL-21.[5][8] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for lymphocyte activation, proliferation, and function.[1][9][10]
-
TEC Family Kinase Pathway: Inhibition of TEC family kinases (like BTK and ITK) disrupts signaling from immune receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).[5][8] This can suppress the activation and cytolytic function of immune cells like CD8+ T cells and Natural Killer (NK) cells.[5][7]
Q3: How should I prepare and store Ritlecitinib stock solutions?
A3: Ritlecitinib tosylate is a solid that is freely soluble in water.[11] For cell culture experiments, it is common practice to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[12]
-
Preparation: Prepare a 10 mM or higher stock solution in anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[12]
-
Usage: When preparing working concentrations, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What is the stability of Ritlecitinib in cell culture media?
A4: While specific stability data for Ritlecitinib in various cell culture media is not extensively published, the stability of any small molecule inhibitor can be influenced by factors like pH, temperature, and media components.[12] Given its irreversible, covalent binding mechanism, Ritlecitinib's pharmacodynamic effect may persist even if the compound degrades in the media over time. For long-duration experiments (>24-48 hours), it is advisable to replace the media with a freshly prepared Ritlecitinib solution periodically.
Quantitative Data Summary
The inhibitory potency of Ritlecitinib has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values can vary based on the assay type (cell-free vs. cell-based) and conditions (e.g., ATP concentration).
Table 1: Ritlecitinib IC50 Values in Cell-Free and Cell-Based Assays
| Target/Process | Assay Type | System | IC50 Value (nM) | Reference |
| JAK3 Kinase | Cell-Free | Recombinant Enzyme | 33.1 | [5][13][14] |
| TEC Family Kinases | Cell-Free | Recombinant Enzymes | ||
| RLK (TXK) | 155 | [5] | ||
| ITK | 395 | [5] | ||
| TEC | 403 | [5] | ||
| BTK | 404 | [5] | ||
| BMX | 666 | [5] | ||
| Other JAKs | Cell-Free | Recombinant Enzymes | >10,000 | [5][13][14] |
| JAK1, JAK2, TYK2 | ||||
| STAT5 Phosphorylation | Cell-Based | Human Whole Blood (IL-2 stimulation) | 244 | [7][13][15][16] |
| STAT5 Phosphorylation | Cell-Based | Human Whole Blood (IL-15 stimulation) | 266 | [7][13][15] |
| STAT5 Phosphorylation | Cell-Based | Human Whole Blood (IL-4 stimulation) | 340 | [7][13][15] |
| STAT3 Phosphorylation | Cell-Based | Human Whole Blood (IL-21 stimulation) | 355 | [7][13] |
| STAT5 Phosphorylation | Cell-Based | Human Whole Blood (IL-7 stimulation) | 407 | [7][13][15] |
Note: The variability in IC50 values for STAT phosphorylation reflects the different cytokine stimuli used, all of which signal through JAK3.
Signaling Pathway and Workflow Diagrams
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. naaf.org [naaf.org]
- 4. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 5. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. medcentral.com [medcentral.com]
- 10. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Managing adverse effects of Ritlecitinib in long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing potential adverse effects during long-term animal studies of Ritlecitinib. The information is compiled from nonclinical safety data submitted to regulatory agencies and general best practices in preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the key target organs for toxicity observed in long-term animal studies with Ritlecitinib?
A1: Based on nonclinical toxicology studies, the primary target organs for Ritlecitinib-related adverse effects at supra-therapeutic doses are the nervous system in dogs and the thyroid and thymus glands in rats.[1] Effects on male fertility have also been noted in rats at high dose levels.[1]
Q2: What type of neurotoxicity has been observed with Ritlecitinib in animal studies?
A2: In 9-month repeat-dose oral toxicity studies in Beagle dogs, dose-related reversible axonal dystrophy was observed in the brainstem, spinal cord, and peripheral nerves at exposures 14 times the maximum recommended human dose (MRHD).[1] At higher exposures (33 times the MRHD), this was associated with reversible hearing loss and changes in brainstem auditory evoked potentials (BAEPs).[1]
Q3: Were any carcinogenic effects observed in long-term rodent studies?
A3: In a 2-year carcinogenicity study in rats, Ritlecitinib was associated with an increased incidence of benign and malignant thymomas in female rats, and thyroid follicular adenomas and carcinomas in male rats at exposures 29 times the MRHD. No tumors were observed at exposures 6.3 times the MRHD.[1]
Q4: Have any reproductive or developmental toxicities been identified?
A4: Yes, in pregnant rats, decreased fetal body weights and skeletal malformations were observed at exposures 49 times the MRHD.[2] In pregnant rabbits, similar effects along with visceral malformations were seen at 55 times the MRHD.[2] No developmental toxicity was observed at lower doses (16 times MRHD in rats and 12 times MRHD in rabbits).[2]
Troubleshooting Guides
Issue 1: Observation of Neurological Signs in Canine Studies
Symptoms: Ataxia, loss of balance, abnormal gait, decreased motor activity, weakness, or changes in auditory responses.
Potential Cause: Ritlecitinib-induced axonal dystrophy, as observed in 9-month dog toxicology studies at high exposures.[1]
Troubleshooting Steps:
-
Confirm and Document: Immediately document the observed clinical signs with detailed descriptions, including onset, duration, and severity. Video recording is highly recommended for objective assessment.
-
Veterinary Examination: Conduct a thorough neurological examination by a qualified veterinarian to characterize the deficits.
-
Dose Adjustment: Consider a dose reduction or temporary cessation of treatment for the affected animal(s) to assess for reversibility of signs.
-
Auditory Function Testing: If available, perform brainstem auditory evoked potential (BAEP) testing to evaluate for auditory pathway deficits.
-
Histopathological Analysis: At the study endpoint, ensure comprehensive sampling of the central and peripheral nervous systems for histopathological evaluation to confirm and characterize axonal dystrophy.
Issue 2: Palpable Mass or Abnormal Growth in Rodent Studies
Symptoms: A palpable mass, particularly in the thoracic (thymus) or neck (thyroid) region, or other abnormal growths identified during physical examination or at necropsy.
Potential Cause: Potential for Ritlecitinib-induced tumors (thymomas, thyroid follicular tumors) as seen in a 2-year rat carcinogenicity study at high doses.[1]
Troubleshooting Steps:
-
Characterize the Finding: Document the size, location, and characteristics of the mass.
-
Monitor Animal Health: Closely monitor the animal for any signs of distress or declining health.
-
Cytology/Biopsy (if feasible): Depending on the study protocol and animal welfare considerations, a fine-needle aspirate or biopsy may be considered to characterize the mass.
-
Necropsy and Histopathology: At the scheduled or unscheduled necropsy, ensure a thorough gross examination and collection of the mass and surrounding tissues for histopathological analysis by a board-certified veterinary pathologist.
-
Dose-Response Evaluation: Correlate the incidence of tumors with the respective dose groups to assess the dose-dependency of the finding.
Data Presentation
Table 1: Summary of Key Nonclinical Adverse Effects of Ritlecitinib
| Finding | Species | Study Duration | Dose at which Effect was Observed (relative to MRHD) | No Observed Adverse Effect Level (NOAEL) (relative to MRHD) |
| Axonal Dystrophy | Dog | 9 months | ≥ 14x | Not explicitly stated |
| Hearing Loss/BAEP Changes | Dog | 9 months | 33x | 14x |
| Thymomas (benign & malignant) | Rat (female) | 2 years | 29x | 6.3x |
| Thyroid Follicular Tumors | Rat (male) | 2 years | 29x | 6.3x |
| Decreased Fetal Body Weight & Skeletal Malformations | Rat | Gestation | 49x | 16x |
| Decreased Fetal Body Weight & Visceral/Skeletal Malformations | Rabbit | Gestation | 55x | 12x |
| Effects on Male Fertility | Rat | - | 55x | 14x |
Experimental Protocols
Protocol: Neurological Assessment in Canine Toxicity Studies
-
Clinical Observations: Conduct and document detailed clinical observations at least once daily. Observations should include, but are not limited to, posture, gait, coordination, and any abnormal behaviors.
-
Neurological Examinations: Perform a comprehensive neurological examination at pre-defined intervals (e.g., pre-study, monthly, and at termination). This should include assessment of cranial nerves, postural reactions, spinal reflexes, and sensory function.
-
Functional Observational Battery (FOB): A semi-quantitative assessment of nervous system function can be employed, including observations of the animal in an open field to assess gait and mobility, as well as specific tests for sensory and motor function.
-
Brainstem Auditory Evoked Potentials (BAEP):
-
Anesthesia: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Stimulation: Deliver auditory clicks (e.g., 100 µs duration) to each ear individually via insert earphones at varying intensities (e.g., 70, 80, 90 dB).
-
Recording: Record and average the electrical responses (e.g., 500-1000 sweeps) to identify and measure the latency and amplitude of the characteristic BAEP waves (I-V).
-
-
Histopathology: At necropsy, perfuse the animal with a suitable fixative (e.g., 10% neutral buffered formalin). Collect and process a comprehensive set of nervous system tissues, including multiple brain sections, spinal cord at cervical, thoracic, and lumbar levels, dorsal root ganglia, and peripheral nerves (e.g., sciatic nerve) for microscopic examination.
Protocol: Long-Term Carcinogenicity Study in Rodents
-
Animal Model: Utilize a standard rodent model (e.g., Sprague-Dawley or Wistar rats) of both sexes.
-
Dose Selection: Based on results from shorter-term toxicity studies, select at least three dose levels plus a concurrent control group. The high dose should be a maximum tolerated dose (MTD).
-
Dosing and Duration: Administer Ritlecitinib daily (e.g., via oral gavage) for a period of 24 months.
-
Clinical Monitoring: Conduct daily clinical observations and weekly detailed physical examinations, including palpation for masses.
-
Necropsy: Perform a full gross necropsy on all animals at the time of death or scheduled termination.
-
Histopathology: Collect a comprehensive list of tissues and organs from all animals in the control and high-dose groups for microscopic examination by a veterinary pathologist. If treatment-related neoplastic or non-neoplastic lesions are found in the high-dose group, the same tissues from the lower dose groups should be examined to establish a dose-response relationship.
Visualizations
Caption: Ritlecitinib's dual inhibition of JAK3 and TEC family kinases.
Caption: Workflow for monitoring neurotoxicity in canine studies.
Caption: Troubleshooting logic for observed neurotoxicity.
References
Ritlecitinib Metabolism & CYP Enzyme Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on experiments related to Ritlecitinib's metabolism and its interactions with cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Ritlecitinib (B609998)?
A1: Ritlecitinib is cleared from the body primarily through metabolism via two main routes: glutathione (B108866) (GSH) conjugation and oxidation mediated by cytochrome P450 (CYP) enzymes.[1][2] It is important to note that no single pathway contributes to more than 25% of its total metabolism.[2][3] The CYP-mediated oxidation accounts for approximately 47% of the metabolic disposition, while glutathione conjugation is predicted to contribute about 24%.[1]
Q2: Which specific CYP enzymes are involved in the metabolism of Ritlecitinib?
A2: In vitro studies have identified several CYP enzymes responsible for the metabolism of Ritlecitinib. In order of their contribution, these are CYP3A4, CYP2C8, CYP1A2, and CYP2C9.[1]
Q3: Does Ritlecitinib inhibit any CYP enzymes?
A3: Yes, Ritlecitinib is a moderate inhibitor of both CYP3A and CYP1A2.[1][4][5] In vitro evidence has also shown that Ritlecitinib can cause time-dependent inhibition of these two enzymes.[1]
Q4: Has the inhibitory effect of Ritlecitinib on CYP3A and CYP1A2 been observed in clinical studies?
A4: Yes, clinical drug-drug interaction studies have confirmed the inhibitory effects. When co-administered with midazolam, a sensitive CYP3A substrate, Ritlecitinib increased the midazolam exposure (AUCinf) by approximately 169% and the peak exposure (Cmax) by about 80.1%.[4] Similarly, when co-administered with caffeine (B1668208), a sensitive CYP1A2 substrate, Ritlecitinib increased the caffeine AUCinf by approximately 165% and the Cmax by about 10%.[1][4]
Q5: Is Ritlecitinib's metabolism affected by other drugs that are strong CYP inducers or inhibitors?
A5: Yes, co-administration with strong CYP3A inducers or inhibitors can alter Ritlecitinib's pharmacokinetics. For instance, multiple doses of the strong CYP3A inducer rifampicin (B610482) decreased the AUCinf of Ritlecitinib by about 45%.[1][4] Conversely, co-administration with the strong CYP3A inhibitor itraconazole (B105839) resulted in a modest increase in Ritlecitinib's AUCinf by approximately 15%.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected rates of Ritlecitinib metabolism in in-vitro systems (e.g., human liver microsomes).
-
Possible Cause 1: Inadequate co-factors for all metabolic pathways.
-
Troubleshooting Step: Ensure that your incubation includes co-factors for both CYP-mediated metabolism (NADPH) and glutathione conjugation (GSH). Since both pathways significantly contribute to Ritlecitinib's metabolism, omitting one set of co-factors will lead to an underestimation of its total metabolic clearance.
-
-
Possible Cause 2: Sub-optimal protein concentration.
-
Troubleshooting Step: Verify that the microsomal protein concentration is within the linear range for Ritlecitinib metabolism. High concentrations can sometimes lead to substrate depletion or product inhibition, while very low concentrations may not yield a detectable signal.
-
-
Possible Cause 3: Instability of Ritlecitinib in the incubation buffer.
-
Troubleshooting Step: Include a control incubation of Ritlecitinib in the buffer without any metabolic enzymes or co-factors to assess its chemical stability over the course of the experiment.
-
Issue 2: Variability in CYP inhibition data (IC50 values) for Ritlecitinib.
-
Possible Cause 1: Time-dependent inhibition is not accounted for.
-
Troubleshooting Step: Ritlecitinib is a time-dependent inhibitor of CYP3A and CYP1A2.[1] If you are observing variable IC50 values, it is crucial to perform a pre-incubation step with the enzyme and Ritlecitinib before adding the probe substrate. An "IC50 shift" assay, comparing results with and without a pre-incubation period, can confirm time-dependent inhibition.
-
-
Possible Cause 2: Incorrect timing of the pre-incubation step.
-
Troubleshooting Step: The duration of the pre-incubation is critical for observing time-dependent inhibition. A typical pre-incubation time is 30 minutes, but this may need to be optimized for your specific experimental conditions.
-
-
Possible Cause 3: Use of a single, high concentration of probe substrate.
-
Troubleshooting Step: The measured IC50 value can be influenced by the concentration of the probe substrate, especially for competitive inhibitors. It is recommended to use a probe substrate concentration at or below its Km value.
-
Data Presentation
Table 1: Summary of Ritlecitinib's Effect on CYP Substrates (Clinical Data)
| CYP Enzyme | Probe Substrate | Ritlecitinib Effect on Substrate AUC | Ritlecitinib Effect on Substrate Cmax | Reference |
| CYP3A | Midazolam | ~169% increase | ~80.1% increase | [4] |
| CYP1A2 | Caffeine | ~165% increase | ~10% increase | [1][4] |
| CYP2C9 | Tolbutamide | No significant effect | No significant effect | [4] |
Table 2: Summary of the Effect of CYP Inducers and Inhibitors on Ritlecitinib (Clinical Data)
| Interacting Drug | Drug Class | Effect on Ritlecitinib AUC | Reference |
| Rifampicin | Strong CYP3A Inducer | ~45% decrease | [1][4] |
| Itraconazole | Strong CYP3A Inhibitor | ~15% increase | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Ritlecitinib in Human Liver Microsomes
-
Materials:
-
Ritlecitinib stock solution (in a suitable solvent like DMSO)
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Reduced glutathione (GSH)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker
-
-
Procedure:
-
Prepare a master mix of HLMs in phosphate buffer.
-
Add the HLM master mix to the wells of a 96-well plate.
-
Add the Ritlecitinib stock solution to the wells to achieve the desired final concentration.
-
To assess the contribution of different pathways, set up parallel incubations:
-
CYP-mediated metabolism: Add the NADPH regenerating system.
-
Glutathione conjugation: Add GSH.
-
Combined metabolism: Add both the NADPH regenerating system and GSH.
-
Control (no metabolism): Add buffer instead of co-factors.
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the co-factor solutions (or buffer for the control).
-
Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the disappearance of Ritlecitinib using a validated LC-MS/MS method.
-
Protocol 2: CYP3A4 Time-Dependent Inhibition Assay (IC50 Shift)
-
Materials:
-
Ritlecitinib stock solution
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer
-
NADPH regenerating system
-
CYP3A4 probe substrate (e.g., midazolam)
-
Quenching solution
-
96-well plates
-
Incubator/shaker
-
-
Procedure:
-
Prepare serial dilutions of Ritlecitinib in phosphate buffer.
-
Pre-incubation Plate:
-
Add HLMs and the Ritlecitinib dilutions to the wells.
-
In parallel wells, add HLMs and Ritlecitinib dilutions, but replace the NADPH regenerating system with buffer (this is the "-NADPH" control).
-
Initiate the pre-incubation by adding the NADPH regenerating system (or buffer).
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Plate:
-
During the last minute of the pre-incubation, add the CYP3A4 probe substrate to a separate 96-well plate.
-
Transfer the contents of the pre-incubation plate to the reaction plate to start the reaction.
-
Incubate at 37°C for a short, optimized time (e.g., 5-10 minutes, within the linear range of metabolite formation).
-
-
Stop the reaction by adding the quenching solution.
-
Centrifuge and analyze the supernatant for the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
No Pre-incubation Control: Run a parallel experiment where Ritlecitinib, HLMs, NADPH, and the probe substrate are all added simultaneously without a pre-incubation step.
-
Calculate the IC50 values for each condition. A significant shift to a lower IC50 in the "+NADPH" pre-incubation condition compared to the no pre-incubation and "-NADPH" conditions indicates time-dependent inhibition.
-
Visualizations
Caption: Ritlecitinib's primary metabolic pathways.
Caption: Workflow for a time-dependent CYP inhibition assay.
Caption: Troubleshooting logic for variable IC50 results.
References
- 1. Drug–drug interaction profile of ritlecitinib as perpetrator and victim through cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-drug interaction profile of ritlecitinib as perpetrator and victim through cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the effect of ritlecitinib on the pharmacokinetics of caffeine in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ritlecitinib in Preclinical Alopecia Areata Models: A Comparative Analysis with Other JAK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ritlecitinib's performance against other Janus kinase (JAK) inhibitors in preclinical models of alopecia areata (AA), supported by available experimental data. This analysis aims to elucidate the therapeutic potential and mechanistic nuances of these compounds in a research context.
Alopecia areata is an autoimmune disorder characterized by hair loss due to an immune attack on hair follicles. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical mediator of the inflammatory signaling cascade implicated in AA. Consequently, JAK inhibitors have emerged as a promising therapeutic class. This guide focuses on the preclinical evidence for ritlecitinib (B609998), a dual inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, in comparison to other well-studied JAK inhibitors, namely tofacitinib (B832) (a pan-JAK inhibitor) and ruxolitinib (B1666119) (a JAK1/2 inhibitor).
Mechanism of Action and Signaling Pathway
The pathogenesis of alopecia areata involves the infiltration of hair follicles by cytotoxic T lymphocytes, which are activated by cytokines such as interferon-gamma (IFN-γ) and interleukin-15 (IL-15). The signaling of these cytokines is mediated through the JAK-STAT pathway. Different JAK inhibitors target specific components of this pathway.
-
Ritlecitinib selectively and irreversibly inhibits JAK3, which is crucial for the signaling of common gamma chain (γc) cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are vital for lymphocyte development and function. Additionally, its inhibition of TEC family kinases, such as ITK and BTK, further modulates T-cell and B-cell receptor signaling.
-
Tofacitinib is a pan-JAK inhibitor, with primary activity against JAK1 and JAK3, and to a lesser extent, JAK2. Its broader inhibition profile affects a wider range of cytokine signaling pathways.
-
Ruxolitinib predominantly inhibits JAK1 and JAK2, thereby interfering with the signaling of a variety of cytokines, including IFN-γ.
Preclinical Efficacy in the C3H/HeJ Mouse Model
The C3H/HeJ mouse is the most widely used preclinical model for alopecia areata as it spontaneously develops an autoimmune condition that closely mimics the human disease. The efficacy of JAK inhibitors is typically assessed by their ability to induce hair regrowth and reduce the inflammatory infiltrate around the hair follicles.
While direct head-to-head preclinical studies comparing ritlecitinib with tofacitinib and ruxolitinib are limited in publicly available literature, the known efficacy of selective JAK3 inhibition in the C3H/HeJ model provides a strong basis for comparison. Preclinical studies have demonstrated that selective inhibition of JAK3 is sufficient to reverse alopecia areata in this model.
| JAK Inhibitor | Target(s) | Preclinical Efficacy in C3H/HeJ Model | Key Findings |
| Ritlecitinib | JAK3 / TEC family | Efficacy inferred from selective JAK3 inhibition studies | Selective JAK3 inhibition robustly induces hair regrowth and reduces AA-associated inflammation. The dual inhibition of TEC family kinases may offer additional immunomodulatory benefits. |
| Tofacitinib | pan-JAK (JAK1/3 > JAK2) | High | Systemic and topical administration prevents the onset and reverses established alopecia areata. It leads to a marked decrease in CD4+, CD8+, MHC Class I and II expressing cells in the skin.[1] |
| Ruxolitinib | JAK1 / JAK2 | High | Both systemic and topical treatments are effective in inducing hair regrowth in mice with longstanding AA.[1] It has been shown to reduce the number of CD8+/NKG2D+ cells.[1] |
Experimental Protocols
The following outlines a general experimental workflow for evaluating JAK inhibitors in the C3H/HeJ mouse model of alopecia areata.
References
Comparative Analysis of Ritlecitinib and Brepocitinib on Scalp Biomarkers in Alopecia Areata
A head-to-head comparison of ritlecitinib (B609998) and brepocitinib (B610002) in a phase 2a clinical trial for alopecia areata (AA) has provided valuable insights into their effects on scalp biomarkers.[1] Both Janus kinase (JAK) inhibitors demonstrated significant improvements in the scalp's molecular profile, correlating with hair regrowth.[2] This guide provides a detailed comparative analysis of their performance based on published experimental data.
Quantitative Data Presentation
The following table summarizes the key changes in scalp biomarkers observed with ritlecitinib and brepocitinib treatment over 24 weeks. The data is derived from a biopsy sub-study of a randomized, double-blind, placebo-controlled phase 2a clinical trial (NCT02974868).[3]
| Biomarker Category | Biomarker Examples | Ritlecitinib | Brepocitinib | Timepoint |
| Overall Transcriptome | Lesional Scalp Profile | >100% improvement towards non-lesional profile[2][3] | >100% improvement towards non-lesional profile[2][3] | Week 24 |
| Immune Markers (Th1) | IFNG, CXCL9, CXCL10, CXCL11 | Significant Decrease[1][4] | Significant Decrease[1][5] | Week 24 |
| Immune Markers (Th2) | IL-13, CCL18 | Significant Decrease[1][6] | Significant Decrease[7] | Week 24 |
| Immune Markers (Cytotoxic) | GZMB, CD8A | Downregulated[6][8] | N/A | Week 24 |
| JAK/TEC Pathway | JAK3, ITK, BTK | Downregulated[6][8] | N/A | Week 24 |
| Hair Keratins & KAPs | KRTs, KRTAPs | Increased Expression[1][5] | Increased Expression[1][5] | Week 24 |
Note: "N/A" indicates that specific data for this biomarker with this drug was not prominently featured in the provided search results.
At 12 weeks, the improvements in scalp tissue biomarkers were reportedly greater with brepocitinib than with ritlecitinib.[2][3] However, by week 24, ritlecitinib showed a greater overall improvement in the lesional scalp transcriptome.[2][3] For both treatments, these molecular changes were positively associated with a reduction in the Severity of Alopecia Tool (SALT) scores, indicating clinical improvement.[5]
Experimental Protocols
The data presented was obtained from a biopsy sub-study of a larger phase 2a clinical trial.[3][4]
-
Study Design: Randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: Patients with alopecia areata experiencing ≥ 50% scalp hair loss.[4] A total of 46 patients participated in the biopsy sub-study: 18 received ritlecitinib, 16 received brepocitinib, and 12 received a placebo.[2][3]
-
Biopsy Collection: Lesional scalp biopsies were obtained at baseline (week 0) and at weeks 12 and 24 of treatment.[1]
-
Biomarker Analysis: Gene expression analysis of the scalp biopsies was performed to assess changes in immune and hair keratin-related markers.[1] Transcriptomic expression profiles were analyzed using microarray.[6][8]
Mandatory Visualizations
Below are diagrams illustrating the signaling pathways targeted by ritlecitinib and brepocitinib, and the experimental workflow for the biomarker analysis.
Caption: Simplified JAK-STAT signaling pathway in alopecia areata and the inhibitory targets of ritlecitinib and brepocitinib.
Caption: Experimental workflow for the scalp biomarker analysis in the ritlecitinib and brepocitinib clinical trial.
References
- 1. Janus kinase inhibitor ritlecitinib & brepocitinib improve alopecia [aaaai.org]
- 2. Ritlecitinib and brepocitinib improve scalp alopecia areata biomarkers: Study [medicaldialogues.in]
- 3. Ritlecitinib and brepocitinib demonstrate significant improvement in scalp alopecia areata biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdnewsline.com [mdnewsline.com]
- 6. Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dual Inhibition of JAK3 and TEC Kinases by Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
Ritlecitinib (brand name LITFULO™) is a first-in-class, orally administered kinase inhibitor that uniquely and irreversibly targets both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This dual inhibitory mechanism disrupts key signaling pathways implicated in the pathogenesis of autoimmune diseases, particularly alopecia areata, for which it has received FDA approval for severe cases in adults and adolescents.[1] This guide provides a comprehensive comparison of Ritlecitinib's performance against other kinase inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach
Ritlecitinib's therapeutic effect stems from its ability to covalently bind to and irreversibly inhibit JAK3 and TEC family kinases (including BTK, ITK, and TEC) by blocking their adenosine (B11128) triphosphate (ATP) binding sites.[1]
-
JAK3 Inhibition: This action disrupts the signaling of several key cytokines (such as IL-2, IL-4, IL-7, IL-15, and IL-21) that are crucial for the proliferation and differentiation of lymphocytes, the immune cells central to the autoimmune attack on hair follicles in alopecia areata.[1]
-
TEC Kinase Inhibition: This blockade interferes with the signaling of immune receptors on T-cells and B-cells, further modulating the immune response.[1]
This dual-front approach distinguishes Ritlecitinib from many other kinase inhibitors that are more selective for a single kinase or a different subset of the JAK family.
Signaling Pathway Diagrams
To visualize the points of intervention for Ritlecitinib, the following diagrams illustrate the canonical JAK/STAT and TEC kinase signaling pathways.
Quantitative Data Presentation
The potency and selectivity of Ritlecitinib have been characterized through various in vitro and in vivo studies. The tables below summarize key quantitative data, comparing Ritlecitinib with other relevant kinase inhibitors.
Table 1: Ritlecitinib Kinase Inhibition Profile
| Target Kinase | Ritlecitinib IC50 (nM) | Notes |
| JAK Family | ||
| JAK3 | 33.1 | High selectivity within the JAK family. |
| JAK1 | >10,000 | Minimal inhibition. |
| JAK2 | >10,000 | Minimal inhibition. |
| TYK2 | >10,000 | Minimal inhibition. |
| TEC Family | ||
| BTK | - | Inhibits TEC family kinases.[3] |
| ITK | 8,510 | - |
| TEC | - | Inhibits TEC family kinases.[3] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 denotes higher potency.
Table 2: Ritlecitinib Target Occupancy in Healthy Adults
Data from a Phase 1 study demonstrates Ritlecitinib's engagement with its targets in a clinical setting.[4]
| Dose | Maximal Median JAK3 Occupancy | Maximal Median TEC Kinase Occupancy |
| 50 mg | 72% | >94% (except BMX at 87%) |
| 200 mg | 64% | >97% |
Target occupancy refers to the percentage of the target enzyme that is bound by the drug at a given time.
Table 3: Comparative Kinase Inhibition Profiles
This table compares the inhibitory potency of Ritlecitinib against other JAK and TEC family inhibitors.
| Inhibitor | Primary Target(s) | JAK3 IC50/Ki (nM) | JAK1 IC50/Ki (nM) | JAK2 IC50/Ki (nM) | BTK IC50 (nM) | ITK IC50 (nM) |
| Ritlecitinib | JAK3 / TEC Family | 33.1 | >10,000 | >10,000 | - | 8,510 |
| Tofacitinib | JAK1 / JAK3 | 0.75 - 34[5] | 1.7 - 81[5] | 1.8 - 80[5] | - | - |
| Decernotinib | JAK3 | Ki: 2.5[6] | Ki: 11[7] | Ki: 13[7] | - | - |
| Ibrutinib | BTK / TEC Family | Active[8] | - | - | 0.5[8] | Active[8] |
| Fenebrutinib | BTK | - | - | - | 2 - 5.1[9][10] | - |
Note: IC50 and Ki values can vary based on assay conditions. Data is compiled for comparative purposes.
Experimental Protocols
The validation of Ritlecitinib's dual inhibition relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of Ritlecitinib on the enzymatic activity of purified JAK3 and TEC family kinases.
-
Principle: Kinase activity is measured by quantifying the amount of a phosphorylated substrate or the depletion of ATP. Luminescence-based assays, such as ADP-Glo™, are commonly used, where the amount of ADP produced is proportional to kinase activity and is converted into a light signal.[11][12]
-
Methodology:
-
Reagent Preparation: Purified, recombinant human JAK3 or a TEC family kinase (e.g., BTK, ITK) is prepared in a kinase assay buffer. A specific peptide substrate and ATP are also prepared.
-
Compound Dilution: Ritlecitinib is serially diluted to a range of concentrations.
-
Reaction: The kinase, substrate, and Ritlecitinib (or vehicle control) are combined in a microplate well. The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and measure the amount of ADP produced. The resulting luminescent signal is read by a plate reader.
-
Data Analysis: Luminescence values are converted to percent inhibition relative to the vehicle control. The IC50 value is calculated by plotting percent inhibition against the logarithm of Ritlecitinib concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Phospho-Flow Cytometry Assay
-
Objective: To confirm that Ritlecitinib can block the downstream signaling of its targets within a cellular context.
-
Principle (JAK3): In response to cytokines like IL-15, JAK3 phosphorylates the transcription factor STAT5. An effective inhibitor will reduce the level of phosphorylated STAT5 (pSTAT5).[4]
-
Principle (BTK): Activation of the B-cell receptor (BCR) leads to BTK-dependent upregulation of surface markers like CD69. An effective inhibitor will reduce this upregulation.[4]
-
Methodology:
-
Cell Culture: A relevant human cell population (e.g., peripheral blood mononuclear cells - PBMCs) is used.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of Ritlecitinib or a vehicle control for 1-2 hours.
-
Stimulation:
-
For JAK3/STAT5 pathway: Cells are stimulated with a cytokine such as IL-15 for a short period (e.g., 15 minutes).
-
For BTK pathway: B-cells are stimulated with an anti-IgD antibody to activate the BCR.
-
-
Fixation and Permeabilization: Cells are immediately fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.
-
Staining: Cells are stained with fluorescently-labeled antibodies specific for cell surface markers (to identify T-cells or B-cells) and for the intracellular target (e.g., anti-pSTAT5 or anti-CD69).
-
Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the phospho-protein or activation marker is quantified for each condition. The percent inhibition is calculated relative to the stimulated vehicle control.
-
Target Occupancy Assay (Mass Spectrometry)
-
Objective: To measure the percentage of JAK3 and TEC kinase molecules that are covalently bound by Ritlecitinib in vivo.[4]
-
Principle: This assay distinguishes between drug-bound and unbound kinase by a shift in molecular weight, which is detected by mass spectrometry.
-
Methodology:
-
Sample Collection: Blood samples are collected from subjects at various time points after receiving a dose of Ritlecitinib.
-
Cell Isolation: PBMCs are isolated from the blood samples.
-
Protein Extraction & Digestion: Target kinases are isolated from cell lysates and digested into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set to detect the specific peptide containing the cysteine residue that Ritlecitinib binds to.
-
Data Analysis: The relative abundance of the Ritlecitinib-bound peptide versus the unbound peptide is quantified. This ratio is used to calculate the percentage of target occupancy.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and validation of a targeted kinase inhibitor like Ritlecitinib.
References
- 1. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 2. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dialogorochecac.com [dialogorochecac.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Cross-validation of Ritlecitinib efficacy in different alopecia areata animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ritlecitinib, a novel Janus kinase (JAK) 3/TEC family kinase inhibitor, with other key JAK inhibitors used in the treatment of alopecia areata (AA). The focus is on preclinical data from various animal models, offering insights into its mechanism of action and therapeutic potential.
Introduction to Ritlecitinib and the JAK-STAT Pathway in Alopecia Areata
Alopecia areata is an autoimmune disease characterized by hair loss, driven by an immune attack on hair follicles. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in mediating the inflammatory signals that lead to this hair loss.[1] Cytokines such as interferon-gamma (IFN-γ) and interleukin-15 (IL-15) are key players in the pathogenesis of AA, and their signaling is dependent on JAK enzymes.[2]
Ritlecitinib is a first-in-class covalent inhibitor of JAK3 and the TEC family of kinases.[3][4] By targeting JAK3, it effectively blocks signaling of common gamma-chain cytokines (including IL-2, IL-4, IL-7, IL-15, and IL-21) that are crucial for the proliferation and function of lymphocytes involved in the autoimmune attack.[5] Its additional inhibition of TEC family kinases, such as ITK, further modulates T-cell activation and cytolytic function.[6] This dual mechanism of action distinguishes Ritlecitinib from other JAK inhibitors.
Comparative Efficacy of JAK Inhibitors in Alopecia Areata Animal Models
The C3H/HeJ mouse is the most commonly used animal model for studying alopecia areata, as it spontaneously develops a condition that closely mimics the human disease.[1][7] Preclinical studies in this model have been instrumental in demonstrating the therapeutic potential of various JAK inhibitors.
While direct head-to-head preclinical studies with extensive quantitative data are limited, the available evidence suggests that targeting the JAK-STAT pathway is a highly effective strategy for reversing hair loss in these models.
Table 1: Summary of Preclinical Efficacy of JAK Inhibitors in the C3H/HeJ Mouse Model of Alopecia Areata
| Drug | Target | Key Preclinical Findings in C3H/HeJ Mice |
| Ritlecitinib | JAK3 / TEC family kinases | Robustly induces hair regrowth and decreases AA-associated inflammation.[8][9] |
| Baricitinib | JAK1 / JAK2 | Prevents the development of AA, reduces CD8+ T cell infiltration, and normalizes the IFN signature, leading to hair regrowth.[10][11] |
| Tofacitinib | JAK1 / JAK3 | Prevents the onset of AA and reverses established disease with both systemic and topical administration.[12][13] |
| Ruxolitinib (B1666119) | JAK1 / JAK2 | Reverses AA and eliminates the type I inflammatory response in the skin.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and treating alopecia areata in the C3H/HeJ mouse model.
Induction of Alopecia Areata in C3H/HeJ Mice
A common method to induce AA in a synchronized and predictable manner is through the transfer of skin grafts or lymphocytes from affected mice to healthy recipients.
Full-Thickness Skin Grafting Model:
-
Donor Selection: C3H/HeJ mice with established, spontaneous alopecia areata are selected as skin donors.
-
Grafting Procedure: Full-thickness skin grafts (approximately 1 cm²) are harvested from the alopecic area of donor mice and transplanted onto the dorsal flank of young, healthy C3H/HeJ recipient mice.
-
Disease Development: Recipient mice typically develop alopecia around the graft site and often in distant sites within 4 to 12 weeks post-grafting.
Treatment Administration in C3H/HeJ Mice
Both systemic and topical routes of administration have been explored for JAK inhibitors in these models.
Systemic Administration (Oral Gavage):
-
Drug Preparation: The JAK inhibitor (e.g., Ritlecitinib, Baricitinib) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Mice receive the drug orally via gavage once or twice daily. Dosages vary between studies but are typically in the range of 10-50 mg/kg/day.
-
Treatment Duration: Treatment is usually administered for a period of 4 to 12 weeks.
Topical Administration:
-
Drug Formulation: The JAK inhibitor is compounded into a topical formulation (e.g., cream or ointment) at a specified concentration (e.g., 0.5-2%).
-
Application: A thin layer of the formulation is applied to the alopecic skin of the mice daily.
-
Treatment Duration: The treatment period is typically between 4 and 12 weeks.
Efficacy Assessment
Hair Regrowth Scoring:
Hair regrowth is often assessed visually and scored on a scale. A common scoring system is the Severity of Alopecia Tool (SALT) score, adapted for mice, where the percentage of hair loss on the dorsal skin is estimated.
Histological Analysis of Inflammation:
-
Tissue Collection: Skin biopsies are collected from treated and control mice at the end of the study.
-
Staining: The tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize the inflammatory infiltrate.
-
Immunohistochemistry: Staining for specific immune cell markers (e.g., CD4+, CD8+) is performed to quantify the reduction in infiltrating lymphocytes around the hair follicles.
-
Scoring: The degree of inflammation is often scored semi-quantitatively (e.g., on a scale of 0-4) based on the density and location of the inflammatory cells.
Signaling Pathways and Mechanism of Action
The efficacy of JAK inhibitors in alopecia areata stems from their ability to interrupt the signaling of key inflammatory cytokines.
Mechanism of Action of Ritlecitinib
Ritlecitinib's dual inhibition of JAK3 and TEC family kinases provides a targeted approach to disrupting the autoimmune response in alopecia areata.
Comparative Mechanisms of Other JAK Inhibitors
Different JAK inhibitors have varying specificities, which influences their biological effects.
Conclusion
Preclinical studies in alopecia areata animal models have robustly demonstrated the efficacy of JAK inhibitors in promoting hair regrowth and reducing inflammation. Ritlecitinib, with its unique dual inhibition of JAK3 and TEC family kinases, represents a promising targeted therapy. While direct quantitative comparisons in animal models are not extensively documented in a single study, the collective evidence supports the potent immunomodulatory effects of this class of drugs. Further research, including head-to-head comparative studies in these models, will be invaluable for elucidating the nuanced differences in their mechanisms and optimizing their therapeutic application in alopecia areata.
References
- 1. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ishrs-htforum.org [ishrs-htforum.org]
- 8. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Montagna Symposium 2017 - Janus Kinase inhibitors for treatment of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofacitinib (Selective Janus Kinase Inhibitor 1 and 3): A Promising Therapy for the Treatment of Alopecia Areata: A Case Report of Six Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - Oral ruxolitinib induces hair regrowth in patients with moderate-to-severe alopecia areata [insight.jci.org]
- 15. Oral ruxolitinib induces hair regrowth in patients with moderate-to-severe alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Ritlecitinib and Tofacitinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of ritlecitinib (B609998) and tofacitinib (B832), focusing on their performance and supported by experimental data.
Introduction
Ritlecitinib and tofacitinib are both small molecule inhibitors of the Janus kinase (JAK) family, a group of intracellular tyrosine kinases crucial for signaling pathways that regulate immune responses and cellular proliferation. While both drugs target the JAK-STAT pathway, they exhibit distinct profiles in terms of their specific targets, mechanism of action, and selectivity.[1] Ritlecitinib is a novel inhibitor that demonstrates dual, irreversible inhibition of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] In contrast, tofacitinib is a first-generation JAK inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2, and functions as a reversible, competitive inhibitor.[1][3] This guide delves into a head-to-head in vitro comparison of these two inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of In Vitro Kinase Inhibition
The in vitro potency and selectivity of ritlecitinib and tofacitinib have been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Key Characteristics
| Feature | Ritlecitinib | Tofacitinib |
| Primary Targets | JAK3, TEC Kinase Family[1][2] | JAK1, JAK3[1][3] |
| Mechanism of Action | Irreversible, Covalent[1] | Reversible, ATP-competitive[3] |
| Binding Site | Cysteine residue (Cys-909) in JAK3[4] | ATP-binding site of JAKs[1] |
| Generation | Second-generation | First-generation |
In Vitro IC50 Values for JAK Inhibition
| Kinase Target | Ritlecitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | >10,000[4] | 3.2 |
| JAK2 | >10,000[4] | 4.1 |
| JAK3 | 33.1[4] | 1.6 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented is for comparative purposes.
Ritlecitinib demonstrates high selectivity for JAK3 over other JAK isoforms, a characteristic attributed to its irreversible covalent binding to a unique cysteine residue (Cys-909) present in JAK3 but not in other JAK family members.[4] Tofacitinib, while potent against both JAK1 and JAK3, shows less selectivity over JAK2 compared to ritlecitinib's selectivity for JAK3.[1]
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental methodologies provides a clearer understanding of the mechanisms of action and the techniques used to evaluate these inhibitors.
JAK-STAT Signaling Pathway Inhibition
The JAK-STAT pathway is a primary target for both ritlecitinib and tofacitinib. Cytokine binding to their receptors activates associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.
References
Ritlecitinib in Preclinical Models: A Comparative Guide to Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term preclinical efficacy and safety of Ritlecitinib, a novel Janus kinase 3 (JAK3) and tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinase inhibitor. As a resource for researchers, scientists, and drug development professionals, this document summarizes available preclinical data, offers detailed experimental protocols, and contrasts Ritlecitinib with other relevant Janus kinase (JAK) inhibitors. The information is presented to facilitate an objective evaluation of Ritlecitinib's performance in non-clinical models, a critical step in the drug development pipeline.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases
Ritlecitinib distinguishes itself through its targeted, irreversible inhibition of JAK3 and members of the TEC kinase family[1]. This dual mechanism is crucial for modulating the inflammatory processes implicated in autoimmune diseases such as alopecia areata. The JAK-STAT signaling pathway, a key cascade in cytokine signaling, is a primary target. Specifically, by inhibiting JAK3, Ritlecitinib blocks the signaling of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for the proliferation and function of T cells and Natural Killer (NK) cells. The inhibition of TEC family kinases, such as BTK and ITK, further dampens immune cell activation and signaling downstream of antigen receptors. This selective inhibition profile is hypothesized to offer a more favorable safety profile compared to broader spectrum JAK inhibitors[2][3].
References
Ritlecitinib: Bridging the Gap Between In Vitro Potency and Clinical Efficacy in Alopecia Areata
A deep dive into the correlation of Ritlecitinib's in vitro IC50 values with its in vivo therapeutic effects, supported by experimental data and detailed methodologies.
Introduction
Ritlecitinib (brand name Litfulo®) is a novel kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents.[1] It distinguishes itself through its unique mechanism of action, irreversibly inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[2] This dual inhibition modulates downstream signaling pathways involved in the autoimmune attack on hair follicles, which is characteristic of alopecia areata. This guide provides a comprehensive comparison of Ritlecitinib's in vitro inhibitory concentrations (IC50) with its observed in vivo efficacy, offering researchers, scientists, and drug development professionals a clear understanding of its therapeutic profile.
In Vitro Potency of Ritlecitinib
Ritlecitinib demonstrates high selectivity and potency in inhibiting its target kinases in biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration required to inhibit 50% of a specific biological or biochemical function.
Biochemical and Cellular IC50 Values
The following table summarizes the in vitro IC50 values of Ritlecitinib against its primary targets.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| JAK3 | 33.1 | Cell-free enzymatic assay | [3] |
| JAK1 | >10,000 | Cell-free enzymatic assay | [3] |
| JAK2 | >10,000 | Cell-free enzymatic assay | [3] |
| TYK2 | >10,000 | Cell-free enzymatic assay | [3] |
| TEC Family Kinases | |||
| Resting Lymphocyte Kinase (RLK/TXK) | 155 | Cell-free enzymatic assay | [4] |
| IL-2-inducible T-cell kinase (ITK) | 395 | Cell-free enzymatic assay | [4] |
| Tyrosine kinase expressed in hepatocellular carcinoma (TEC) | 403 | Cell-free enzymatic assay | [4] |
| Bruton's tyrosine kinase (BTK) | 404 | Cell-free enzymatic assay | [4] |
| Bone marrow tyrosine kinase on chromosome X (BMX) | 666 | Cell-free enzymatic assay | [4] |
| Cellular Assays (Human Whole Blood) | |||
| IL-2-induced STAT5 phosphorylation | 244 | Flow cytometry | [3] |
| IL-4-induced STAT5 phosphorylation | 340 | Flow cytometry | [3] |
| IL-7-induced STAT5 phosphorylation | 407 | Flow cytometry | [3] |
| IL-15-induced STAT5 phosphorylation | 266 | Flow cytometry | [3] |
| IL-21-induced STAT3 phosphorylation | 355 | Flow cytometry | [3] |
In Vivo Efficacy of Ritlecitinib
The clinical efficacy of Ritlecitinib has been primarily evaluated in the ALLEGRO phase 2b/3 and phase 2a clinical trials in patients with alopecia areata, a condition characterized by significant scalp hair loss.[5][6] The primary endpoint in these trials was the Severity of Alopecia Tool (SALT) score, which quantifies the percentage of scalp hair loss. A SALT score of 0 indicates no hair loss, while a score of 100 represents total scalp hair loss. A clinically significant response is often defined as achieving a SALT score of ≤20 (i.e., 20% or less scalp hair loss).[5]
Clinical Trial Efficacy Data (ALLEGRO Phase 2b/3)
The following table summarizes the proportion of patients achieving a SALT score of ≤20 at 24 and 48 weeks with different daily doses of Ritlecitinib.
| Ritlecitinib Dose | Patients with SALT Score ≤20 at Week 24 (%) | Patients with SALT Score ≤20 at Week 48 (%) | Reference |
| 200 mg loading dose, then 50 mg | 31 | 40 | [4][7] |
| 200 mg loading dose, then 30 mg | 22 | 34 | [4][7] |
| 50 mg | 23 | 43 | [7] |
| 30 mg | 14 | 31 | [7] |
| 10 mg | - | 10 | [4] |
| Placebo | 2 | 19 (after switching to 50mg) / 34 (after switching to 200/50mg) | [7] |
Correlation of In Vitro IC50 with In Vivo Efficacy
A direct mathematical correlation between the nanomolar IC50 values and the percentage of patients responding to treatment is complex and multifactorial, influenced by pharmacokinetics, pharmacodynamics, and individual patient characteristics. However, a clear biological correlation can be established through the mechanism of action.
Ritlecitinib's potent in vitro inhibition of JAK3 and TEC family kinases translates to the modulation of the immune response in vivo. The inhibition of JAK3 disrupts the signaling of several key cytokines (IL-2, IL-4, IL-7, IL-15, and IL-21) that are dependent on the common gamma chain (γc) and are crucial for the proliferation and function of lymphocytes that mediate the autoimmune attack on hair follicles.[2][8] The inhibition of TEC kinases further dampens T-cell and B-cell receptor signaling.[4]
A multiomics analysis of scalp biopsies from alopecia areata patients treated with Ritlecitinib demonstrated a significant downregulation of genes associated with Type I and Type II immunity, including those directly related to Ritlecitinib's mechanism of action (JAK3, ITK, BTK). This molecular change was correlated with an upregulation of hair keratin (B1170402) genes and, most importantly, with clinical improvement as measured by the SALT score. This provides a strong link between the in vitro target inhibition and the observed in vivo hair regrowth.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Determining the IC50 of Ritlecitinib against JAK3 and TEC family kinases typically involves a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.
Materials:
-
Recombinant human kinase (e.g., JAK3, ITK, BTK)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Ritlecitinib (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of Ritlecitinib in DMSO.
-
Reaction Setup: In a microplate, add the kinase, the kinase substrate, and the diluted Ritlecitinib or DMSO (as a control).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal is measured using a microplate reader. The percentage of kinase inhibition is calculated for each Ritlecitinib concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Efficacy Assessment: Severity of Alopecia Tool (SALT) Score
The SALT score is a standardized and validated tool used in clinical trials to assess the extent of scalp hair loss in alopecia areata.
Procedure:
-
Scalp Division: The scalp is divided into four areas: the vertex (40% of the total scalp area), the right side (18%), the left side (18%), and the posterior (24%).
-
Hair Loss Assessment: In each of the four areas, the percentage of hair loss is visually estimated.
-
SALT Score Calculation: The percentage of hair loss in each area is multiplied by the corresponding percentage of the total scalp area. The sum of these four values gives the final SALT score, which ranges from 0 (no hair loss) to 100 (complete scalp hair loss).
SALT Score = (% hair loss in vertex × 0.40) + (% hair loss on right side × 0.18) + (% hair loss on left side × 0.18) + (% hair loss on posterior × 0.24)
Visualizations
Caption: Ritlecitinib's dual inhibition of JAK3 and TEC family kinases.
Caption: Workflow for in vitro IC50 determination and in vivo efficacy assessment.
Conclusion
Ritlecitinib's in vitro potency, characterized by its low nanomolar IC50 values against JAK3 and TEC family kinases, is mechanistically linked to its in vivo efficacy in treating alopecia areata. The selective inhibition of these key signaling molecules effectively dampens the autoimmune response responsible for hair loss, leading to clinically meaningful hair regrowth in a significant proportion of patients. The correlation is further substantiated by molecular studies on patient biopsies, which show a direct impact of Ritlecitinib on the inflammatory and hair keratin gene expression profiles. This comprehensive understanding of the relationship between in vitro activity and clinical outcomes underscores the well-defined mechanism of action of Ritlecitinib and its targeted therapeutic benefit.
References
Ritlecitinib's Immunomodulatory Profile: A Comparative Analysis with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of Ritlecitinib (B609998), a novel kinase inhibitor, with other prominent kinase inhibitors used in the treatment of immune-mediated diseases. By examining their kinase selectivity, impact on cytokine signaling, and effects on various immune cell populations, this document aims to provide a comprehensive resource for researchers and drug development professionals. The information is supported by experimental data and detailed methodologies for key assays.
Executive Summary
Ritlecitinib is a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This dual mechanism of action distinguishes it from other kinase inhibitors, offering a targeted approach to modulating immune responses. While many kinase inhibitors target the JAK-STAT pathway, their varying selectivity profiles lead to distinct biological and clinical effects. This guide will delve into these differences, providing a quantitative and qualitative comparison to aid in research and development decisions.
Kinase Inhibition Profile: A Tale of Selectivity
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity for different kinase enzymes. Ritlecitinib's high selectivity for JAK3 over other JAK family members, combined with its inhibition of TEC family kinases, results in a unique immunomodulatory profile.[1]
Table 1: Comparative Kinase Inhibition Profiles of Ritlecitinib and Other Selected Kinase Inhibitors (IC50, nM)
| Kinase Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | TEC Family Kinases |
| Ritlecitinib | >10000 | >10000 | 33.1 | >10000 | Potent Inhibition |
| Tofacitinib (B832) | 1 | 20 | 1 | 19 | No significant inhibition |
| Baricitinib (B560044) | 5.9 | 5.7 | >400 | 53 | No significant inhibition |
| Upadacitinib | 43 | 110 | >2000 | 340 | No significant inhibition |
| Filgotinib | 10 | 28 | 810 | 116 | No significant inhibition |
Note: IC50 values are compiled from various sources and may differ based on assay conditions. The data presented is for comparative purposes.
Impact on Cytokine Signaling and Production
By inhibiting specific kinases, these drugs block the signaling pathways of various cytokines that are pivotal in immune responses. Ritlecitinib's inhibition of JAK3 primarily affects signaling of cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] The inhibition of TEC family kinases further dampens T-cell receptor signaling.
Table 2: Comparative Effects on Cytokine-Induced STAT Phosphorylation and Cytokine Production
| Kinase Inhibitor | Key Cytokine Pathways Inhibited | Effect on Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α, IFN-γ) |
| Ritlecitinib | JAK3/γc cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), TEC-dependent pathways | Downregulates IFN-γ and other cytokines involved in Th1 and Th17 responses.[3][4] |
| Tofacitinib | Broad inhibition of JAK1, JAK2, and JAK3 dependent cytokines | Potent and broad suppression of pro-inflammatory cytokines.[5] |
| Baricitinib | Primarily JAK1 and JAK2 dependent cytokines (e.g., IL-6, IFN-γ) | Strong suppression of a wide range of pro-inflammatory cytokines.[5][6] |
| Upadacitinib | Preferential inhibition of JAK1-dependent cytokines | Strong suppression of JAK1-mediated cytokine signaling.[5] |
| Filgotinib | Preferential inhibition of JAK1-dependent cytokines | Selective suppression of JAK1-mediated cytokine signaling.[7] |
Effects on Immune Cell Populations
The differential kinase selectivity translates into distinct effects on various immune cell populations. Ritlecitinib's dual inhibition of JAK3 and TEC kinases leads to modulation of both T-cell and NK cell function.[4]
Table 3: Comparative Effects on Key Immune Cell Subsets
| Kinase Inhibitor | Effect on CD4+ T-cells | Effect on CD8+ T-cells | Effect on NK Cells |
| Ritlecitinib | Modulates differentiation and function, particularly Th1 and Th17. | Inhibits cytolytic function.[1] | Decreases in NK cell activation markers have been observed.[3] |
| Tofacitinib | Broadly suppresses proliferation and activation. | Suppresses cytolytic function. | Can reduce NK cell counts and function. |
| Baricitinib | Suppresses proliferation and activation. | Suppresses cytolytic function. | Can impact NK cell function. |
| Upadacitinib | Primarily impacts JAK1-mediated T-cell activation. | Primarily impacts JAK1-mediated T-cell activation. | Effects are mainly through JAK1 inhibition. |
| Filgotinib | Primarily impacts JAK1-mediated T-cell activation. | Primarily impacts JAK1-mediated T-cell activation. | Effects are mainly through JAK1 inhibition. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and to design robust comparative studies, it is crucial to visualize the targeted signaling pathways and the experimental workflows.
Signaling Pathways
dot
Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.
Experimental Workflow
dot
Caption: Workflow for comparing immunomodulatory effects.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of kinase inhibitors against a panel of purified kinases.
Materials:
-
Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, TEC family kinases)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (Ritlecitinib and other kinase inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a control.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the kinase-specific peptide substrate and ATP (at a concentration close to the Km for each kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a non-linear regression curve fit.
Multiplex Cytokine Assay
Objective: To quantify the effect of kinase inhibitors on the production of multiple cytokines by stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Stimulating agents (e.g., anti-CD3/CD28 beads for T-cells, or lipopolysaccharide (LPS) for monocytes)
-
Test compounds (Ritlecitinib and other kinase inhibitors)
-
Multiplex cytokine assay kit (e.g., Luminex-based Bio-Plex Pro™ Human Cytokine Assay, Bio-Rad)
-
96-well cell culture plates
-
Luminex instrument or similar multiplex assay system
Procedure:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Add the stimulating agent to the wells to induce cytokine production.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the culture supernatants.
-
Measure the concentrations of multiple cytokines in the supernatants using the multiplex cytokine assay kit according to the manufacturer's protocol.[8][9]
-
Acquire data on a Luminex instrument.
-
Analyze the data to determine the dose-dependent effect of each inhibitor on the production of each cytokine.
Flow Cytometry for Immunophenotyping
Objective: To analyze the effect of kinase inhibitors on the frequency and phenotype of different immune cell subsets.
Materials:
-
Isolated PBMCs
-
Test compounds
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD16, CD56, CD19) and intracellular markers (e.g., FoxP3 for regulatory T-cells, T-bet for Th1 cells)
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Culture and treat PBMCs with kinase inhibitors as described in the multiplex cytokine assay protocol.
-
After the incubation period, harvest the cells and wash them with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
For intracellular staining, fix and permeabilize the cells using a commercial kit.
-
Stain with antibodies against intracellular markers.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
Analyze the flow cytometry data using appropriate software to gate on different immune cell populations and quantify their frequencies and marker expression levels.
Conclusion
Ritlecitinib's distinct dual inhibitory mechanism targeting both JAK3 and TEC family kinases provides a unique immunomodulatory profile compared to other kinase inhibitors. Its high selectivity for JAK3 minimizes off-target effects associated with broader JAK inhibition, while the concurrent inhibition of TEC kinases offers an additional layer of T-cell modulation. The data and protocols presented in this guide provide a framework for researchers to conduct comparative studies to further elucidate the nuanced immunomodulatory effects of Ritlecitinib and other kinase inhibitors, ultimately aiding in the development of more targeted and effective therapies for immune-mediated diseases.
References
- 1. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. Ritlecitinib, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritlecitinib, a JAK3 /TEC inhibitor, modulates the markers of celiac autoimmunity in alopecia areata and vitiligo patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U Mass - Cytokines Panel III - multiplex [protocols.io]
- 9. bio-rad.com [bio-rad.com]
A Meta-Analysis of Ritlecitinib Clinical Trials: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of clinical trial data for Ritlecitinib (B609998) (LITFULO™), offering a comparative perspective against other leading JAK inhibitors for the treatment of severe alopecia areata. Designed for researchers, scientists, and drug development professionals, this document synthesizes efficacy and safety data, details experimental protocols, and visualizes key biological and procedural concepts.
Introduction to Ritlecitinib
Ritlecitinib is an orally administered kinase inhibitor approved for individuals aged 12 and older with severe alopecia areata.[1][2] Developed by Pfizer, its unique mechanism of action marks a significant advancement in the targeted therapy of autoimmune diseases.[1] The drug's development involved extensive clinical evaluation, leading to its approval by the U.S. Food and Drug Administration (FDA) and other regulatory bodies based on robust trial data.[2][3]
Mechanism of Action: Dual JAK3/TEC Kinase Inhibition
Ritlecitinib's novelty lies in its dual and irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][4][5] This targeted approach distinguishes it from other JAK inhibitors.[1]
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical mediator of immune responses, and its dysregulation is a key factor in the pathogenesis of many autoimmune diseases like alopecia areata.[1][6] Ritlecitinib selectively binds to a cysteine residue (Cys-909) in JAK3, a feature not present in other JAK isoforms, which contributes to its high selectivity.[5] By inhibiting JAK3, ritlecitinib blocks the signaling of several key cytokines implicated in the autoimmune attack on hair follicles, such as Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[5]
Simultaneously, it inhibits TEC family kinases (including BTK, ITK, and TEC), which are crucial for the signaling of immune receptors on various immune cells.[1][5] This dual action modulates T-cell signaling and the cytolytic activity of T cells and Natural Killer (NK) cells, which are central to the autoimmune process in alopecia areata.[1][5]
Comparative Clinical Trial Data
The primary endpoint for assessing efficacy in alopecia areata clinical trials is typically the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of ≤20, which indicates 80% or more scalp hair coverage.
Efficacy Comparison of JAK Inhibitors for Alopecia Areata
| Drug (Trial Name) | Dosage | Patients Achieving SALT ≤20 (Week 24) | Patients Achieving SALT ≤20 (Week 36-52) |
| Ritlecitinib (ALLEGRO) | 50 mg once daily | 23%[2] | 25%-50% (at Week 48)[7] |
| Baricitinib (B560044) (BRAVE-AA1 & AA2) | 2 mg once daily | ~21% (at Week 36 in adults)[8] | 21.2% - 24.4% (at Week 52)[9] |
| 4 mg once daily | ~37.5% (at Week 36 in adults)[8] | 36.8% - 40.9% (at Week 52)[9][10] | |
| Deuruxolitinib (B3181904) (THRIVE-AA1) | 8 mg twice daily | 29.6%[11][12] | 48.8% (at Week 68, LOCF)[13] |
| 12 mg twice daily | 41.5%[11][12] | Not specified | |
| Placebo | N/A | 0.8% - 1.6%[2][11] | N/A |
LOCF: Last Observation Carried Forward
A network meta-analysis suggests that deuruxolitinib 8 mg twice daily demonstrates the greatest short-term efficacy among approved oral JAK inhibitors for severe alopecia areata.[14]
Safety Profile Comparison
| Drug | Common Adverse Events (≥4%) | Serious Adverse Events of Note |
| Ritlecitinib | Headache (10.8%), diarrhea (10%), acne (6.2%), rash (5.4%), urticaria (4.6%), nasopharyngitis.[2][7][15][16] | Herpes zoster, serious infections, pulmonary embolism, malignancy. No major adverse cardiovascular events (MACE) were observed in the initial 48-week study.[15] |
| Baricitinib | Upper respiratory tract infection, headache, nasopharyngitis, acne, urinary tract infection, elevated creatine (B1669601) phosphokinase.[9][17] | Serum lipid elevations, short-lasting infections (URTIs, UTIs).[18] |
| Deuruxolitinib | Headaches, acne.[12] Discontinuations due to treatment-emergent adverse events were slightly higher than placebo (2.6%-2.8% vs 1.4%).[11] | Generally well-tolerated with mild to moderate adverse events.[11] |
Across studies, the safety profiles of these JAK inhibitors are considered acceptable and manageable.[16][19] Long-term data for ritlecitinib (up to 72 months) shows a consistent safety profile.[20]
Experimental Protocols
The pivotal clinical trials for these drugs share a similar design, which is crucial for cross-trial comparisons.
Generalized Phase 3 Trial Protocol (e.g., ALLEGRO, BRAVE-AA, THRIVE-AA)
-
Study Design : Randomized, double-blind, placebo-controlled, multi-center international trial.[7][11][19][21]
-
Patient Population : Adults and/or adolescents (typically ≥12 years) with severe alopecia areata, defined as ≥50% scalp hair loss (SALT score ≥50).[7][11][15]
-
Phases :
-
Screening Period : Typically 28 days to determine eligibility.[11]
-
Placebo-Controlled Period : A 24-week or 36-week period where patients are randomized to receive different doses of the active drug or a placebo.[7][11][21]
-
Extension Period : A subsequent period (e.g., up to 48, 52, or 104 weeks) where placebo patients are switched to an active dose, and other groups continue treatment to assess long-term efficacy and safety.[7][17]
-
-
Primary Efficacy Endpoint : The percentage of patients achieving a SALT score ≤20 at the end of the placebo-controlled period (e.g., Week 24 or 36).[9][21]
-
Secondary Endpoints : Include patient-reported outcomes (e.g., Patient Global Impression of Change - PGIC), eyebrow and eyelash regrowth, and safety assessments.[16]
-
Data Collection : Efficacy (SALT scores) and safety (adverse events) are monitored at regular intervals throughout the trial.[12]
Comparative Mechanism of Action
While all three drugs are JAK inhibitors, their selectivity differs, which may influence their efficacy and safety profiles.[22] Ritlecitinib's dual inhibition of JAK3/TEC is distinct from Baricitinib and Deuruxolitinib, which primarily target JAK1 and JAK2.[22][23] The selective targeting of JAK3 is hypothesized to offer a better side effect profile compared to broader JAK inhibitors, as JAK2 inhibition is associated with hematologic adverse effects.[23][24]
Conclusion
Ritlecitinib presents an effective and well-tolerated treatment option for severe alopecia areata in both adults and adolescents, with a unique dual-inhibitor mechanism of action.[7] Clinical data demonstrates significant scalp hair regrowth compared to placebo, with efficacy increasing over time.[19] When compared to other approved JAK inhibitors like Baricitinib and Deuruxolitinib, Ritlecitinib shows comparable efficacy. However, network meta-analyses suggest Deuruxolitinib may have the highest short-term efficacy, while Ritlecitinib may offer an optimal balance of safety and efficacy.[14][23] The distinct selectivity profile of Ritlecitinib, targeting JAK3 and TEC kinases, may offer a favorable safety profile, particularly concerning hematologic effects associated with JAK2 inhibition.[23] Further head-to-head trials and long-term real-world data will be crucial to fully delineate the comparative advantages of these agents in the management of alopecia areata.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA Approves Pfizer’s LITFULO™ (Ritlecitinib) for Adults and Adolescents With Severe Alopecia Areata | Pfizer [pfizer.com]
- 3. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of ritlecitinib in adolescents with alopecia areata: Results from the ALLEGRO phase 2b/3 randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. naaf.org [naaf.org]
- 9. Efficacy and Safety of Baricitinib in Patients with Severe Alopecia Areata over 52 Weeks of Continuous Therapy in Two Phase III Trials (BRAVE-AA1 and BRAVE-AA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. ajmc.com [ajmc.com]
- 12. jclinical.org [jclinical.org]
- 13. trial.medpath.com [trial.medpath.com]
- 14. hcplive.com [hcplive.com]
- 15. hcplive.com [hcplive.com]
- 16. mdpi.com [mdpi.com]
- 17. Long-term efficacy and safety of baricitinib in patients with severe alopecia areata: 104-week results from BRAVE-AA1 and BRAVE-AA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dermatologytimes.com [dermatologytimes.com]
- 19. naaf.org [naaf.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. dermrefoundation.org [dermrefoundation.org]
- 22. hcplive.com [hcplive.com]
- 23. Frontiers | Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Investigating the Synergistic Potential of Ritlecitinib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current landscape of Ritlecitinib in combination therapies. While preclinical and clinical data on the synergistic effects of Ritlecitinib with other compounds are currently limited, this document outlines the established mechanism of action of Ritlecitinib, reviews available data on its use in combination regimens, and offers a detailed experimental protocol for researchers to investigate potential synergistic interactions.
Ritlecitinib, an irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, has shown promise as a monotherapy in autoimmune conditions such as alopecia areata and vitiligo.[1][2] Its targeted approach on specific signaling pathways involved in the immune response makes it a compelling candidate for combination therapies aimed at enhancing therapeutic efficacy and overcoming potential resistance mechanisms.
Mechanism of Action: Targeting Key Signaling Pathways
Ritlecitinib's primary mechanism of action involves the irreversible inhibition of JAK3 and TEC family kinases.[1][3] This dual inhibition disrupts downstream signaling pathways crucial for immune cell activation and function.
-
JAK3 Inhibition: Ritlecitinib's blockade of JAK3 interferes with the signaling of cytokines that utilize the common gamma chain (γc) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This disruption of the JAK-STAT signaling cascade modulates the activity of T cells and Natural Killer (NK) cells.
-
TEC Family Kinase Inhibition: By inhibiting TEC family kinases, such as ITK and BTK, Ritlecitinib impacts T cell and B cell receptor signaling, further contributing to its immunomodulatory effects.
This targeted action on two distinct kinase families suggests that Ritlecitinib could act synergistically with compounds that target other inflammatory or immunomodulatory pathways.
Current State of Combination Therapy Research
While dedicated studies quantifying the synergistic effects of Ritlecitinib with other chemical compounds are not yet widely published, some clinical investigations have explored its use in combination regimens.
A phase 2 study in patients with moderate to severe rheumatoid arthritis evaluated the combination of zimlovisertib with Ritlecitinib. The findings indicated that this combination did not achieve statistical significance in efficacy compared to tofacitinib (B832) alone. Importantly, no additive or synergistic safety issues were reported, suggesting the combination was well-tolerated.[4]
Another area of investigation involves the combination of Ritlecitinib with non-pharmacological treatments. A clinical trial is currently underway to assess the efficacy of Ritlecitinib combined with narrowband ultraviolet B (nbUVB) phototherapy for the treatment of nonsegmental vitiligo.[5] This study hypothesizes that the immunomodulatory effects of Ritlecitinib may enhance the repigmentation stimulated by nbUVB therapy.
It is important to note that the prescribing information for Ritlecitinib does not recommend its concomitant use with other JAK inhibitors, biologic immunomodulators, cyclosporine, or other potent immunosuppressants.[3][6]
Investigating Synergistic Effects: A Generalized Experimental Protocol
To facilitate research into the potential synergistic effects of Ritlecitinib with other compounds, a detailed, generalized experimental protocol based on the widely accepted Chou-Talalay method for quantifying drug synergy is provided below. This method calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Objective: To determine the in vitro synergistic, additive, or antagonistic effects of Ritlecitinib in combination with a compound of interest (Compound X) on the viability of a relevant cell line.
Materials:
-
Ritlecitinib (lyophilized powder)
-
Compound X (as appropriate)
-
Relevant human cell line (e.g., peripheral blood mononuclear cells [PBMCs], keratinocytes, or a disease-relevant cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn)
Methodology:
-
Cell Culture and Seeding:
-
Culture the selected cell line under standard conditions.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of Ritlecitinib and Compound X in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug in cell culture medium.
-
-
Dose-Response Determination for Single Agents:
-
Treat cells with a range of concentrations of Ritlecitinib alone and Compound X alone to determine the concentration that inhibits 50% of cell viability (IC50) for each drug.
-
Include appropriate vehicle controls.
-
Incubate for a predetermined duration (e.g., 48 or 72 hours).
-
-
Combination Treatment:
-
Treat cells with Ritlecitinib and Compound X in combination. Two common designs are:
-
Constant Ratio: Combine the drugs at a fixed ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s) and perform serial dilutions of the mixture.
-
Checkerboard Assay: Use a matrix of concentrations with varying doses of both drugs in each well.
-
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Convert the raw data to the fraction of cells affected (Fa) compared to the untreated control.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Generate an isobologram, a graphical representation of the drug interaction.
-
Data Presentation
The quantitative data from a synergy study should be summarized in a clear and structured format. The following tables provide a template for presenting the results.
Table 1: Single Agent Dose-Response Data
| Compound | IC50 (nM) | Slope (m) | R-value |
| Ritlecitinib | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound X | [Insert Value] | [InsertValue] | [Insert Value] |
Table 2: Combination Index (CI) Values for Ritlecitinib and Compound X Combination
| Fraction Affected (Fa) | Ritlecitinib (nM) | Compound X (nM) | Combination Index (CI) | Interaction |
| 0.25 | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| 0.50 | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| 0.90 | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion and Future Directions
The dual inhibitory action of Ritlecitinib on JAK3 and TEC family kinases presents a strong rationale for exploring its synergistic potential with other therapeutic agents. While current clinical data on such combinations are nascent, the provided experimental framework offers a robust methodology for researchers to undertake these critical investigations. Future preclinical and clinical studies are warranted to identify synergistic partners for Ritlecitinib, which could lead to more effective and durable treatment strategies for a range of autoimmune and inflammatory diseases. The systematic evaluation of Ritlecitinib in combination therapies will be crucial in defining its full therapeutic potential and optimizing patient outcomes.
References
- 1. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medcentral.com [medcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ritlecitinib Malonate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Ritlecitinib malonate is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly.
Ritlecitinib malonate is a selective Janus kinase 3 (JAK3) inhibitor.[1][2][3] As with any active pharmaceutical ingredient, proper disposal is necessary to prevent environmental contamination and potential harm. While some safety data sheets (SDS) indicate it is not a hazardous substance, others classify it as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4][5] Therefore, it is prudent to handle and dispose of Ritlecitinib malonate as a hazardous chemical.
Summary of Chemical and Physical Properties
For reference and handling, the key chemical and physical properties of Ritlecitinib and its malonate salt are summarized below.
| Property | Ritlecitinib | Ritlecitinib Malonate |
| CAS Number | 1792180-81-4 | 2140301-97-7 |
| Molecular Formula | C15H19N5O | C18H23N5O5 |
| Molecular Weight | 285.34 g/mol | 389.41 g/mol |
| Storage | Store at -20°C for long-term storage. | Store at 0 - 4°C for short term, or -20°C for long term.[2] |
| Solubility | Soluble in DMSO (130 mg/mL).[1] | Data not explicitly provided. |
Experimental Protocol: Disposal of Ritlecitinib Malonate
This protocol outlines the recommended procedure for the disposal of Ritlecitinib malonate in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure appropriate PPE is worn. This includes:
2. Management of Spills:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
For solid spills, gently sweep the material into a suitable container for disposal, avoiding dust generation. A wet cloth can also be used to collect the material.[7]
-
For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
3. Disposal of Unused or Expired Ritlecitinib Malonate:
-
Do not dispose of Ritlecitinib malonate down the drain or in regular trash.
-
All waste containing Ritlecitinib malonate, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.
-
The primary recommended method of disposal is through a licensed hazardous material disposal company.[6]
-
Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[6]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[6]
4. Decontamination of Glassware and Equipment:
-
All glassware and equipment that have come into contact with Ritlecitinib malonate should be thoroughly decontaminated.
-
Rinse equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual compound. Collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash with soap and water.
Logical Workflow for Ritlecitinib Malonate Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ritlecitinib malonate.
Caption: Workflow for the safe disposal of Ritlecitinib malonate.
References
Essential Safety and Logistical Information for Handling Ritlecitinib (Malonate)
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Ritlecitinib (malonate). The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
Hazard Identification and Classification
Ritlecitinib is classified with several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] One Safety Data Sheet (SDS) also indicates a potential for reproductive toxicity.[2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A / 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
| Reproductive toxicity | Category 2 | H361d: Suspected of damaging the unborn child |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn when handling Ritlecitinib.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust entering the eyes.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and irritation.[1] Gloves must be inspected before use. |
| Body Protection | Impervious clothing or lab coat | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | Required when handling the powder outside of a ventilated enclosure to prevent respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for safety and to maintain the integrity of the compound.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area.[1] A chemical fume hood is recommended when handling the solid form to minimize inhalation risks.
-
Safety Stations: Ensure an accessible safety shower and eye wash station are available in the immediate work area.[1][3]
Handling Procedures
-
Preparation: Before handling, ensure all required PPE is correctly worn. Read and understand the Safety Data Sheet.
-
Weighing and Aliquoting: Conduct all weighing and handling of the solid compound within a chemical fume hood or other ventilated enclosure to control dust. Avoid actions that generate dust.[2]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Do not eat, drink, or smoke in the laboratory area where Ritlecitinib is handled.[1] Wash hands thoroughly after handling the compound.[1]
Storage
-
Store in a tightly closed container at room temperature (20°C to 25°C or 68°F to 77°F), away from heat, moisture, and direct light.[4][5] Some suppliers also suggest storage at 2-8°C or -20°C.[3]
-
Keep in the original package to protect from light.[6]
-
Store in a locked-up area.[2]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][7] If skin irritation occurs, get medical advice.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek prompt medical attention.[1][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately. |
Spill and Disposal Plan
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1][7] Keep the material away from drains and water courses.[1][7]
-
Clean-up:
-
Decontaminate: Clean the spill area and any contaminated equipment thoroughly, potentially with alcohol.[1]
-
Collect Waste: Place all contaminated materials into a labeled, sealed container for disposal.[2]
Disposal Plan
-
Dispose of Ritlecitinib waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[1][2]
-
Waste should be handled by a licensed hazardous material disposal company.
-
For unused or expired medicine in a non-laboratory setting, if a drug take-back program is unavailable, mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[8] Do not crush tablets or capsules.[8]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of Ritlecitinib from preparation to disposal.
Signaling Pathway Inhibition
Caption: Ritlecitinib inhibits JAK3 and TEC kinases, blocking inflammatory signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. ruixibiotech.com [ruixibiotech.com]
- 4. Ritlecitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. pfizermedical.com [pfizermedical.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. abmole.com [abmole.com]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
